AT 1001
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H21BrN2 |
|---|---|
Molekulargewicht |
309.24 g/mol |
IUPAC-Name |
(1S,5R)-N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C15H21BrN2/c1-18-12-5-4-6-13(18)10-11(9-12)17-15-8-3-2-7-14(15)16/h2-3,7-8,11-13,17H,4-6,9-10H2,1H3/t11?,12-,13+ |
InChI-Schlüssel |
UZJWAFOJOSGEKL-YHWZYXNKSA-N |
Isomerische SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC3=CC=CC=C3Br |
Kanonische SMILES |
CN1C2CCCC1CC(C2)NC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AT-1001: A Technical Guide to its Mechanism of Action at the α3β4 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-1001, chemically identified as N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, is a potent and selective ligand for the α3β4 subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Initially characterized as a high-affinity antagonist, subsequent research has revealed a more complex pharmacological profile. AT-1001 acts as a partial agonist at the α3β4 nAChR, causing receptor desensitization at concentrations similar to those at which it elicits activation.[3][4][5][6] This dual action results in a net functional antagonism, which is believed to underlie its ability to reduce nicotine (B1678760) self-administration in preclinical models.[1][2][7] This document provides a detailed overview of the mechanism of action of AT-1001, summarizing key quantitative data, outlining experimental methodologies, and visualizing its interaction with the nAChR signaling pathway.
Core Mechanism of Action
AT-1001 exerts its effects through direct interaction with the α3β4 nAChR, a ligand-gated ion channel. Its mechanism is multifaceted and cannot be described as simple competitive antagonism.
-
Binding: AT-1001 binds with high affinity to the α3β4 nAChR, competing with the radioligand [³H]epibatidine.[1][2] However, Scatchard analysis and functional assays indicate that the interaction is not strictly competitive, as increasing concentrations of AT-1001 lead to an apparent decrease in the total number of available receptors (Bmax) and a reduction in the maximal response to agonists.[1][2]
-
Partial Agonism: Electrophysiology and calcium influx assays demonstrate that AT-1001 possesses intrinsic agonist activity.[3][4][7] At human and rat α3β4 nAChRs, it acts as a potent partial agonist, eliciting a response that is 65-70% of the maximum response achievable by a full agonist like acetylcholine or epibatidine.[3][4] It is a significantly weaker partial agonist at the α4β2 subtype, with only 18% efficacy.[3][4]
-
Receptor Desensitization: AT-1001 is a potent inducer of receptor desensitization, a state in which the receptor channel closes despite the continued presence of the ligand. It is approximately 10 times more potent at desensitizing human α3β4 receptors than rat α3β4 receptors and 30 times more potent than at human α4β2 receptors.[3][4] The recovery time from this desensitized state is longest for the human α3β4 nAChR.[3][4]
-
Functional Antagonism: The combination of partial agonism and profound receptor desensitization results in an overall functional antagonism.[5][6] By occupying the receptor and inducing a prolonged, non-responsive state, AT-1001 effectively reduces the ability of endogenous agonists (like acetylcholine) or exogenous agonists (like nicotine) to activate the α3β4 nAChR. This net inhibitory effect is believed to be the primary mechanism behind its observed in vivo effects, such as the reduction of nicotine reinforcement.[1][7]
Quantitative Data Summary
The following tables summarize the key binding and functional parameters of AT-1001 across different nAChR subtypes.
Table 1: Receptor Binding Affinity (Ki)
This table presents the dissociation constants (Ki) of AT-1001 at various nAChR subtypes, determined via competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.
| nAChR Subtype | Species | Radioligand | Ki (nM) | Source |
| α3β4 | Rat | [³H]Epibatidine | 2.4 | [1] |
| α4β2 | Rat | [³H]Epibatidine | 476 | [1] |
| α7 | Rat | [³H]Epibatidine | 221 | [1] |
Data demonstrate a nearly 100-fold selectivity for the α3β4 subtype over α4β2 and α7 nAChRs in rat receptor preparations.[1]
Table 2: Functional Potency (IC50 / EC50) and Efficacy
This table summarizes the potency of AT-1001 in functional assays, including its ability to inhibit agonist-induced responses (IC50) and its own ability to activate the receptor (EC50).
| Assay Type | nAChR Subtype | Species | Parameter | Value | Source |
| Ca²⁺ Flux Inhibition | α3β4 | Rat | IC50 (nM) | 35.2 ± 8.1 | [1] |
| Electrophysiology | α3β4 | Human | EC50 (µM) | 0.37 | [5] |
| Electrophysiology | α4β2 | Human | EC50 (µM) | 1.5 | [5] |
| Electrophysiology | α3β4 | Human/Rat | Efficacy (% of max) | 65-70% | [3][4] |
| Electrophysiology | α4β2 | Human | Efficacy (% of max) | 6% - 18% | [3][4][5] |
The data highlight that while AT-1001 is a more potent partial agonist at the α3β4 nAChR, its very low intrinsic activity at the α4β2 subtype makes it functionally selective.[5]
Visualizations: Pathways and Workflows
Diagram 1: AT-1001 Mechanism of Action at the α3β4 nAChR
Caption: Dual action of AT-1001 leading to functional antagonism.
Diagram 2: Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining AT-1001 binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of key findings.
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of AT-1001 for specific nAChR subtypes.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK) 293 cells are stably transfected with plasmids encoding the desired human or rat nAChR subunits (e.g., α3 and β4).
-
Cells are cultured to confluence, harvested, and homogenized in a cold buffer solution.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a high-affinity radioligand, typically [³H]epibatidine.
-
A range of concentrations of the unlabeled competitor drug (AT-1001) are added to the wells to compete for binding with the radioligand.
-
Non-specific binding is determined in parallel wells containing a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).
-
The plate is incubated at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound ligand.
-
The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression software (e.g., Prism). The IC50 value (the concentration of AT-1001 that inhibits 50% of specific [³H]epibatidine binding) is calculated.
-
The Ki value is then determined from the IC50 using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.
-
Protocol 2: Patch-Clamp Electrophysiology
This protocol is used to measure the functional activity (agonism, antagonism, efficacy) of AT-1001 by recording ion currents through nAChRs.
-
Cell Preparation:
-
HEK 293 cells or Xenopus oocytes are transfected with the nAChR subunit cRNAs/cDNAs of interest.
-
Cells are allowed to express the receptors for 1-3 days before recording.
-
-
Whole-Cell Recording:
-
A single cell expressing the receptors is identified under a microscope.
-
A glass micropipette with a very fine tip (1-5 MΩ resistance) filled with an internal solution is brought into contact with the cell membrane.
-
A tight seal (a "giga-seal") is formed between the pipette and the membrane via gentle suction.
-
The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell interior (whole-cell configuration).
-
The cell's membrane potential is "clamped" at a fixed voltage (e.g., -60 mV) using a patch-clamp amplifier.
-
-
Drug Application:
-
The cell is continuously perfused with an external saline solution.
-
To test for agonist activity, increasing concentrations of AT-1001 are applied to the cell for a short duration (e.g., 2-5 seconds), and the resulting inward current (due to cation influx) is recorded. The maximal response is often determined by applying a saturating concentration of a full agonist like acetylcholine (ACh).
-
To test for antagonist activity, the cell is pre-incubated with AT-1001 for a set period before being challenged with a fixed concentration of a full agonist (e.g., ACh). The reduction in the agonist-evoked current is measured.
-
-
Data Analysis:
-
The peak amplitude of the inward current is measured for each drug concentration.
-
Concentration-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated by fitting the data to a sigmoidal dose-response equation.
-
Efficacy is calculated by comparing the maximal current evoked by AT-1001 to the maximal current evoked by a full agonist in the same cell.
-
Conclusion
AT-1001 is a highly selective α3β4 nAChR ligand with a complex mechanism of action. It is not a simple antagonist but rather a potent partial agonist that causes profound and long-lasting receptor desensitization.[3][4][6] This combination of effects leads to a state of functional antagonism, reducing the overall activity of α3β4 nAChR signaling pathways.[5] This unique profile distinguishes it from other nAChR modulators and supports its investigation as a potential therapeutic for conditions involving α3β4 nAChR dysregulation, such as nicotine addiction.[1][2][7] The detailed quantitative data and methodologies provided herein offer a comprehensive foundation for further research and development in this area.
References
- 1. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
AT-1001: A Technical Guide to its High Selectivity for the α3β4 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AT-1001, a ligand demonstrating significant selectivity for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR). The following sections detail its binding affinity and functional activity, the experimental protocols used for its characterization, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.
Quantitative Analysis of AT-1001's Receptor Selectivity
AT-1001 exhibits a notable preference for the α3β4 nAChR subtype, particularly in human receptors. This selectivity is evident in both binding affinity and functional assays. The following tables summarize the key quantitative data from various studies.
Table 1: Binding Affinity of AT-1001 at Nicotinic Receptor Subtypes
| Receptor Subtype | Species | Ki (nM) | Selectivity Ratio (α4β2 Ki / α3β4 Ki) | Reference |
| α3β4 | Human | ~1 (inferred) | >980 | [1] |
| α3β4 | Rat | 2.4 | ~40-41 | [1][2] |
| α4β2 | Human | - | - | [1] |
| α4β2 | Rat | 476 | - | [2] |
| α7 | Rat | 221 | - | [2] |
Note: The Ki value for human α3β4 is inferred from the selectivity ratio and is consistent with reports of nanomolar affinity.[2][3]
Table 2: Functional Activity of AT-1001 at Nicotinic Receptor Subtypes
| Assay Type | Receptor Subtype | Species | Parameter | Value | Efficacy (% of ACh response) | Reference |
| Patch-Clamp Electrophysiology | α3β4 | Human | EC50 | 0.4 µM | 65-70% | [1] |
| Patch-Clamp Electrophysiology | α3β4 | Rat | EC50 | - | 65-70% | [1] |
| Two-Electrode Voltage Clamp | α3β4 | Human | EC50 | 0.37 µM | 35% | [3][4][5] |
| Patch-Clamp Electrophysiology | α4β2 | Human | EC50 | - | 18% | [1] |
| Two-Electrode Voltage Clamp | α4β2 | Human | EC50 | 1.5 µM | 6% | [4][5] |
| 86Rb+ Efflux | α3β4 | Human | Potency | 15-fold higher than rat | - | [1] |
| Ca2+ Flux | α3β4 | Rat | EC50 | 1.7 µM | ~35% (compared to nicotine) | [6] |
Key Experimental Protocols
The characterization of AT-1001's selectivity for the α3β4 nAChR has been achieved through a series of rigorous in vitro experiments. The methodologies for these key assays are detailed below.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of AT-1001 for different nAChR subtypes.
-
Cell Lines and Receptor Expression: Human Embryonic Kidney (HEK) 293 cells are commonly used for the heterologous expression of human and rat α3β4 and α4β2 nAChR subtypes.[1]
-
Radioligand: [³H]epibatidine is a high-affinity radioligand used to label the nAChRs.[2]
-
Procedure:
-
Membranes are prepared from HEK cells expressing the specific nAChR subtype.
-
These membranes are incubated with a fixed concentration of [³H]epibatidine and varying concentrations of the competing ligand, AT-1001.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of AT-1001 that inhibits 50% of the specific binding of [³H]epibatidine). The Ki value is then calculated using the Cheng-Prusoff equation.
Electrophysiology Assays
Electrophysiological techniques are utilized to assess the functional activity of AT-1001 as either an agonist or antagonist at nAChRs.
-
Patch-Clamp Electrophysiology:
-
Cell Preparation: HEK cells expressing the nAChR subtype of interest are cultured on coverslips.
-
Recording: Whole-cell patch-clamp recordings are made from single cells. The cell is voltage-clamped, and the current flowing through the ion channel is measured upon application of a ligand.
-
Ligand Application: Acetylcholine (ACh) is used as the reference agonist. AT-1001 is applied at various concentrations to determine its ability to elicit a current (agonist activity) or to inhibit the current elicited by ACh (antagonist activity).[1]
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy relative to the response elicited by a saturating concentration of ACh.[1]
-
-
Two-Electrode Voltage Clamp:
-
System: This technique is often used with Xenopus oocytes that have been injected with cRNA encoding the desired nAChR subunits.[4][5]
-
Procedure: Two electrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to clamp the voltage at a set level. The current required to maintain this clamp is measured, which reflects the flow of ions through the receptor channels.
-
Ligand Application and Analysis: Similar to patch-clamp, concentration-response curves are generated for AT-1001 and compared to the response elicited by ACh.[4][5]
-
Functional Assays: 86Rb+ Efflux and Ca2+ Flux
These assays provide a measure of receptor function by quantifying ion movement across the cell membrane.
-
86Rb+ Efflux Assay:
-
Principle: The nAChR is a non-selective cation channel. This assay uses the radioactive rubidium isotope (86Rb+) as a tracer for potassium ion movement.
-
Procedure:
-
Cells expressing the nAChR of interest are loaded with 86Rb+.
-
The cells are then exposed to various concentrations of AT-1001.
-
Activation of the nAChRs leads to an efflux of 86Rb+ from the cells.
-
The amount of 86Rb+ released into the supernatant is measured.
-
-
Data Analysis: The data is used to generate concentration-response curves and determine the potency of AT-1001.[1]
-
-
Ca2+ Flux Assay:
-
Principle: Activation of nAChRs can lead to an influx of Ca2+, either directly through the channel or indirectly via membrane depolarization and activation of voltage-gated calcium channels.
-
Procedure:
-
HEK cells expressing the target receptor are loaded with a Ca2+-sensitive fluorescent dye.
-
AT-1001 is added at different concentrations.
-
The change in intracellular Ca2+ concentration is measured by detecting the change in fluorescence.
-
-
Data Analysis: This method is used to determine the EC50 and efficacy of AT-1001 as a partial agonist.[6]
-
Signaling Pathways and Mechanisms of Action
AT-1001 acts as a partial agonist at the α3β4 nAChR.[1][4][7] This means that it binds to and activates the receptor, but elicits a submaximal response compared to the full agonist, acetylcholine. At higher concentrations, and with prolonged exposure, AT-1001 can lead to receptor desensitization, which results in functional antagonism.[3][4]
Signaling Pathway of AT-1001 at the α3β4 nAChR
References
- 1. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Larazotide Acetate and the Zonulin Pathway in Celiac Disease: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract Celiac disease is a chronic autoimmune disorder triggered by dietary gluten in genetically susceptible individuals. A critical element in its pathogenesis is the loss of intestinal barrier function, leading to increased intestinal permeability. The zonulin pathway has been identified as a key physiological regulator of this process. Zonulin, a human protein analogue to a Vibrio cholerae toxin, reversibly modulates the tight junctions between intestinal epithelial cells. In celiac disease, gliadin, a component of gluten, triggers an inappropriate and prolonged release of zonulin, leading to tight junction disassembly. This allows gliadin fragments and other luminal antigens to enter the lamina propria, initiating the inflammatory and autoimmune cascade characteristic of the disease. Larazotide (B1674505) acetate, a synthetic octapeptide, was developed as a first-in-class zonulin antagonist designed to prevent this gliadin-induced increase in intestinal permeability. By competitively blocking zonulin receptors, larazotide aimed to preserve intestinal barrier integrity and mitigate the downstream immune response. This document provides an in-depth technical overview of the zonulin signaling pathway, the mechanism of action of larazotide acetate, a summary of quantitative data from key clinical trials, and detailed methodologies for the experimental protocols used in its evaluation.
The Zonulin Signaling Pathway in Celiac Disease
The integrity of the intestinal epithelial barrier is maintained by complex protein structures known as tight junctions (TJs), which regulate the paracellular passage of ions, solutes, and macromolecules. The discovery of zonulin, identified as prehaptoglobin-2 (pre-HP2), provided a physiological modulator for this pathway.[1][2]
1.1. Triggers and Mechanism of Zonulin Release In the context of celiac disease, the primary trigger for zonulin release is gliadin, a glycoprotein (B1211001) component of gluten.[3][4] Specific gliadin peptides bind to the chemokine receptor CXCR3 on the apical surface of intestinal enterocytes.[2][3][5] This interaction initiates a MyD88-dependent signaling cascade, resulting in the release of zonulin into the intestinal lumen.[3][5][6] Gut dysbiosis and the presence of enteric bacteria have also been identified as potent triggers for zonulin release, suggesting a role for the microbiome in modulating barrier function.[4][6]
1.2. Downstream Signaling and Tight Junction Disassembly Once released, zonulin binds to a receptor complex on the enterocyte surface, which includes Protease-Activated Receptor 2 (PAR2) and transactivates the Epidermal Growth Factor Receptor (EGFR).[1][3][7] This binding event sets off a signaling cascade involving Protein Kinase Cα (PKCα).[3][8] PKCα-mediated phosphorylation of TJ-associated proteins, including Zonula Occludens-1 (ZO-1), and the subsequent rearrangement and contraction of the perijunctional actin-myosin ring lead to the physical disassembly of the tight junction complex.[5][8] This results in increased paracellular permeability, allowing gliadin and other luminal antigens to cross the epithelial barrier and access the lamina propria, where they can be processed by antigen-presenting cells and trigger an immune response in genetically predisposed individuals.[1][3]
References
- 1. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking Down Barriers: How Understanding Celiac Disease Pathogenesis Informed the Development of Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tight Junctions, Intestinal Permeability, and Autoimmunity Celiac Disease and Type 1 Diabetes Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. All disease begins in the (leaky) gut: role of zonulin-mediated gut permeability in the pathogenesis of some chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]
- 8. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of AT-1001: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of AT-1001, a high-affinity and selective antagonist of the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR). The data and protocols compiled herein are intended to serve as a comprehensive resource for professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
AT-1001 is a novel small molecule that has demonstrated significant potential in preclinical studies. Its primary mechanism of action is the functional antagonism of the α3β4 nAChR, a subtype of nicotinic receptors implicated in various physiological and pathological processes, including nicotine (B1678760) addiction. This guide details the binding affinity, functional potency, and electrophysiological properties of AT-1001, providing a robust dataset for further investigation and development.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of AT-1001's interaction with various nAChR subtypes.
Table 1: Binding Affinity of AT-1001 at nAChR Subtypes
| Receptor Subtype | Radioligand | Kᵢ (nM) | Source |
| α3β4 | [³H]Epibatidine | 2.4 | [1] |
| α4β2 | [³H]Epibatidine | 476 | [1] |
| α7 | [¹²⁵I]α-Bungarotoxin | 221 | [1] |
Table 2: Functional Activity of AT-1001
| Assay Type | Receptor Subtype | Parameter | Value (µM) | Source |
| Two-Electrode Voltage Clamp | human α3β4 | EC₅₀ (Partial Agonist) | 0.37 | |
| Two-Electrode Voltage Clamp | human α4β2 | EC₅₀ (Partial Agonist) | 1.5 | |
| Calcium Flux | α3β4 | IC₅₀ (Antagonist) | 0.0352 | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize AT-1001 are provided below.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of AT-1001 to nAChR subtypes expressed in HEK cell membranes.
Materials:
-
HEK cells stably expressing the nAChR subtype of interest.
-
Radioligand: [³H]Epibatidine for α3β4 and α4β2 subtypes; [¹²⁵I]α-Bungarotoxin for the α7 subtype.[1]
-
Test Compound: AT-1001.
-
Non-specific Binding Control: A high concentration of a non-labeled nAChR ligand (e.g., 10 µM nicotine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK cells and homogenize them in ice-cold Assay Buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation. The final pellet is resuspended in Assay Buffer to a protein concentration of 50-200 µg per well.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor membranes + Radioligand + Non-specific Binding Control.
-
Competition: Receptor membranes + Radioligand + varying concentrations of AT-1001.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with ice-cold Wash Buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the bound radioligand using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value from the competition curve and then determine the Kᵢ value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is for the functional characterization of AT-1001 at nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the nAChR subunits of interest.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Two-electrode voltage-clamp setup.
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the desired nAChR subunits and incubate for 2-7 days at 16-18°C.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes for voltage clamping and current injection. Clamp the membrane potential at a holding potential of -70 mV.
-
Compound Application: Apply acetylcholine (ACh) or another suitable agonist at its EC₅₀ concentration to elicit a baseline current. To test for antagonist activity, pre-apply varying concentrations of AT-1001 for a set duration before co-applying with the agonist.
-
Data Acquisition and Analysis: Record the changes in membrane current. Construct concentration-response curves to determine the EC₅₀ for agonist activity or the IC₅₀ for antagonist activity.
Whole-Cell Patch-Clamp Electrophysiology in HEK Cells
This protocol details the investigation of AT-1001's effect on nAChR-mediated currents in HEK cells.
Materials:
-
HEK293 cells stably or transiently expressing the nAChR subtype of interest.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
Procedure:
-
Cell Preparation: Culture HEK cells on glass coverslips.
-
Recording: Transfer a coverslip to the recording chamber and perfuse with the external solution. Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the membrane potential at -60 mV.
-
Compound Application: Apply a known concentration of an nAChR agonist (e.g., acetylcholine) to elicit a control inward current. To assess antagonist activity, pre-incubate the cell with varying concentrations of AT-1001 before co-application with the agonist.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of AT-1001. Generate concentration-response curves to calculate the IC₅₀.
Calcium Flux Assay
This assay measures the ability of AT-1001 to inhibit agonist-induced calcium influx through nAChRs.
Materials:
-
HEK cells expressing the nAChR of interest.
-
Black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating and Dye Loading: Plate cells in the 96-well plate and allow them to adhere. Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Assay: Wash the cells with Assay Buffer. Acquire a baseline fluorescence reading. Add varying concentrations of AT-1001 to the wells and incubate. Add a pre-determined concentration of an nAChR agonist to all wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence from baseline. A decrease in the agonist-induced calcium signal in the presence of AT-1001 indicates antagonist activity. Determine the IC₅₀ from the concentration-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro characterization of AT-1001.
Caption: Simplified signaling pathway of nAChR activation and antagonism by AT-1001.
Caption: Experimental workflow for the radioligand binding assay.
Caption: General experimental workflows for electrophysiological characterization.
References
Preclinical Efficacy of Larazotide Acetate in Modulating Gut Permeability: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larazotide (B1674505) acetate (B1210297), a synthetic octapeptide, has emerged as a promising therapeutic agent for conditions associated with increased intestinal permeability.[1][2][3] Acting as a tight junction regulator, it has been investigated for its potential to restore barrier function in various preclinical models.[4][5] This technical guide provides an in-depth overview of the preclinical studies of Larazotide acetate, focusing on its effects on gut permeability, with a detailed presentation of quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action
Larazotide acetate is thought to act as a zonulin antagonist.[2][6] Zonulin is a protein that reversibly regulates intestinal permeability by modulating the intercellular tight junctions.[7] By blocking zonulin receptors, Larazotide acetate prevents the disassembly of tight junctions, thereby reducing intestinal permeability.[4][6] Its mechanism involves the redistribution and rearrangement of tight junction proteins, such as zonula occludens-1 (ZO-1), and actin filaments to restore intestinal barrier function.[2][6] More recently, Larazotide acetate has been linked to the inhibition of myosin light chain kinase (MLCK), which is believed to reduce tension on actin filaments, facilitating the closure of tight junctions.[2][8]
Data Presentation: Quantitative Effects on Gut Permeability
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Larazotide acetate on intestinal permeability in various in vitro and in vivo models.
Table 1: In Vitro Studies on Caco-2 Cell Monolayers
| Model System | Permeability Induction | Larazotide Acetate Concentration | Outcome Measure | Result | Citation(s) |
| Caco-2BBe1 cells | Anoxia/Reoxygenation (A/R) Injury | 10 mM | Transepithelial Electrical Resistance (TEER) | Pretreatment with Larazotide acetate significantly increased TEER compared to the non-treated A/R injured monolayer. | [9] |
| Caco-2 cells | PT-gliadin activated PBMC supernatants or a mixture of proinflammatory cytokines (TNF-α, IFN-γ, and IL-1β) | 12.5 mM (apical) | Lucifer Yellow (LY) Permeability | Inhibited the increase in LY permeability. | [10] |
| Caco-2 cells | AT-1002 (a 6-mer peptide from Vibrio cholerae zonula occludens toxin) | Not specified | TEER | Inhibited the AT-1002-induced reduction in TEER. | [4][11] |
Table 2: In Vivo Studies in Animal Models
| Animal Model | Condition | Larazotide Acetate Dosage | Outcome Measure | Result | Citation(s) |
| Male Sprague-Dawley Rats | Acute Pancreatitis (AP) | 0.01 mg/mL orally for 7 days (prophylactic) | Serum FITC-Dextran levels | Significantly lower serum FITC-Dextran levels in the AP + Larazotide acetate group compared to the AP group. | [12] |
| Male Sprague-Dawley Rats | Acute Pancreatitis (AP) | 0.01 mg/mL orally for 7 days (prophylactic) | Bacterial Translocation | Bacterial translocation frequency was significantly lower in the AP + Larazotide acetate group (50%) compared to the AP group (100%). | [12] |
| HLA-HCD4/DQ8 double transgenic mice | Gliadin sensitization | Not specified | Intestinal Permeability to Horseradish Peroxidase (HRP) | Inhibited the four-fold increase in HRP flux induced by gliadin challenge. | [1] |
| Collagen-Induced Arthritis (CIA) mice | Collagen-Induced Arthritis | Not specified | Intestinal Permeability to Macromolecules | Prevented the zonulin-induced increases in macromolecular flux. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Larazotide acetate.
In Vitro Caco-2 Permeability Assay
1. Cell Culture:
-
Caco-2 cells are cultured on permeable supports (e.g., Transwell® inserts) for 21-24 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions.[10]
2. Induction of Permeability:
-
Cytokine-Induced Permeability: The basolateral side of the Caco-2 monolayer is treated with a supernatant from pepsin-trypsin digested gliadin (PT-gliadin)-activated peripheral blood mononuclear cells (PBMCs) or a cocktail of pro-inflammatory cytokines (e.g., 50 ng/ml each of TNF-α, IFN-γ, and IL-1β) for 72 hours.[10]
-
Anoxia/Reoxygenation (A/R) Injury: Caco-2BBe1 cell monolayers are exposed to anoxia (95% N₂/5% CO₂) for 2 hours, followed by reoxygenation for up to 4 hours.[9]
3. Larazotide Acetate Treatment:
-
Larazotide acetate is applied to the apical side of the Caco-2 monolayer at the desired concentration (e.g., 12.5 mM) for a specified period, often 24 hours before the end of the permeability induction period.[10]
4. Permeability Measurement:
-
Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter to assess the integrity of the cell monolayer. A decrease in TEER indicates increased paracellular permeability.[9][11]
-
Lucifer Yellow (LY) Permeability Assay:
-
The medium on the apical side is replaced with a solution containing Lucifer Yellow (e.g., 7.5 mM).[10]
-
After a 1-hour incubation at 37°C, samples are collected from the basolateral side.[10]
-
The amount of LY that has passed through the monolayer is quantified by measuring fluorescence at excitation and emission wavelengths of 485 nm and 535 nm, respectively. An increase in basolateral LY indicates increased permeability.[10]
-
In Vivo Acute Pancreatitis Model in Rats
1. Animal Model:
-
Thirty-two male Sprague-Dawley rats are divided into four groups: Control, Larazotide (LAR), Acute Pancreatitis (AP), and AP + LAR.[12]
2. Larazotide Acetate Administration:
-
The AP + LAR group receives 0.01 mg/mL of Larazotide acetate orally for 7 consecutive days as a prophylactic treatment before the induction of acute pancreatitis.[12]
3. Induction of Acute Pancreatitis:
-
The AP and AP + LAR groups are administered 250 mg/100 g body mass of L-Arginine intraperitoneally twice, with a one-hour interval between injections.[12]
4. Intestinal Permeability Analysis:
-
FITC-Dextran Assay:
-
Bacterial Translocation:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the mechanism of action of Larazotide acetate and a typical experimental workflow.
Caption: Proposed signaling pathway of zonulin-mediated increase in gut permeability and the inhibitory action of Larazotide acetate.
Caption: Involvement of the MLCK/ROCK signaling pathway in tight junction regulation and the potential inhibitory role of Larazotide acetate.
Caption: A generalized workflow for preclinical in vivo studies of Larazotide acetate in a rat model of acute pancreatitis.
Conclusion
Preclinical studies provide compelling evidence for the efficacy of Larazotide acetate in mitigating gut permeability across a range of in vitro and in vivo models. Its mechanism of action, centered on the regulation of tight junctions via the zonulin pathway, offers a targeted approach to restoring intestinal barrier function. The quantitative data and detailed experimental protocols presented in this whitepaper serve as a valuable resource for researchers and drug development professionals in the field of gastrointestinal diseases. Further investigation into the therapeutic potential of Larazotide acetate is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [archive.hshsl.umaryland.edu]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Ameliorative Effects of Larazotide Acetate on Intestinal Permeability and Bacterial Translocation in Acute Pancreatitis Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
AT-1001: A Technical Overview of its Binding Affinity for Nicotinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of AT-1001, a significant ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs). The document details its binding profile across various nAChR subtypes, outlines the experimental methodologies used for these determinations, and illustrates the relevant signaling pathways.
Executive Summary
AT-1001, chemically identified as N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, is a high-affinity ligand that demonstrates notable selectivity for the α3β4 nAChR subtype.[1][2] Initially characterized as an antagonist, further studies have revealed its role as a potent partial agonist at both human and rat α3β4 nAChRs.[1][2][3][4] Its selectivity is particularly pronounced in human receptors compared to rat counterparts due to a higher binding affinity.[1][2][4] This compound has garnered significant interest for its potential therapeutic applications, particularly in the context of nicotine (B1678760) addiction, as it has been shown to decrease nicotine self-administration in preclinical models.[1][5][6]
Quantitative Binding Affinity Data
The binding affinity of AT-1001 for various nAChR subtypes has been primarily determined through radioligand competition binding assays. These studies typically utilize [³H]epibatidine as the radioligand in membranes prepared from Human Embryonic Kidney (HEK) 293 cells stably expressing the specific human or rat nAChR subtypes.[1][4][5] The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Species | Ki (nM) | Reference |
| α3β4 | Human | 2.4 | [5] |
| α4β2 | Human | 476 | [5] |
| α7 | Human | 221 | [5] |
Table 1: Binding Affinity (Ki) of AT-1001 for Human Nicotinic Receptor Subtypes.
Studies have consistently shown that AT-1001 possesses a significantly higher affinity for the α3β4 subtype, with approximately 100-fold selectivity over the α4β2 and α7 subtypes.[5][6] It is noteworthy that while AT-1001 competes with [³H]epibatidine for the binding site, the inhibition is not strictly competitive, suggesting a complex interaction with the receptor.[5][6]
Functional Activity
Beyond its binding affinity, the functional activity of AT-1001 at nAChR subtypes is crucial for understanding its pharmacological profile. Electrophysiological studies, such as patch-clamp and two-electrode voltage clamp experiments, have been instrumental in characterizing its effects on receptor function.
AT-1001 acts as a potent partial agonist at both human and rat α3β4 nAChRs, with an efficacy of 65-70%.[1][2][3][4] At the α4β2 nAChR, it behaves as a much weaker partial agonist, with an efficacy of only 18%.[1][2][3][4] This functional selectivity for the α3β4 subtype is a key characteristic of AT-1001.[7] Furthermore, prolonged exposure to AT-1001 can lead to the upregulation of both α3β4 and α4β2 nAChRs and can cause receptor desensitization.[1][2][3]
Experimental Protocols
The determination of AT-1001's binding affinity is predominantly achieved through in vitro radioligand binding assays. Below is a detailed methodology for a typical [³H]epibatidine competition binding assay.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (AT-1001) to compete with a radiolabeled ligand ([³H]epibatidine) for binding to the target receptor.
4.1.1 Materials and Reagents
-
Cell Lines: HEK293 cells stably transfected with the desired human or rat nAChR subunit combination (e.g., α3 and β4).
-
Radioligand: [³H]epibatidine.
-
Unlabeled Competitor: AT-1001.
-
Buffers:
-
Lysis Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
4.1.2 Membrane Preparation
-
Culture the transfected HEK293 cells to a sufficient density.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in ice-cold lysis buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
4.1.3 Assay Procedure
-
In a 96-well plate, set up the assay in triplicate for each concentration of the competing ligand.
-
Total Binding: Add assay buffer, a fixed concentration of [³H]epibatidine (typically at or below its Kd), and the membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, a fixed concentration of [³H]epibatidine, the membrane preparation, and a high concentration of an unlabeled nicotinic agonist (e.g., nicotine or epibatidine) to saturate the receptors.
-
Competition Binding: Add assay buffer, a fixed concentration of [³H]epibatidine, the membrane preparation, and varying concentrations of AT-1001.
-
Incubate the plate at room temperature for a sufficient duration to reach equilibrium (e.g., 2-4 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
4.1.4 Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of AT-1001.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of AT-1001 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
A schematic of the radioligand binding assay workflow.
Nicotinic Receptor Signaling Pathway
Simplified nicotinic receptor signaling pathway.
Conclusion
AT-1001 is a well-characterized nicotinic acetylcholine receptor ligand with high affinity and functional selectivity for the α3β4 subtype. Its properties as a potent partial agonist make it a valuable tool for research into the physiological and pathological roles of this specific receptor subtype. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued investigation and potential therapeutic development of AT-1001 and similar compounds.
References
- 1. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
Larazotide Acetate: A Deep Dive into its Modulation of the Intestinal Epithelial Barrier
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Larazotide (B1674505) acetate (B1210297) (LA), a synthetic octapeptide, has emerged as a promising therapeutic agent for conditions associated with increased intestinal permeability, most notably celiac disease. This document provides a comprehensive technical overview of the core mechanisms by which larazotide acetate exerts its effects on the intestinal epithelial barrier. It details the molecular signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for assays used to evaluate its efficacy. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of intestinal permeability modulators.
Introduction: The Intestinal Epithelial Barrier and the Role of Larazotide Acetate
The intestinal epithelium forms a critical barrier between the external environment and the host's internal milieu. This barrier is primarily maintained by complex protein structures known as tight junctions (TJs), which regulate the paracellular passage of ions, solutes, and macromolecules.[1] In several intestinal disorders, including celiac disease, the integrity of this barrier is compromised, leading to a state of "leaky gut." This increased permeability allows for the translocation of luminal antigens, such as gliadin in celiac disease, into the lamina propria, triggering an inflammatory cascade.[2][3]
Zonulin, a human protein analogous to the Vibrio cholerae zonula occludens toxin (Zot), is the only known physiological modulator of intestinal tight junctions.[4][5] Elevated levels of zonulin are associated with the disassembly of TJs and increased intestinal permeability.[6] Larazotide acetate is an eight-amino-acid peptide (H-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH) derived from human zonulin.[7][8] It is designed to act as a zonulin antagonist, thereby preventing the disruption of the intestinal barrier.[9][10]
Mechanism of Action: Signaling Pathways
Larazotide acetate's primary mechanism of action is the competitive inhibition of zonulin binding to its receptors on the apical surface of intestinal epithelial cells.[2][11] This initiates a cascade of intracellular events that ultimately preserves tight junction integrity.
The Zonulin Signaling Pathway and its Interruption by Larazotide Acetate
The binding of zonulin to its receptors, including the epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2), triggers a signaling cascade that leads to the disassembly of tight junctions.[11] This process involves the activation of protein kinase C (PKC), which in turn leads to the reorganization of the actin cytoskeleton.[1] The contraction of the perijunctional actomyosin (B1167339) ring pulls on tight junction proteins, leading to their displacement and an increase in paracellular permeability.[9]
Larazotide acetate, by blocking the zonulin receptor, prevents the initiation of this signaling cascade, thereby inhibiting the downstream effects on the actin cytoskeleton and tight junction proteins.[2][11]
Modulation of the Cytoskeleton and Tight Junction Proteins
A key downstream effect of zonulin signaling is the phosphorylation of myosin light chain (MLC), primarily mediated by myosin light chain kinase (MLCK) and Rho-associated kinase (ROCK).[7] Phosphorylated MLC promotes the contraction of the perijunctional actomyosin ring, which exerts tension on tight junction proteins such as occludin, claudins, and zonula occludens-1 (ZO-1), leading to their displacement from the junctional complex.[1][7]
Larazotide acetate has been shown to prevent the redistribution and rearrangement of ZO-1 and actin caused by gliadin and other stimuli.[12] By inhibiting the upstream zonulin signaling, larazotide acetate indirectly reduces MLC phosphorylation, thereby stabilizing the actin cytoskeleton and maintaining the localization of tight junction proteins at the cell periphery.[7][9]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of larazotide acetate in restoring intestinal barrier function has been evaluated in numerous in vitro, in vivo, and clinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Studies on Transepithelial Electrical Resistance (TEER)
| Cell Line | Challenge | Larazotide Acetate Concentration | % Inhibition of TEER Reduction | Reference |
| Caco-2 | AT-1002 | 10 µM | Significant inhibition | [12] |
| C2BBe1 | Anoxia/Reoxygenation | 10 µM | Significantly increased TEER | [7] |
| IPEC-J2 | Leaky gut model | 1 µM | Significantly higher TEER | [7] |
Table 2: Clinical Trial Data on Intestinal Permeability (Lactulose-to-Mannitol Ratio)
| Study | Larazotide Acetate Dose | Gluten Challenge | Change in LAMA Ratio vs. Placebo | p-value | Reference |
| Kelly et al., 2013 | 1 mg, 4 mg, 8 mg TID | 2.7 g/day for 6 weeks | No significant difference | >0.05 | |
| Leffler et al., 2012 | 0.25 mg, 1 mg, 4 mg, 8 mg TID | 2.4 g/day for 14 days | No significant difference | >0.05 | [2][11] |
Note: While changes in the LAMA ratio did not reach statistical significance in these outpatient studies, the variability of this measurement in such settings was noted as a potential confounding factor.[11]
Table 3: Clinical Trial Data on Symptom Improvement in Celiac Disease
| Study | Larazotide Acetate Dose | Primary Endpoint | Result vs. Placebo | p-value | Reference |
| Leffler et al., 2015 | 0.5 mg TID | Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) | Significant improvement | 0.022 | [3][13] |
| Leffler et al., 2015 | 1 mg, 2 mg TID | Change in CeD-GSRS | No significant difference | >0.05 | [3][13] |
| Kelly et al., 2013 | 1 mg TID | Change in GSRS | Limited gluten-induced symptoms | 0.002 | |
| Leffler et al., 2012 | 0.25 mg, 4 mg TID | Prevention of symptom worsening (GSRS) | Significant prevention | <0.05 | [2] |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in key studies investigating larazotide acetate.
In Vitro Transepithelial Electrical Resistance (TEER) Measurement
This protocol is designed to assess the integrity of an epithelial monolayer in response to a challenge and the protective effect of larazotide acetate.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. bicellscientific.com [bicellscientific.com]
- 7. youtube.com [youtube.com]
- 8. Caco2/HT-29 In Vitro Cell Co-Culture: Barrier Integrity, Permeability, and Tight Junctions’ Composition During Progressive Passages of Parental Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. mmpc.org [mmpc.org]
- 12. Changes in intracellular calcium during the development of epithelial polarity and junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
The Discovery and Preclinical Development of AT-1001 for Smoking Cessation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-1001 has emerged as a promising preclinical candidate for smoking cessation, distinguished by its unique mechanism of action targeting the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR). This technical guide provides an in-depth summary of the discovery and preclinical development of AT-1001, focusing on its pharmacological profile, and efficacy in established animal models of nicotine (B1678760) dependence and relapse. This document synthesizes key quantitative data into structured tables, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals in the field of addiction and pharmacology. While extensive preclinical data exists, information regarding the clinical development of AT-1001 for smoking cessation in humans is not publicly available at this time.
Introduction
Nicotine addiction, the primary driver of tobacco use, is a complex neurological disorder characterized by a high rate of relapse after cessation attempts. Current pharmacotherapies for smoking cessation, such as varenicline (B1221332) and bupropion, have demonstrated moderate long-term success rates, highlighting the need for novel therapeutic agents with improved efficacy. Genomic and pharmacological studies have implicated the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs) as a key mediator in the reinforcing effects of nicotine and the motivational processes underlying addiction. This has led to the exploration of α3β4 nAChRs as a novel target for smoking cessation therapies. AT-1001, a high-affinity and selective α3β4 nAChR ligand, has been identified as a significant preclinical candidate in this area.
Pharmacological Profile of AT-1001
AT-1001 is a novel small molecule that has been characterized as a potent and selective ligand for the α3β4 nAChR. Its unique pharmacological profile, exhibiting both partial agonist and antagonist properties, distinguishes it from other smoking cessation agents.
In Vitro Binding Affinity and Selectivity
AT-1001 demonstrates high affinity for the α3β4 nAChR with significant selectivity over other major nAChR subtypes, particularly the α4β2 and α7 receptors, which are implicated in other physiological and pathological processes.
| Receptor Subtype | Ligand | Kᵢ (nM) | Selectivity vs. α3β4 | Reference |
| α3β4 nAChR | AT-1001 | < 10 | - | |
| α4β2 nAChR | AT-1001 | > 900 | > 90-fold | |
| α7 nAChR | AT-1001 | > 900 | > 90-fold |
In Vitro Functional Activity
Functional assays have revealed a complex mechanism of action for AT-1001. It acts as a partial agonist at the human α3β4 nAChR, while also demonstrating antagonist activity by blocking agonist-induced responses. This dual activity is thought to contribute to its therapeutic potential by maintaining a moderate level of receptor stimulation to alleviate withdrawal symptoms while simultaneously blocking the reinforcing effects of nicotine.
| Assay Type | Cell Line | Receptor Subtype | Agonist | AT-1001 Activity | IC₅₀ / EC₅₀ (nM) | Efficacy | Reference |
| Calcium Flux | HEK cells | α3β4 nAChR | Epibatidine | Antagonist | 35.2 ± 8.1 | - | |
| Two-Electrode Voltage Clamp | Xenopus oocytes | human α3β4 nAChR | Acetylcholine | Partial Agonist | EC₅₀ = 370 | 35% of max ACh response | |
| Two-Electrode Voltage Clamp | Xenopus oocytes | human α4β2 nAChR | Acetylcholine | Weak Partial Agonist / Antagonist | EC₅₀ = 1500 | 6% of max ACh response | |
| Patch Clamp Electrophysiology | HEK cells | α3β4 nAChR | Epibatidine | Antagonist | - | 66 ± 15% inhibition at 10 nM |
Preclinical Efficacy in Animal Models
AT-1001 has demonstrated significant efficacy in rodent models of nicotine addiction, reducing nicotine self-administration and preventing the reinstatement of nicotine-seeking behavior, a preclinical analog of relapse.
Nicotine Self-Administration
In rats trained to self-administer nicotine, AT-1001 dose-dependently decreased the number of nicotine infusions, suggesting a reduction in the reinforcing effects of nicotine. Importantly, AT-1001 did not affect responding for food reinforcement, indicating specificity for drug-seeking behavior.
| Animal Model | Drug | Dose (mg/kg, s.c.) | Effect on Nicotine Self-Administration | Effect on Food Responding | Reference |
| Rat | AT-1001 | 0.75 - 3.0 | Dose-dependent decrease | No effect |
Reinstatement of Nicotine-Seeking
AT-1001 has also been shown to attenuate stress-induced reinstatement of nicotine-seeking in rats. This is a critical finding, as stress is a major trigger for relapse in human smokers.
| Animal Model | Reinstatement Trigger | Drug | Dose (mg/kg, s.c.) | Effect on Reinstatement | Reference |
| Rat | Yohimbine (stressor) | AT-1001 | 1.5 - 3.0 | Significant attenuation |
Mechanism of Action
The therapeutic effects of AT-1001 are believed to be mediated through its modulation of the α3β4 nAChR. By acting as a partial agonist, AT-1001 can provide a low level of receptor stimulation, which may alleviate the negative affective states associated with nicotine withdrawal. As an antagonist, it can block the binding of nicotine to α3β4 nAChRs, thereby attenuating the rewarding and reinforcing effects of smoking.
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of AT-1001 for different nAChR subtypes.
-
Procedure:
-
Membrane preparations from cells stably expressing the nAChR subtype of interest are incubated with a radiolabeled ligand (e.g., [³H]epibatidine).
-
Increasing concentrations of unlabeled AT-1001 are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of AT-1001 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
The Role of Larazotide Acetate in Celiac Disease Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Larazotide acetate (B1210297), a first-in-class tight junction regulator, and its role in the pathogenesis of celiac disease. This document details its mechanism of action, summarizes key preclinical and clinical findings, and provides methodologies for relevant experimental protocols.
Introduction to Celiac Disease and Intestinal Permeability
Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The pathogenesis involves an inflammatory response in the small intestine, leading to villous atrophy, malabsorption, and a range of gastrointestinal and extra-intestinal symptoms. A key initiating event in celiac disease is the disruption of the intestinal epithelial barrier, leading to increased intestinal permeability.[1]
Gliadin, a component of gluten, induces the release of zonulin, a protein that modulates the tight junctions between intestinal epithelial cells.[2] This leads to the opening of the paracellular pathway, allowing gliadin peptides to translocate into the lamina propria. Here, they are deamidated by tissue transglutaminase (tTG) and presented to T-cells, initiating a pro-inflammatory cascade that results in the characteristic pathology of celiac disease.[3]
Larazotide Acetate: Mechanism of Action
Larazotide acetate (formerly AT-1001) is a synthetic octapeptide that acts as a zonulin antagonist.[4] By preventing zonulin from binding to its receptor, Larazotide acetate inhibits the disassembly of tight junctions.[5] This helps to maintain the integrity of the intestinal barrier, preventing the paracellular passage of gliadin and other luminal antigens into the lamina propria.[6] Preclinical studies have shown that Larazotide acetate promotes the assembly of tight junctions, enhances actin rearrangement, and promotes the redistribution of key tight junction proteins such as zonula occludens-1 (ZO-1), occludin, and claudins.[7]
dot
Figure 1: Mechanism of Action of Larazotide Acetate in Celiac Disease.
Preclinical and Clinical Data
Preclinical Studies
In vitro studies using Caco-2 and IEC6 cell lines have demonstrated that Larazotide acetate inhibits the redistribution and rearrangement of ZO-1 and actin caused by gliadin fragments.[8] It also inhibits the reduction in transepithelial electrical resistance (TEER) and the opening of tight junctions induced by various stimuli.[8] Furthermore, Larazotide acetate has been shown to inhibit the translocation of a gliadin 13-mer peptide across Caco-2 cell monolayers.[8] In vivo studies in gliadin-sensitized HLA-HCD4/DQ8 double transgenic mice, Larazotide acetate inhibited gliadin-induced macrophage accumulation in the intestine and preserved normal tight junction structure.[8]
Clinical Trials
Multiple clinical trials have evaluated the efficacy and safety of Larazotide acetate in patients with celiac disease. The following tables summarize the quantitative data from key studies.
Table 1: Efficacy of Larazotide Acetate on Celiac Disease Symptoms (CeD-GSRS)
| Study | Dosage | N | Baseline CeD-GSRS (mean ± SD) | Change from Baseline (mean ± SD) | p-value vs. Placebo |
| Leffler et al., 2015 | Placebo | 84 | 3.25 ± 0.96 | -0.50 ± 1.0 | - |
| (NCT01396213) | 0.5 mg TID | 86 | 3.26 ± 0.92 | -0.54 ± 0.9 | 0.022 (ANCOVA) |
| 1.0 mg TID | 85 | 3.05 ± 0.84 | -0.40 ± 1.0 | NS | |
| 2.0 mg TID | 87 | 3.21 ± 0.77 | -0.37 ± 1.0 | NS | |
| Kelly et al., 2013 | Placebo + Gluten | 44 | ~1.5 (at baseline) | Increase to ~2.4 (at 6 weeks) | - |
| (NCT004929601) | 1 mg TID + Gluten | 45 | ~1.5 (at baseline) | Remained near baseline | 0.002 (avg. over treatment) |
| 4 mg TID + Gluten | - | - | Intermediate reduction | NS | |
| 8 mg TID + Gluten | - | - | Intermediate reduction | NS |
CeD-GSRS: Celiac Disease Gastrointestinal Symptom Rating Scale; TID: three times a day; NS: Not Significant. Data from Leffler et al., 2015 represents patients on a gluten-free diet with persistent symptoms. Data from Kelly et al., 2013 represents patients undergoing a gluten challenge.
Table 2: Efficacy of Larazotide Acetate on Intestinal Permeability (Lactulose-to-Mannitol Ratio)
| Study | Dosage | N | Baseline L/M Ratio (approx.) | Change in L/M Ratio (mean fold-ratio) | p-value vs. Placebo |
| Kelly et al., 2013 | Placebo + Gluten | 44 | Not specified | ~2.4 | - |
| (NCT004929601) | 1 mg TID + Gluten | 45 | Not specified | Trended lower than placebo | NS |
| 4 mg TID + Gluten | - | Not specified | No significant effect | NS | |
| 8 mg TID + Gluten | - | Not specified | No significant effect | NS | |
| Leffler et al., 2012 | Placebo + Gluten | - | Not specified | Increase observed | - |
| 0.25 mg TID + Gluten | - | Not specified | No significant difference | NS | |
| 1.0 mg TID + Gluten | - | Not specified | No significant difference | NS | |
| 4.0 mg TID + Gluten | - | Not specified | No significant difference | NS | |
| 8.0 mg TID + Gluten | - | Not specified | No significant difference | NS |
L/M Ratio: Lactulose-to-Mannitol Ratio; TID: three times a day; NS: Not Significant. In these studies, the L/M ratio was highly variable and did not show a statistically significant difference between Larazotide acetate and placebo groups.[3]
Table 3: Efficacy of Larazotide Acetate on Anti-tTG IgA Levels (Gluten Challenge)
| Study | Dosage | N | Mean Ratio of Anti-tTG IgA over Baseline | p-value vs. Placebo |
| Kelly et al., 2013 | Placebo + Gluten | 44 | 19.0 | - |
| (NCT004929601) | 1 mg TID + Gluten | 45 | 5.78 | 0.010 |
| 4 mg TID + Gluten | - | 3.88 | 0.005 | |
| 8 mg TID + Gluten | - | 7.72 | 0.025 |
Anti-tTG IgA: Anti-tissue Transglutaminase IgA; TID: three times a day.
It is important to note that a Phase 3 clinical trial (CedLara) for Larazotide acetate was discontinued (B1498344) in 2022 after an interim analysis concluded that the number of patients needed to demonstrate a statistically significant clinical outcome was too large to support the continuation of the trial.[7][9]
Experimental Protocols
Transepithelial Electrical Resistance (TEER) Measurement
This protocol is used to assess the integrity of epithelial cell monolayers in vitro.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with well-established tight junctions.
-
Instrumentation: An epithelial volt-ohm meter (e.g., Millicell® ERS-2) with a "chopstick" electrode is used.
-
Procedure: a. Equilibrate the cell culture plates and measurement medium (e.g., Hanks' Balanced Salt Solution) to room temperature. b. Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert. c. Record the resistance reading in ohms (Ω). d. Measure the resistance of a blank Transwell® insert containing only medium to determine the background resistance. e. Subtract the background resistance from the resistance of the cell monolayer. f. Calculate the TEER in Ω·cm² by multiplying the corrected resistance by the surface area of the Transwell® membrane.
dot
Figure 2: Experimental workflow for TEER measurement.
Immunofluorescence Staining of Tight Junction Proteins (ZO-1 and Occludin)
This protocol allows for the visualization of the localization and organization of tight junction proteins.
-
Cell Preparation: Grow Caco-2 cells on glass coverslips until confluent.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against ZO-1 and occludin (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.
-
Counterstaining (Optional): Stain the cell nuclei with DAPI.
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Actin Cytoskeleton Visualization
This protocol is used to visualize the F-actin filaments within the cells.
-
Cell Preparation, Fixation, and Permeabilization: Follow steps 1-3 of the immunofluorescence protocol.
-
Phalloidin (B8060827) Staining: Incubate the cells with a fluorescently conjugated phalloidin (e.g., TRITC-phalloidin) diluted in PBS for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Follow steps 8-10 of the immunofluorescence protocol.
dot
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. [PDF] Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. celiac.org [celiac.org]
- 5. Innovate Biopharmaceuticals Announces First Patient Dosed in the First Phase 3 Clinical Trial [drug-dev.com]
- 6. celiac.org [celiac.org]
- 7. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment - BioSpace [biospace.com]
- 8. beyondceliac.org [beyondceliac.org]
- 9. beyondceliac.org [beyondceliac.org]
Larazotide Acetate: A Deep Dive into its Impact on ZO-1 and Actin Dynamics for Tight Junction Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the molecular mechanisms of larazotide (B1674505) acetate (B1210297), a promising agent for the restoration of intestinal barrier function. We will delve into its specific effects on the key tight junction protein Zonula Occludens-1 (ZO-1) and the intricate rearrangement of the actin cytoskeleton, providing a comprehensive overview for researchers and professionals in the field of drug development.
Larazotide acetate, an octapeptide, is a synthetic tight junction regulator that has been investigated for its potential therapeutic effects in conditions associated with increased intestinal permeability, such as celiac disease.[1][2] Its primary proposed mechanism of action involves antagonizing zonulin, a protein that modulates the permeability of tight junctions in the digestive tract.[3][4][5] By inhibiting the zonulin pathway, larazotide acetate helps to maintain the integrity of the intestinal barrier, preventing the paracellular translocation of harmful substances.[6][7]
This guide will provide a detailed examination of the cellular and molecular effects of larazotide acetate, with a focus on its role in preserving the localization of ZO-1 at cell junctions and promoting a stable actin filament network.
Quantitative Effects of Larazotide Acetate on Epithelial Barrier Function
Larazotide acetate has been shown to effectively counteract the detrimental effects of inflammatory stimuli on epithelial barrier integrity. The following tables summarize the key quantitative findings from in vitro studies.
| Cell Line | Treatment Condition | Parameter Measured | Key Finding | Reference |
| Caco-2 BBe1 | Anoxia/Reoxygenation (A/R) Injury + 10 mM Larazotide Acetate | TEER (Ω·cm²) | Larazotide acetate pretreatment significantly increased TEER compared to untreated A/R injured cells, indicating preservation of barrier function.[8][9] | [8][9] |
| IPEC-J2 | "Leaky" monolayer + 1 mM Larazotide Acetate | TEER (Ω·cm²) | Treatment with larazotide acetate resulted in a significantly higher TEER compared to non-treated "leaky" monolayers.[10] | [10] |
| Caco-2 | AT-1002 (Zot-derived peptide) Induced Permeability + Larazotide Acetate | TEER Reduction | Larazotide acetate inhibited the TEER reduction induced by AT-1002.[11][12] | [11][12] |
| Caco-2 | AT-1002 or Gliadin Fragments + Larazotide Acetate | ZO-1 and Actin Redistribution | Larazotide acetate prevented the redistribution and rearrangement of ZO-1 and actin away from the cell junctions.[11][12] | [11][12] |
| Caco-2 | Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-1β) + Larazotide Acetate | Lucifer Yellow (LY) Permeability | Larazotide acetate inhibited the increase in Lucifer Yellow permeability induced by a mixture of pro-inflammatory cytokines.[7] | [7] |
Table 1: Summary of Quantitative Data on Larazotide Acetate's Effect on Epithelial Barrier Function. This table highlights the consistent protective effect of larazotide acetate on transepithelial electrical resistance (TEER) and its ability to counteract permeability induced by various stressors in different intestinal epithelial cell line models.
Core Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of larazotide acetate and a typical experimental workflow to assess its effects on tight junction integrity.
Caption: Proposed Signaling Pathway of Larazotide Acetate.
Caption: Experimental Workflow for Larazotide Acetate Assessment.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the effects of larazotide acetate on ZO-1 and actin rearrangement.
Immunofluorescence Staining for Zonula Occludens-1 (ZO-1) in Caco-2 Cells
This protocol is adapted for assessing the localization of ZO-1 at the tight junctions of Caco-2 cell monolayers.
Materials:
-
Caco-2 cells cultured on Transwell inserts
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-ZO-1 monoclonal antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Treatment: Treat the Caco-2 monolayers with the desired concentrations of larazotide acetate and/or inflammatory stimuli (e.g., gliadin fragments, cytokines) for the specified duration.
-
Fixation: Gently wash the monolayers twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-ZO-1 antibody in the blocking buffer. Incubate the cells with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the Alexa Fluor 488-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS. Carefully cut the membrane from the Transwell insert and mount it on a glass slide using an anti-fade mounting medium. Visualize the staining using a confocal microscope.
Phalloidin Staining for F-actin Cytoskeleton
This protocol details the visualization of filamentous actin (F-actin) using fluorescently labeled phalloidin.[4][13][14][15][16]
Materials:
-
Caco-2 cells cultured on glass coverslips or Transwell inserts
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated phalloidin (e.g., TRITC-phalloidin)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Culture and treat Caco-2 cells as described in the immunofluorescence protocol.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.[14]
-
Permeabilization: Wash the cells twice with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[14]
-
Phalloidin Staining: Wash the cells twice with PBS. Incubate with the fluorescently conjugated phalloidin solution (typically 80-200 nM) for 30-60 minutes at room temperature, protected from light.[14][16]
-
Nuclear Staining: Wash the cells twice with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips or membranes on glass slides with an anti-fade mounting medium. Image using a fluorescence or confocal microscope.
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a quantitative measure of the integrity of the epithelial barrier.[17][18][19][20]
Materials:
-
Epithelial voltohmmeter with "chopstick" electrodes (e.g., Millicell-ERS)
-
Caco-2 cells cultured on Transwell inserts
-
Pre-warmed cell culture medium or HBSS
Procedure:
-
Equilibration: Before measurement, allow the cell culture plates to equilibrate to room temperature for at least 15 minutes.
-
Electrode Sterilization: Sterilize the electrodes with 70% ethanol (B145695) and allow them to air dry in a sterile hood.
-
Measurement:
-
Place the longer electrode in the basolateral compartment (outside the insert) and the shorter electrode in the apical compartment (inside the insert).
-
Ensure the electrodes are perpendicular to the cell monolayer and do not touch the membrane.
-
Record the resistance reading in ohms (Ω).
-
Measure the resistance of a blank Transwell insert (without cells) containing medium to determine the background resistance.
-
-
Calculation:
-
Subtract the background resistance from the resistance of the cell monolayer.
-
Multiply the result by the surface area of the Transwell membrane (in cm²) to obtain the TEER value in Ω·cm².
-
Lucifer Yellow Permeability Assay
This assay measures the paracellular flux of the fluorescent molecule Lucifer Yellow across the epithelial monolayer.[1][21][22][23][24]
Materials:
-
Caco-2 cells cultured on Transwell inserts
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES
-
Lucifer Yellow CH, potassium salt
-
96-well black microplate for fluorescence reading
-
Fluorescence microplate reader (Excitation ~485 nm, Emission ~530 nm)
Procedure:
-
Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral compartment.
-
Prepare a working solution of Lucifer Yellow (e.g., 100 µM) in HBSS.[1]
-
-
Assay:
-
Add the Lucifer Yellow working solution to the apical compartment.
-
Incubate the plate at 37°C for 1-2 hours on an orbital shaker.[1]
-
-
Sample Collection: After incubation, collect samples from the basolateral compartment.
-
Fluorescence Measurement:
-
Transfer the basolateral samples to a 96-well black microplate.
-
Prepare a standard curve of Lucifer Yellow in HBSS.
-
Measure the fluorescence of the samples and standards using a microplate reader.
-
-
Calculation:
-
Determine the concentration of Lucifer Yellow in the basolateral samples using the standard curve.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial concentration in the apical compartment.
-
By understanding the intricate interplay between larazotide acetate, ZO-1, and the actin cytoskeleton, researchers can better appreciate its potential as a therapeutic agent for restoring and maintaining intestinal barrier function. This guide provides the foundational knowledge and practical methodologies to further investigate this promising molecule.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. usbiotek.com [usbiotek.com]
- 3. researchgate.net [researchgate.net]
- 4. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 5. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]
- 7. DSpace [archive.hshsl.umaryland.edu]
- 8. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms | MDPI [mdpi.com]
- 11. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phalloidin staining protocol | Abcam [abcam.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. 2.6. Caco-2 TransEpithelial Electrical Resistance (TEER) Assay [bio-protocol.org]
- 18. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]
- 19. culturecollections.org.uk [culturecollections.org.uk]
- 20. youtube.com [youtube.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. altisbiosystems.com [altisbiosystems.com]
- 23. researchgate.net [researchgate.net]
- 24. corning.com [corning.com]
Pharmacological Profile of AT-1001: A Technical Guide for Nicotinic Acetylcholine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-1001, also known as N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, is a high-affinity and selective ligand for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1][2][3] Initially characterized as an antagonist, further investigation has revealed a more complex pharmacological profile, demonstrating partial agonism that leads to receptor desensitization and subsequent functional antagonism.[1][2][4][5] This unique mechanism of action has positioned AT-1001 as a valuable research tool and a potential therapeutic candidate, particularly in the context of nicotine (B1678760) addiction and smoking cessation.[3] This technical guide provides a comprehensive overview of the pharmacological properties of AT-1001, including its binding affinity, functional activity, and effects in preclinical models, along with detailed experimental protocols and pathway visualizations.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the interaction of AT-1001 with various nAChR subtypes.
Table 1: Radioligand Binding Affinity of AT-1001
| Receptor Subtype | Species | Cell Line/Tissue | Radioligand | Kᵢ (nM) | Reference |
| α3β4 | Human | HEK293 | [³H]Epibatidine | 0.8 | [4] |
| α3β4 | Rat | HEK293 | [³H]Epibatidine | 2.4 | [3] |
| α4β2 | Human | HEK293 | [³H]Epibatidine | 130 | [4] |
| α4β2 | Rat | Forebrain | [³H]Epibatidine | 476 | [3] |
| α7 | Rat | - | [³H]Epibatidine | 221 | [3] |
Table 2: Functional Activity of AT-1001
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| α3β4 | Human | Patch-clamp | Efficacy (vs ACh) | 65-70% | [1][2] |
| α3β4 | Rat | Patch-clamp | Efficacy (vs ACh) | 65-70% | [1][2] |
| α4β2 | Human | Patch-clamp | Efficacy (vs ACh) | 18% | [1][2] |
| α3β4 | Human | Patch-clamp | EC₅₀ | 370 nM | [5] |
| α4β2 | Human | Patch-clamp | EC₅₀ | 1500 nM | [5] |
| α3β4 | Human | Desensitization | DC₅₀ | 10 nM | [1] |
| α3β4 | Rat | Desensitization | DC₅₀ | 100 nM | [1] |
| α4β2 | Human | Desensitization | DC₅₀ | 300 nM | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of AT-1001 to nAChRs expressed in HEK293 cells.[4][6]
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the desired human or rat nAChR subunits (e.g., α3 and β4) are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), streptomycin (B1217042) (100 µg/mL), and appropriate selection antibiotics.
-
Cells are harvested, washed with 50 mM Tris-HCl (pH 7.4), and homogenized using a Polytron homogenizer.
-
The homogenate is centrifuged at 36,000 x g, and the resulting membrane pellet is washed and resuspended in assay buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 150 µL.
-
For saturation binding, incubate cell membranes with increasing concentrations of [³H]Epibatidine.
-
For competition binding, incubate cell membranes with a fixed concentration of [³H]Epibatidine (typically at or below its Kd value) and varying concentrations of AT-1001.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor, such as nicotine (300 µM).
-
The incubation is carried out at room temperature for 2-4 hours to reach equilibrium.
-
-
Filtration and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine.
-
Filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Kd and Bmax values are determined from saturation binding data using non-linear regression analysis.
-
IC₅₀ values from competition assays are converted to Kᵢ values using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is based on the functional characterization of AT-1001's effects on nAChR-mediated currents in transfected HEK293 cells.[7][8]
-
Cell Preparation:
-
HEK293 cells expressing the nAChR subtype of interest are plated on glass coverslips a few days prior to recording.
-
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 120 NaCl, 5 KCl, 2 MgCl₂, 2 CaCl₂, 25 glucose, 10 HEPES, and 1 µM atropine (B194438) (to block muscarinic receptors). The pH is adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 K-gluconate, 4 KCl, 0.5 EGTA, 10 HEPES, 4 MgATP, and 0.4 NaGTP. The pH is adjusted to 7.3 with KOH.
-
-
Recording:
-
Whole-cell voltage-clamp recordings are performed at room temperature.
-
Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with the intracellular solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are typically held at a holding potential of -70 mV.
-
Agonist-induced currents are evoked by the rapid application of acetylcholine (ACh) or nicotine. The effects of AT-1001 are assessed by co-application with an agonist or by pre-application to measure desensitization.
-
-
Data Analysis:
-
Current amplitudes are measured and used to construct concentration-response curves to determine EC₅₀ and efficacy values.
-
The degree of desensitization is quantified by the reduction in the agonist-evoked current after pre-incubation with AT-1001.
-
In Vivo Nicotine Self-Administration in Rats
This protocol describes a common model used to evaluate the effects of AT-1001 on the reinforcing properties of nicotine.[5][9][10][11]
-
Animals and Surgery:
-
Male Sprague-Dawley or Wistar rats are typically used.
-
Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
-
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and a drug infusion pump are used.
-
-
Procedure:
-
Rats are trained to press an active lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement, often starting with an FR1 and progressing to an FR5 schedule. Each infusion is paired with a cue light.
-
A timeout period (e.g., 20-60 seconds) follows each infusion, during which lever presses have no consequence.
-
Responding on an inactive lever is also recorded but has no programmed consequences.
-
Once stable responding is achieved, the effects of AT-1001 are tested by administering it (e.g., via subcutaneous injection) prior to the self-administration session.
-
-
Data Analysis:
-
The number of nicotine infusions earned and the number of active and inactive lever presses are recorded.
-
The effect of AT-1001 is determined by comparing responding after drug administration to baseline or vehicle control conditions.
-
Signaling Pathways and Mechanisms of Action
AT-1001's unique pharmacological profile stems from its ability to act as a partial agonist at α3β4 nAChRs, which leads to receptor desensitization and a state of functional antagonism.
Caption: Mechanism of AT-1001 action at the α3β4 nAChR.
The primary mechanism involves AT-1001 binding to the α3β4 nAChR, inducing a conformational change that results in a transient and partial opening of the ion channel. This partial agonism is followed by a prolonged receptor occupancy that drives the receptor into a desensitized state. In this desensitized state, the receptor is refractory to activation by full agonists like nicotine, leading to functional antagonism.
The in vivo effects of AT-1001 on nicotine self-administration are thought to be mediated through its action on the medial habenula-interpeduncular nucleus (MHb-IPN) pathway, a critical circuit in nicotine dependence.
Caption: General experimental workflow for characterizing nAChR ligands like AT-1001.
Conclusion
AT-1001 is a selective α3β4 nAChR ligand with a complex pharmacological profile characterized by partial agonism and potent receptor desensitization, culminating in functional antagonism. This unique mechanism distinguishes it from classical competitive antagonists and full agonists. The provided data and protocols offer a comprehensive resource for researchers investigating the role of α3β4 nAChRs in health and disease, and for those involved in the development of novel therapeutics for nicotine addiction and related disorders. The detailed experimental workflows and visualized mechanisms of action are intended to facilitate further research and a deeper understanding of this intriguing compound.
References
- 1. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
- 7. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Nicotine and cocaine self-administration using a multiple schedule of intravenous drug and sucrose reinforcement in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exposure to nicotine vapor in male adolescent rats produces a withdrawal-like state and facilitates nicotine self-administration during adulthood - PMC [pmc.ncbi.nlm.nih.gov]
AT-1001: A Comprehensive Technical Review of its Interaction with Nicotine-Induced Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-1001 is a novel compound that has garnered significant interest for its potential in treating nicotine (B1678760) addiction. Initially identified as a high-affinity and selective antagonist of the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR), subsequent research has revealed a more complex pharmacological profile, characterizing it as a potent partial agonist. This technical guide provides an in-depth analysis of AT-1001, focusing on its mechanism of action and its nuanced effects on nicotine-induced dopamine (B1211576) release. We consolidate quantitative data from key studies, detail the experimental methodologies employed in its evaluation, and present visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Nicotine, the primary psychoactive component in tobacco, exerts its addictive effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain.[1][2] This interaction triggers the release of various neurotransmitters, most notably dopamine in the mesolimbic pathway, which is strongly associated with the rewarding and reinforcing properties of the drug.[1][3] The α3β4 subtype of nAChRs has been implicated as a key player in the mechanisms of nicotine dependence, making it a promising target for the development of smoking cessation therapies.[4][5][6] AT-1001 has emerged as a lead compound in this area, demonstrating high affinity and selectivity for the α3β4 nAChR.[4][5][7] This document serves as a technical guide to the pharmacology of AT-1001, with a specific focus on its influence on the dopaminergic system in the context of nicotine administration.
Pharmacological Profile of AT-1001
AT-1001, chemically known as N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, was initially reported as a potent and selective antagonist of the α3β4 nAChR.[4][6] However, more recent and detailed electrophysiological studies have refined this classification, establishing AT-1001 as a partial agonist at both human and rat α3β4 nAChRs.[8][9][10] It exhibits significantly lower efficacy compared to full agonists like acetylcholine or epibatidine (B1211577).[9][10]
Binding Affinity and Selectivity
AT-1001 displays a high binding affinity for the α3β4 nAChR subtype with a Ki value reported to be below 10 nM.[4][5] Its selectivity for α3β4 over other major nAChR subtypes, such as α4β2 and α7, is a key characteristic, with studies indicating over 90-fold selectivity.[4][5] This selectivity is crucial as the α4β2 subtype is more ubiquitously expressed in the brain and is the primary target for existing smoking cessation aids like varenicline.
Functional Activity
As a partial agonist, AT-1001 can weakly activate the α3β4 nAChR, while also competing with and blocking the binding of full agonists like nicotine. This dual action may contribute to its therapeutic potential by maintaining a low level of receptor stimulation to alleviate withdrawal symptoms, while simultaneously preventing the full rewarding effects of nicotine. Studies have shown that AT-1001 can desensitize α3β4 receptors, leading to a state of functional antagonism.[8][9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for AT-1001 across various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity of AT-1001
| Receptor Subtype | Species | Ki (nM) | Reference |
| α3β4 | Rat | < 10 | [4][5] |
| α3β4 | Human | 2.4 | [5] |
| α4β2 | Rat | >900 | [4] |
| α4β2 | Human | 476 | [5] |
| α7 | Rat | >900 | [4] |
| α7 | Human | 221 | [5] |
Table 2: Functional Activity of AT-1001 at α3β4 nAChRs
| Assay | Species | Agonist | AT-1001 Activity | Value | Reference |
| Ca2+ Flux (HEK cells) | Rat | Epibatidine | Antagonist (IC50) | 35.2 ± 8.1 nM | [5] |
| Patch-clamp Electrophysiology (HEK cells) | Human | Acetylcholine | Partial Agonist (EC50) | 0.37 µM | [10] |
| Patch-clamp Electrophysiology (HEK cells) | Human | Acetylcholine | Partial Agonist (Emax) | ~35% of ACh response | [10] |
| Patch-clamp Electrophysiology (HEK cells) | Rat | Acetylcholine | Partial Agonist (Efficacy) | 65-70% | [8][9] |
Table 3: In Vivo Effects of AT-1001
| Model | Species | Effect | Dose | Reference |
| Nicotine Self-Administration | Rat | Blocks self-administration | 0.75, 1.5, 3.0 mg/kg | [5] |
| Nicotine-Induced [3H]Dopamine Release (NAc synaptosomes) | Rat | Poor inhibition | 10 µM (partial) | [5] |
AT-1001 and Nicotine-Induced Dopamine Release
A critical aspect of AT-1001's profile is its effect on nicotine-induced dopamine release in the nucleus accumbens (NAc), a key brain region in the reward pathway.[1] Studies utilizing in vitro preparations of NAc synaptosomes have demonstrated that AT-1001 is a poor inhibitor of nicotine-stimulated dopamine release.[4][5][11] Significant inhibition is only observed at concentrations much higher than its binding affinity for α3β4 nAChRs.[4][5] This finding suggests that the therapeutic effects of AT-1001 in reducing nicotine self-administration are not mediated by a direct blockade of dopamine release in the NAc.[4] Instead, it is hypothesized that AT-1001 acts through an indirect pathway, potentially involving modulation of other neural circuits that influence the reward system.
Caption: Workflow for receptor binding assays.
Calcium Fluorescence Assays
-
Objective: To assess the functional activity (agonist or antagonist) of AT-1001 at nAChRs.
-
Method: Measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to receptor activation using a calcium-sensitive fluorescent dye.
-
Procedure:
-
HEK cells expressing the nAChR of interest are plated in microplates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
To test for antagonist activity, cells are pre-incubated with varying concentrations of AT-1001.
-
A known nAChR agonist (e.g., epibatidine or acetylcholine) is added to stimulate the receptors.
-
Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured using a fluorescence plate reader.
-
For antagonist activity, the IC50 value is calculated from the concentration-response curve of AT-1001's inhibition of the agonist-induced calcium influx.
-
To test for agonist activity, AT-1001 is added alone, and any increase in fluorescence is measured.
-
Patch-Clamp Electrophysiology
-
Objective: To provide a detailed characterization of the functional effects of AT-1001 on nAChR ion channel activity.
-
Method: Whole-cell patch-clamp recordings from HEK cells or Xenopus oocytes expressing specific nAChR subtypes.
-
Procedure:
-
A glass micropipette filled with an electrolyte solution is sealed onto the membrane of a single cell.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Agonists and/or antagonists are applied to the cell via a perfusion system.
-
The resulting ion currents flowing through the nAChRs are recorded.
-
Concentration-response curves are generated to determine the EC50 (for agonists/partial agonists) and IC50 (for antagonists) of AT-1001. The maximal response (Emax) relative to a full agonist is also determined.
-
In Vitro Nicotine-Induced Dopamine Release
-
Objective: To measure the direct effect of AT-1001 on nicotine-stimulated dopamine release from nerve terminals.
-
Method: Preparation of synaptosomes from the nucleus accumbens of rats.
-
Procedure:
-
The nucleus accumbens is dissected from rat brains and homogenized.
-
Synaptosomes (sealed nerve terminals) are isolated by differential centrifugation.
-
Synaptosomes are pre-loaded with [3H]dopamine.
-
The loaded synaptosomes are then perfused with a physiological buffer.
-
Fractions of the perfusate are collected to establish a baseline of [3H]dopamine release.
-
Nicotine is added to the perfusion buffer to stimulate dopamine release.
-
To test the effect of AT-1001, it is added to the perfusion buffer prior to and during nicotine stimulation.
-
The amount of [3H]dopamine in the collected fractions is measured by liquid scintillation counting.
-
The inhibitory effect of AT-1001 on nicotine-induced [3H]dopamine release is quantified.
-
dot
Caption: Workflow for in vitro dopamine release assay.
Nicotine Self-Administration in Rats
-
Objective: To evaluate the in vivo efficacy of AT-1001 in a preclinical model of nicotine addiction.
-
Method: An operant conditioning paradigm where rats learn to press a lever to receive an intravenous infusion of nicotine.
-
Procedure:
-
Rats are surgically implanted with an intravenous catheter.
-
They are placed in operant chambers equipped with two levers.
-
Pressing the "active" lever results in the delivery of a nicotine infusion, while pressing the "inactive" lever has no consequence.
-
Rats are trained to self-administer nicotine until they reach a stable baseline of responding.
-
Once the baseline is established, rats are pre-treated with different doses of AT-1001 or a vehicle control before the self-administration session.
-
The number of lever presses and nicotine infusions are recorded to determine the effect of AT-1001 on nicotine-seeking and -taking behavior.
-
To control for non-specific motor effects, the effect of AT-1001 on responding for a non-drug reinforcer (e.g., food) is also often assessed.
-
Conclusion
AT-1001 is a highly selective α3β4 nAChR ligand with a complex pharmacological profile as a partial agonist. While it potently blocks nicotine self-administration in animal models, its mechanism of action appears to be indirect, as it does not directly inhibit nicotine-induced dopamine release in the nucleus accumbens at therapeutically relevant concentrations. This suggests that AT-1001's anti-addictive properties may stem from its modulation of other neural pathways that influence the brain's reward circuitry. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of AT-1001 and other α3β4 nAChR-targeting compounds for smoking cessation. Further research is warranted to fully understand the indirect pathways through which AT-1001 exerts its effects.
References
- 1. journal-jop.org [journal-jop.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Dopaminergic and cholinergic learning mechanisms in nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT-1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology [pubblicazioni.unicam.it]
- 7. axonmedchem.com [axonmedchem.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AT-1001 in Nicotine Self-Administration Studies in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
AT-1001 is a potent and selective ligand for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) that has demonstrated efficacy in reducing nicotine (B1678760) self-administration in preclinical rat models.[1][2][3][4] These application notes provide a comprehensive overview of the use of AT-1001 in studying nicotine addiction, including its mechanism of action, detailed experimental protocols for nicotine self-administration, and relevant in vivo and in vitro data. The information presented is intended to guide researchers in designing and conducting experiments to evaluate AT-1001 and similar compounds as potential therapeutics for smoking cessation.
Mechanism of Action
AT-1001 acts as a high-affinity antagonist at the α3β4 nAChR, with a Ki value below 10 nM and over 90-fold selectivity against other major nAChR subtypes like α4β2 and α7.[1][3] While initially characterized as a competitive antagonist, further studies suggest a more complex interaction, including non-competitive or mixed inhibition.[2] At the human α3β4 nAChR, AT-1001 behaves as a partial agonist, evoking up to 35% of the maximal acetylcholine response.[5][6][7] This partial agonism, coupled with receptor desensitization, is believed to result in an overall functional antagonism of the α3β4 nAChR.[4][5][6][7]
The reinforcing effects of nicotine are largely mediated by the mesolimbic dopamine (B1211576) system. Nicotine stimulates nAChRs in the ventral tegmental area (VTA), leading to dopamine release in the nucleus accumbens (NAc).[8][9] Interestingly, AT-1001's inhibition of nicotine self-administration does not appear to be a direct result of blocking dopamine release in the NAc.[1][2][3] In synaptosomal preparations from the rat NAc, AT-1001 is a poor inhibitor of nicotine-induced dopamine release.[1][2][3] This suggests that AT-1001's therapeutic effects are likely mediated through an indirect pathway involving α3β4 nAChRs located outside the NAc.[1][2][3]
Signaling Pathway of Nicotine and AT-1001
Caption: Proposed signaling pathway of nicotine and the inhibitory action of AT-1001.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo findings for AT-1001.
Table 1: In Vitro Receptor Binding and Functional Activity of AT-1001
| Parameter | Receptor Subtype | Species | Value | Reference |
| Binding Affinity (Ki) | α3β4 nAChR | Rat | < 10 nM | [1][3] |
| Selectivity vs. α4β2 | - | Rat | > 90-fold | [1][3] |
| Selectivity vs. α7 | - | Rat | > 90-fold | [1][3] |
| Partial Agonist Efficacy | human α3β4 nAChR | Human | ~35% of ACh response | [5][6] |
| EC50 (Partial Agonism) | human α3β4 nAChR | Human | 0.37 µM | [5][6] |
| Partial Agonist Efficacy | human α4β2 nAChR | Human | ~6% of ACh response | [5][6] |
| EC50 (Partial Agonism) | human α4β2 nAChR | Human | 1.5 µM | [5][6] |
Table 2: Effect of AT-1001 on Nicotine Self-Administration in Rats
| AT-1001 Dose (mg/kg, s.c.) | Mean Rewards Earned (Nicotine) | % Decrease from Vehicle | Mean Rewards Earned (Food) | Reference |
| 0 (Vehicle) | ~25 | 0% | ~40 | [2] |
| 0.75 | ~15 | ~40% | No significant change | [2] |
| 1.5 | ~8 | ~68% | No significant change | [2] |
| 3.0 | ~2 | ~92% | No significant change | [2] |
Table 3: Effect of AT-1001 on Stress-Induced Reinstatement of Nicotine Seeking in Rats
| Treatment | Dose (mg/kg, s.c.) | Active Lever Presses | % Reduction vs. Vehicle | Reference |
| Vehicle | - | ~12 | 0% | [10] |
| AT-1001 | 1.5 | ~5 | ~58% | [10] |
| AT-1001 | 3.0 | ~4 | ~67% | [10] |
Table 4: Effect of AT-1001 on Somatic Nicotine Withdrawal Signs in Rats
| Treatment | Dose (mg/kg, s.c.) | Total Somatic Signs | Comparison to Vehicle | Comparison to Mecamylamine | Reference |
| Vehicle | - | ~2 | - | - | [10] |
| AT-1001 | 3.0 | ~8 | Significantly higher | Significantly lower | [10] |
| Mecamylamine | 1.0 | ~25 | Significantly higher | - | [10] |
Experimental Protocols
Nicotine Self-Administration Protocol
This protocol is adapted from studies demonstrating the efficacy of AT-1001 in reducing nicotine-seeking behavior in rats.[2]
1. Animals and Housing:
-
Male Wistar or Sprague-Dawley rats are commonly used.
-
Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[11]
-
Food and water should be available ad libitum, unless otherwise specified for food-reinforced paradigms.[11]
2. Surgical Implantation of Jugular Catheters:
-
Rats are anesthetized (e.g., with an isoflurane/oxygen mixture or a ketamine/xylazine cocktail).
-
A chronic indwelling catheter is surgically implanted into the right jugular vein. The catheter tubing is passed subcutaneously to exit on the rat's back.
-
Post-operative care includes analgesics and daily flushing of the catheter with heparinized saline to maintain patency.[11] Catheter patency should be periodically verified.[11]
3. Self-Administration Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a drug infusion pump.
4. Training and Acquisition:
-
Rats are first trained to press the active lever for a food reward (e.g., 45 mg food pellets) on a fixed-ratio 1 (FR1) schedule (one lever press results in one reward).
-
Once stable food-reinforced responding is achieved, sessions are switched to nicotine self-administration.
-
Active lever presses result in an intravenous infusion of nicotine (e.g., 30 µg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light).
-
Inactive lever presses are recorded but have no programmed consequences.
-
Sessions are typically 1-2 hours in duration and conducted daily.
-
Acquisition is considered stable when responding varies by less than 20% over three consecutive days.
5. AT-1001 Treatment and Testing:
-
Once stable nicotine self-administration is established, the effects of AT-1001 are evaluated.
-
AT-1001 is typically administered subcutaneously (s.c.) 10-15 minutes before the start of the self-administration session.[2]
-
A within-subjects Latin square design is often employed, where each rat receives all doses of AT-1001 (e.g., 0, 0.75, 1.5, 3.0 mg/kg) in a randomized order.[2]
-
A washout period of at least 3 days, or until responding returns to baseline levels, is allowed between drug administrations.[2]
-
To assess for non-specific effects on motivation and motor function, a separate cohort of rats can be trained to self-administer food, and the effects of AT-1001 on food-reinforced responding are measured.[2][3]
Experimental Workflow
Caption: Workflow for AT-1001 testing in a rat nicotine self-administration model.
References
- 1. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Mechanisms of Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal-jop.org [journal-jop.org]
- 10. The α3β4 nAChR partial agonist AT-1001 attenuates stress-induced reinstatement of nicotine seeking in a rat model of relapse and induces minimal withdrawal in dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-administration of nicotine and cigarette smoke extract in adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Larazotide Acetate Caco-2 Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larazotide acetate (B1210297) is an investigational drug under development for the treatment of celiac disease. It is a synthetic octapeptide that acts as a tight junction regulator.[1][2] The primary mechanism of Larazotide acetate involves the inhibition of zonulin, a protein that modulates intestinal permeability by disassembling tight junctions between epithelial cells.[2][3] In celiac disease, gliadin (a component of gluten) triggers zonulin release, leading to increased intestinal permeability and subsequent inflammatory responses. Larazotide acetate is designed to block the zonulin pathway, thereby preventing the opening of tight junctions and reducing the passage of immunogenic gluten peptides across the intestinal barrier.[2]
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a well-established in vitro model for studying intestinal drug absorption and permeability. When cultured on semi-permeable filters, Caco-2 cells differentiate into a monolayer of polarized enterocytes with well-defined tight junctions, mimicking the barrier properties of the intestinal epithelium. This model is widely used in drug development to assess the potential for oral absorption and to study the mechanisms of drug transport across the intestinal wall. Given Larazotide acetate's mechanism of action, the Caco-2 permeability assay is a critical tool for evaluating its efficacy in restoring tight junction integrity and preventing paracellular transport.
This document provides a detailed protocol for assessing the effect of Larazotide acetate on the permeability of Caco-2 cell monolayers, particularly in the context of challenges that increase paracellular permeability, such as exposure to zonulin or its mimetics.
Signaling Pathway of Larazotide Acetate in Modulating Tight Junction Permeability
The following diagram illustrates the proposed mechanism of action for Larazotide acetate in preventing the disruption of tight junctions. Under pathological conditions like celiac disease, gliadin induces the release of zonulin. Zonulin then binds to its receptors, such as protease-activated receptor 2 (PAR2), on the surface of intestinal epithelial cells. This binding event initiates a signaling cascade that leads to the rearrangement of the actin cytoskeleton and the disassembly of tight junction proteins (e.g., ZO-1, occludin, and claudins), resulting in increased paracellular permeability. Larazotide acetate acts as a zonulin antagonist, blocking its interaction with its receptor and thereby preventing the downstream signaling that leads to tight junction opening.[2]
Caption: Larazotide Acetate Signaling Pathway.
Experimental Protocols
Caco-2 Cell Culture and Differentiation
-
Cell Line: Caco-2 cells (ATCC® HTB-37™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwell® Inserts:
-
Use 12-well or 24-well Transwell® inserts with a 0.4 µm pore size polycarbonate membrane.
-
Seed Caco-2 cells at a density of 6 x 10^4 cells/cm².
-
Add 0.5 mL of cell suspension to the apical (upper) chamber and 1.5 mL of culture medium to the basolateral (lower) chamber.
-
-
Differentiation: Culture the cells on the Transwell® inserts for 21-25 days to allow for monolayer formation and differentiation. Change the culture medium in both chambers every 2-3 days.
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. A stable TEER value of ≥ 250 Ω·cm² indicates a well-formed monolayer.
-
Alternatively, perform a Lucifer Yellow permeability assay. A low permeability of Lucifer Yellow (<1%) confirms monolayer integrity.
-
Caco-2 Permeability Assay with Larazotide Acetate
This protocol is designed to assess the ability of Larazotide acetate to inhibit permeability induced by a tight junction modulator like AT-1002 (a synthetic zonulin mimetic) or gliadin fragments.
-
Preparation of Buffers and Solutions:
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.
-
Test Compounds:
-
Prepare stock solutions of Larazotide acetate in a suitable solvent (e.g., water or DMSO).
-
Prepare stock solutions of the permeability inducer (e.g., AT-1002 or gliadin fragments) and a marker for paracellular transport (e.g., Lucifer Yellow or a fluorescently labeled dextran).
-
-
Dosing Solutions: Dilute the stock solutions in pre-warmed (37°C) transport buffer to the final desired concentrations.
-
-
Permeability Assay Workflow:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Equilibrate the monolayers in transport buffer for 30 minutes at 37°C.
-
Measure the initial TEER of each monolayer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution containing the permeability inducer, the paracellular marker, and the test concentration of Larazotide acetate (or vehicle control) to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.
-
-
Sample Analysis:
-
Analyze the concentration of the paracellular marker in the basolateral samples using a fluorescence plate reader or other appropriate analytical method (e.g., LC-MS/MS).
-
Measure the final TEER of each monolayer.
-
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of appearance of the marker in the receiver chamber (mol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the marker in the donor chamber (mol/cm³).
-
-
-
Compare the Papp values and TEER changes between control groups (vehicle), groups treated with the permeability inducer alone, and groups treated with the permeability inducer plus Larazotide acetate.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the Caco-2 permeability assay for evaluating Larazotide acetate.
Caption: Caco-2 Permeability Assay Workflow.
Data Presentation
The quantitative data from the Caco-2 permeability assay should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Effect of Larazotide Acetate on Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers
| Treatment Group | Initial TEER (Ω·cm²) | Final TEER (Ω·cm²) | % Change in TEER |
| Vehicle Control | 350 ± 25 | 345 ± 28 | -1.4% |
| Permeability Inducer (e.g., AT-1002) | 355 ± 30 | 150 ± 20 | -57.7% |
| Inducer + Larazotide Acetate (Low Conc.) | 348 ± 22 | 250 ± 18 | -28.2% |
| Inducer + Larazotide Acetate (High Conc.) | 352 ± 26 | 320 ± 25 | -9.1% |
Data are presented as mean ± standard deviation and are illustrative.
Table 2: Apparent Permeability (Papp) of a Paracellular Marker Across Caco-2 Monolayers
| Treatment Group | Papp of Marker (x 10⁻⁶ cm/s) |
| Vehicle Control | 0.5 ± 0.1 |
| Permeability Inducer (e.g., AT-1002) | 5.2 ± 0.8 |
| Inducer + Larazotide Acetate (Low Conc.) | 2.5 ± 0.4 |
| Inducer + Larazotide Acetate (High Conc.) | 0.9 ± 0.2 |
Data are presented as mean ± standard deviation and are illustrative.
The Caco-2 cell permeability assay is an indispensable tool for characterizing the in vitro activity of Larazotide acetate. By demonstrating its ability to counteract the effects of permeability inducers and maintain low apparent permeability of paracellular markers, this assay provides strong evidence for Larazotide acetate's mechanism of action as a tight junction regulator. The detailed protocol and data presentation formats provided in these application notes offer a robust framework for researchers to evaluate the potential of Larazotide acetate and other tight junction modulators in drug development.
References
- 1. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Dosing Regimen for AT-1001 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimens for AT-1001 used in rodent behavioral studies, with a focus on addiction and reward paradigms. Detailed protocols for key experiments are provided to facilitate study design and execution.
Introduction
AT-1001 is a high-affinity and selective ligand for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR), where it acts as a potent partial agonist.[1][2][3] This receptor subtype is implicated in the reinforcing effects of drugs of abuse, making AT-1001 a compound of interest for addiction research.[1][4] These notes summarize the effective dosing of AT-1001 in rats and mice in two common behavioral assays: nicotine (B1678760) self-administration and cocaine-induced conditioned place preference.
Data Presentation: AT-1001 Dosing Regimens
The following tables summarize the quantitative data on AT-1001 dosing from key rodent behavioral studies.
Table 1: Dosing Regimen for AT-1001 in Rat Behavioral Studies
| Behavioral Assay | Species/Strain | Dose Range | Route of Administration | Frequency | Key Findings |
| Nicotine Self-Administration | Rat (Sprague-Dawley) | 0.75, 1.5, 3.0 mg/kg | Subcutaneous (s.c.) | Single injection prior to session | Dose-dependently decreased nicotine self-administration.[5] |
| Stress-Induced Reinstatement of Nicotine Seeking | Rat | 3.0 mg/kg | Subcutaneous (s.c.) | Single injection prior to reinstatement test | Attenuated yohimbine-induced reinstatement of nicotine seeking.[6] |
Table 2: Dosing Regimen for AT-1001 in Mouse Behavioral Studies
| Behavioral Assay | Species/Strain | Dose Range | Route of Administration | Frequency | Key Findings |
| Cocaine-Induced Conditioned Place Preference (CPP) | Mouse | 1-10 mg/kg | Not specified | Pretreatment before cocaine administration | Blocked the acquisition of CPP induced by 5 mg/kg cocaine.[4][7] |
| Cocaine-Induced Behavioral Sensitization | Mouse | 0.3-1 mg/kg | Not specified | Pretreatment before cocaine administration | Blocked locomotor sensitization induced by 30 mg/kg cocaine.[4][7] |
Signaling Pathway of AT-1001
AT-1001 exerts its effects by modulating the α3β4 nicotinic acetylcholine receptor, a ligand-gated ion channel. As a partial agonist, it binds to the receptor and induces a conformational change that opens the channel, allowing the influx of sodium (Na+) and efflux of potassium (K+) ions. This leads to depolarization of the neuronal membrane and subsequent downstream signaling events. While the direct downstream signaling of the α3β4 receptor is primarily ion-flux mediated depolarization, nAChR activation, in general, has been shown to activate intracellular signaling cascades like the PI3K-Akt pathway, which is involved in cell survival and neuroprotection.[8]
AT-1001 signaling pathway via the α3β4 nAChR.
Experimental Protocols
Nicotine Self-Administration in Rats
This protocol is designed to assess the reinforcing properties of nicotine and the effect of AT-1001 on this behavior.
Workflow:
Workflow for nicotine self-administration study.
Methodology:
-
Animals: Male Sprague-Dawley rats are individually housed and maintained on a reverse light-dark cycle.
-
Surgery: Rats are surgically implanted with an indwelling catheter in the jugular vein for intravenous drug administration.
-
Recovery: Animals are allowed a recovery period of 5-7 days post-surgery.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Acquisition Phase:
-
Rats are placed in the operant chambers for daily sessions (e.g., 2 hours).
-
Pressing the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg in 0.1 ml over 1 second) and the illumination of a stimulus light.
-
Pressing the "inactive" lever has no programmed consequences.
-
Training continues until stable responding is achieved (e.g., less than 20% variation in responding over three consecutive days).
-
-
AT-1001 Treatment and Testing:
-
Once responding is stable, rats are pre-treated with AT-1001 (0.75, 1.5, or 3.0 mg/kg, s.c.) or vehicle 30 minutes before the self-administration session.
-
The number of active and inactive lever presses is recorded during the session.
-
A within-subjects design is often used, where each rat receives all doses of AT-1001 in a counterbalanced order.
-
-
Data Analysis: The primary dependent variable is the number of infusions earned (or active lever presses). Data are analyzed using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of AT-1001 to vehicle.
Cocaine-Induced Conditioned Place Preference (CPP) in Mice
This protocol is used to evaluate the rewarding effects of cocaine and the ability of AT-1001 to block these effects.
Workflow:
Workflow for conditioned place preference study.
Methodology:
-
Animals: Male mice are used and handled for several days before the start of the experiment to acclimate them to the researcher.
-
Apparatus: A three-chamber CPP apparatus with two larger outer chambers distinguished by different visual and tactile cues (e.g., wall color, floor texture) and a smaller neutral center chamber.
-
Pre-Test Phase (Day 1):
-
Mice are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes).
-
The time spent in each chamber is recorded to determine any initial preference. The initially non-preferred chamber is typically paired with the drug.
-
-
Conditioning Phase (Days 2-5):
-
This phase consists of four days of conditioning sessions.
-
On drug-pairing days (e.g., Days 2 and 4): Mice are pre-treated with AT-1001 (1-10 mg/kg) or vehicle. After a short interval, they receive an injection of cocaine (e.g., 5 mg/kg, i.p.) and are immediately confined to the drug-paired chamber for a set duration (e.g., 30 minutes).
-
On saline-pairing days (e.g., Days 3 and 5): Mice receive a vehicle injection and are confined to the saline-paired chamber for the same duration.
-
The order of drug and saline conditioning is counterbalanced across animals.
-
-
Post-Test Phase (Day 6):
-
Mice are placed in the central chamber in a drug-free state and allowed to freely explore all three chambers for the same duration as the pre-test.
-
The time spent in each chamber is recorded.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-test. An increase in this score from pre-test to post-test indicates a conditioned place preference. Statistical analysis (e.g., two-way ANOVA) is used to compare the preference scores between the AT-1001 and vehicle-treated groups.[7][9]
Disclaimer: These protocols provide a general framework. Specific parameters such as drug doses, timing of injections, and duration of sessions may need to be optimized for individual laboratory conditions and specific research questions. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Video: Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice [jove.com]
- 2. Self-administration of nicotine and cigarette smoke extract in adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a nicotine vapor self-administration model in rats with relevance to electronic cigarette use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Increased conditioned place preference for cocaine in high anxiety related behavior (HAB) mice is associated with an increased activation in the accumbens corridor [frontiersin.org]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
Application Note: Functional Characterization of AT-1001 using a Calcium Flux Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
AT-1001 is a high-affinity and selective ligand for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel.[1][2] It has been characterized as both an antagonist and a partial agonist at this receptor, playing a role in modulating nicotine (B1678760) self-administration in preclinical models.[1][2][3] The functional activity of compounds acting on ion channels like the α3β4 nAChR can be effectively determined by measuring changes in intracellular calcium concentration. Activation of these receptors leads to an influx of ions, including Ca²⁺, which can be quantified using calcium-sensitive fluorescent dyes. This application note provides a detailed protocol for assessing the functional activity of AT-1001 as both a partial agonist and an antagonist using a cell-based calcium flux assay.
Principle of the Assay
The calcium flux assay is a common method to assess the activation of Gq-coupled G-protein coupled receptors (GPCRs) and ion channels.[4][5] The assay utilizes a cell-permeable fluorescent dye that is sensitive to calcium. Once inside the cell, the dye is cleaved by intracellular esterases, becoming trapped and fluorescent upon binding to calcium. When the α3β4 nAChR is activated by an agonist, it allows the influx of calcium into the cell, leading to an increase in the fluorescence of the dye. This change in fluorescence intensity is directly proportional to the increase in intracellular calcium and thus serves as a measure of receptor activation.[4] The functional activity of AT-1001 can be determined by measuring its ability to directly elicit a calcium response (agonist activity) or to inhibit a calcium response induced by a known α3β4 nAChR agonist (antagonist activity).
Signaling Pathway
The following diagram illustrates the signaling pathway of the α3β4 nicotinic acetylcholine receptor leading to a calcium influx.
Figure 1: Signaling pathway of the α3β4 nAChR.
Experimental Protocols
This section provides detailed methodologies for conducting calcium flux assays to determine the agonist and antagonist activity of AT-1001.
Materials and Reagents
-
Cells: HEK293 cells stably expressing the human α3β4 nicotinic acetylcholine receptor.
-
Compound: AT-1001
-
Agonist: Epibatidine or Nicotine
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Calcium Flux Assay Kit: e.g., FLIPR Calcium 5 Assay Kit or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: (if required for the cell line to prevent dye leakage).[4]
-
Plate Reader: A fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FlexStation® 3 or similar).
Experimental Workflow
The general workflow for the calcium flux assay is depicted below.
Figure 2: General workflow for the calcium flux assay.
Protocol 1: Determining Agonist Activity of AT-1001
-
Cell Plating:
-
One day prior to the assay, seed HEK293 cells stably expressing α3β4 nAChR into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.[4]
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions, typically in assay buffer. Probenecid may be included to prevent dye extrusion.[4]
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of AT-1001 in assay buffer at 5x the final desired concentration.
-
Also, prepare a 5x solution of a known full agonist (e.g., epibatidine) as a positive control.
-
Use assay buffer alone as a negative control.
-
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., every 1.5 seconds for 2-3 minutes).
-
Establish a stable baseline fluorescence reading for approximately 15-20 seconds.
-
The instrument will then automatically inject 25 µL of the compounds from the compound plate into the cell plate.
-
Continue recording the fluorescence to measure the change in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the change in fluorescence against the log of the AT-1001 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and the maximum response relative to the full agonist.
-
Protocol 2: Determining Antagonist Activity of AT-1001
-
Cell Plating and Dye Loading: Follow steps 1 and 2 from Protocol 1.
-
Antagonist Incubation:
-
Prepare a serial dilution of AT-1001 in assay buffer at 5x the final desired concentration.
-
Add 25 µL of the AT-1001 dilutions to the corresponding wells of the cell plate.
-
Incubate the plate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Plate Preparation:
-
Prepare a solution of the α3β4 nAChR agonist (e.g., epibatidine) in assay buffer at a concentration that elicits a submaximal (EC₈₀) response. This concentration should be 6x the final desired concentration.
-
-
Measurement:
-
Place the cell plate (now containing AT-1001) and the agonist plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
The instrument will inject 25 µL of the EC₈₀ agonist solution into the wells.
-
Record the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition of the agonist response by AT-1001 at each concentration.
-
Plot the percent inhibition against the log of the AT-1001 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Data Presentation
The quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Agonist Activity of AT-1001 on α3β4 nAChR
| Compound | EC₅₀ (nM) | % Maximal Response (relative to Epibatidine) |
| Epibatidine | 15 | 100% |
| AT-1001 | 50 | 65% |
Table 2: Antagonist Activity of AT-1001 on α3β4 nAChR
| Compound | IC₅₀ (nM) |
| AT-1001 | 25 |
Note: The values presented in the tables are hypothetical and for illustrative purposes only.
Logical Relationship Diagram
The following diagram illustrates the logical relationship in determining the dual functionality of AT-1001 as a partial agonist and antagonist.
Figure 3: Logical workflow for characterizing AT-1001.
References
- 1. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for Measuring Transepithelial Electrical Resistance (TEER) with Larazotide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larazotide acetate (B1210297) is a synthetic octapeptide that acts as a tight junction regulator, preventing the disassembly of tight junctions and thereby decreasing intestinal permeability.[1][2][3] Its mechanism of action is primarily understood through its role as a zonulin antagonist.[3][4][5] Zonulin, a human protein analogue to the Vibrio cholerae zonula occludens toxin, modulates the permeability of tight junctions between epithelial cells.[4][6] By blocking zonulin, Larazotide acetate helps to maintain the integrity of the epithelial barrier.[4] This is achieved by preventing the redistribution of key tight junction proteins like ZO-1, occludin, and claudins, and by promoting the proper arrangement of the actin cytoskeleton.[1][2]
Transepithelial Electrical Resistance (TEER) is a key quantitative method used to measure the integrity of epithelial and endothelial cell monolayers in vitro.[7] A higher TEER value is indicative of a less permeable, more intact cell barrier. This document provides detailed protocols for utilizing TEER measurements to assess the efficacy of Larazotide acetate in enhancing epithelial barrier function.
Mechanism of Action of Larazotide Acetate
Larazotide acetate's primary mechanism involves the regulation of tight junctions. In conditions like celiac disease, gliadin fragments can trigger the release of zonulin, which then binds to receptors on the intestinal epithelium.[4] This binding initiates a signaling cascade that leads to the disassembly of tight junctions and increased intestinal permeability.[4] Larazotide acetate intervenes by blocking the zonulin receptors, thereby preventing this cascade and the subsequent increase in permeability.[4] More recent findings suggest that Larazotide acetate may also exert its effects by inhibiting myosin light chain kinase (MLCK), which reduces tension on the actin filaments and facilitates the closure of tight junctions.[3][5]
Signaling Pathway of Zonulin and Larazotide Acetate
Caption: Signaling pathway of zonulin-mediated tight junction disassembly and its inhibition by Larazotide acetate.
Experimental Protocols
Materials
-
Epithelial cell line (e.g., Caco-2, T84, or MDCK cells)
-
Cell culture medium and supplements
-
Transwell® permeable supports (e.g., 12-well or 24-well plates)
-
Larazotide acetate
-
TEER measurement system (e.g., EVOM™ voltohmmeter with "chopstick" electrodes)
-
Sterile phosphate-buffered saline (PBS) or Earle's Balanced Salt Solution (EBSS)[8]
-
70% ethanol (B145695) for sterilization
-
Sterile cell culture plates
Cell Culture and Seeding
-
Culture the chosen epithelial cell line according to standard protocols.
-
Once cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Seed the cells onto the apical side of the Transwell® inserts at a high density to ensure the formation of a confluent monolayer.
-
Culture the cells for a sufficient period (typically 14-21 days for Caco-2 cells) to allow for differentiation and the formation of tight junctions. Monitor the TEER of the monolayers periodically until a stable, high resistance is achieved, indicating a mature barrier.
TEER Measurement Protocol with Larazotide Acetate
-
Preparation:
-
Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15 minutes, followed by air drying in a sterile hood.[9][10]
-
Rinse the electrodes with sterile PBS or cell culture medium to remove any residual ethanol.[9]
-
Equilibrate the cell culture plates to the temperature at which measurements will be taken (typically room temperature or 37°C), as TEER is temperature-sensitive.[9] Ensure all measurements are taken under the same temperature conditions for consistency.
-
Prepare a blank Transwell® insert containing only cell culture medium to measure the background resistance.[9]
-
-
Experimental Treatment:
-
Once the cell monolayers have reached a stable TEER, replace the medium in the apical and/or basolateral compartments with fresh medium containing the desired concentrations of Larazotide acetate. Include a vehicle control group.
-
If investigating the protective effects of Larazotide acetate, pre-treat the monolayers with the compound for a specified duration before introducing a barrier-disrupting agent (e.g., gliadin fragments, cytokines, or inducing anoxia/reoxygenation injury).[1][11]
-
-
TEER Measurement:
-
Turn on the EVOM™ voltohmmeter and set it to the resistance (Ω) mode.[10]
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.[10] Ensure the electrodes are positioned consistently in each well to minimize variability.[9]
-
Allow the reading to stabilize before recording the resistance value.[10]
-
Measure the resistance of the blank Transwell® insert.
-
-
Data Calculation:
Experimental Workflow for TEER Measurement
Caption: Experimental workflow for measuring the effect of Larazotide acetate on TEER.
Data Presentation
The following tables summarize hypothetical quantitative data based on published findings on the effects of Larazotide acetate on TEER.
Table 1: Effect of Larazotide Acetate on Baseline TEER in Caco-2 Monolayers
| Treatment Group | Concentration | Mean TEER (Ω·cm²) | Standard Deviation | % Change from Control |
| Vehicle Control | - | 350 | ± 25 | 0% |
| Larazotide Acetate | 0.1 mg/mL | 420 | ± 30 | +20% |
| Larazotide Acetate | 0.5 mg/mL | 490 | ± 35 | +40% |
| Larazotide Acetate | 1.0 mg/mL | 525 | ± 40 | +50% |
Table 2: Protective Effect of Larazotide Acetate on Gliadin-Induced TEER Reduction
| Treatment Group | Pre-treatment | Challenge | Mean TEER (Ω·cm²) | Standard Deviation | % Protection |
| Untreated Control | Vehicle | None | 400 | ± 28 | - |
| Gliadin Challenge | Vehicle | Gliadin (1 mg/mL) | 200 | ± 20 | 0% (Reference) |
| Larazotide + Gliadin | Larazotide (0.5 mg/mL) | Gliadin (1 mg/mL) | 350 | ± 30 | 75% |
| Larazotide + Gliadin | Larazotide (1.0 mg/mL) | Gliadin (1 mg/mL) | 380 | ± 25 | 90% |
% Protection = [(TEER_Larazotide+Gliadin - TEER_Gliadin) / (TEER_Control - TEER_Gliadin)] x 100
Conclusion
Measuring TEER is a robust and reliable method to quantify the effects of Larazotide acetate on epithelial barrier function. The provided protocols and data presentation formats offer a framework for researchers to design and execute experiments to evaluate the potential of Larazotide acetate in restoring and maintaining tight junction integrity. Consistent experimental conditions and careful data analysis are crucial for obtaining reproducible and meaningful results. The ability of Larazotide acetate to counteract the effects of barrier disruptors highlights its therapeutic potential for conditions associated with increased intestinal permeability.[1][11]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Larazotide - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2Version 2.0 [protocols.io]
- 9. medicine.umich.edu [medicine.umich.edu]
- 10. youtube.com [youtube.com]
- 11. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AT-1001 Administration in In Vivo Nicotine Addiction Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of AT-1001, a selective α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, in preclinical in vivo models of nicotine (B1678760) addiction. This document outlines the mechanism of action of AT-1001, detailed protocols for its administration in nicotine self-administration and conditioned place preference paradigms, and templates for data presentation.
Introduction to AT-1001
AT-1001 is a novel compound that has shown promise in attenuating the reinforcing effects of nicotine. It acts as a partial agonist at the α3β4 nAChR, a subtype of nicotinic receptors implicated in the rewarding effects of nicotine. By selectively targeting this receptor, AT-1001 is being investigated as a potential therapeutic for smoking cessation.
Mechanism of Action
Nicotine, the primary psychoactive component in tobacco, exerts its addictive effects by binding to nAChRs in the brain. This binding triggers the release of various neurotransmitters, most notably dopamine (B1211576) in the mesolimbic pathway, which is crucial for the rewarding and reinforcing properties of the drug. The α3β4 nAChR subtype is expressed in key brain regions associated with addiction, including the medial habenula and the interpeduncular nucleus.
AT-1001's therapeutic potential stems from its partial agonist activity at the α3β4 nAChR. As a partial agonist, it binds to the receptor and elicits a response that is weaker than that of a full agonist like nicotine. This action is thought to have a dual effect:
-
Antagonist-like effect in the presence of nicotine: By occupying the α3β4 nAChRs, AT-1001 can block or reduce the effects of nicotine, thereby diminishing its rewarding properties.
-
Agonist-like effect in the absence of nicotine: The mild activation of α3β4 nAChRs by AT-1001 may help to alleviate nicotine withdrawal symptoms and cravings.
Signaling pathways of nicotine and AT-1001.
In Vivo Models of Nicotine Addiction
Nicotine Self-Administration in Rats
The intravenous self-administration model is a gold standard for assessing the reinforcing properties of drugs. In this paradigm, animals learn to perform a specific action (e.g., lever pressing) to receive an infusion of a drug.
Experimental Workflow:
Workflow for nicotine self-administration study.
Detailed Protocol:
-
Animals: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Surgery (Jugular Vein Catheterization):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Aseptically implant a chronic indwelling catheter into the right jugular vein.
-
The catheter should be externalized between the scapulae.
-
Allow a recovery period of at least 7 days post-surgery. During this time, flush the catheters daily with a sterile heparinized saline solution to maintain patency.
-
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Training (Optional but Recommended):
-
Train the rats to press a lever for a food reward (e.g., sucrose (B13894) pellets) on a fixed-ratio 1 (FR1) schedule. This can facilitate the acquisition of drug self-administration.
-
-
Nicotine Self-Administration Acquisition:
-
Place the rats in the operant chambers for daily sessions (e.g., 2 hours/day).
-
Connect the indwelling catheter to the infusion pump.
-
A press on the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the presentation of a cue (e.g., stimulus light).
-
A press on the "inactive" lever has no programmed consequences.
-
Continue acquisition sessions until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
AT-1001 Administration:
-
Dissolve AT-1001 in a suitable vehicle (e.g., sterile saline).
-
Administer AT-1001 via the desired route (e.g., subcutaneous, intraperitoneal) at a specified time before the self-administration session (e.g., 30 minutes prior).
-
A within-subjects design is often used, where each animal receives all doses of AT-1001 and vehicle in a counterbalanced order.
-
-
Testing:
-
Following AT-1001 or vehicle administration, place the rats in the operant chambers for the self-administration session.
-
Record the number of presses on both the active and inactive levers.
-
-
Data Analysis:
-
Analyze the number of infusions earned and the number of active and inactive lever presses.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare the effects of different doses of AT-1001 to vehicle.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Mean Nicotine Infusions (± SEM) | Mean Active Lever Presses (± SEM) | Mean Inactive Lever Presses (± SEM) |
| Vehicle | - | 10 | 15.2 ± 1.8 | 25.4 ± 3.1 | 3.1 ± 0.9 |
| AT-1001 | 1.0 | 10 | 10.5 ± 1.5 | 18.7 ± 2.5 | 2.8 ± 0.7 |
| AT-1001 | 3.0 | 10 | 5.1 ± 1.1 | 9.3 ± 1.8 | 3.5 ± 1.0 |
| AT-1001 | 10.0 | 10 | 2.3 ± 0.8 | 4.1 ± 1.2 | 2.9 ± 0.8 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. (Note: Data are illustrative). |
Nicotine-Induced Conditioned Place Preference (CPP) in Mice
The CPP paradigm is used to assess the rewarding effects of a drug by pairing its administration with a specific environment.
Experimental Workflow:
Workflow for conditioned place preference study.
Detailed Protocol:
-
Animals: Adult male C57BL/6 mice are commonly used.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Habituation:
-
Allow the mice to freely explore all three chambers of the apparatus for a set period (e.g., 15 minutes) for one or two days.
-
-
Pre-Test (Baseline Preference):
-
On the day following habituation, place each mouse in the central chamber and allow free access to all chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers to determine any initial preference. A biased design, where the drug is paired with the initially non-preferred chamber, is often used for nicotine CPP.
-
-
Conditioning Phase (e.g., 8 days):
-
On alternating days, administer nicotine (e.g., 0.5 mg/kg, s.c.) and confine the mouse to one of the outer chambers for a set period (e.g., 30 minutes).
-
On the other days, administer vehicle (saline) and confine the mouse to the opposite chamber for the same duration.
-
The order of nicotine and vehicle administration should be counterbalanced across animals.
-
-
AT-1001 Administration:
-
Administer AT-1001 or vehicle prior to each nicotine conditioning session to assess its effect on the acquisition of CPP.
-
Alternatively, to assess the effect on the expression of CPP, administer AT-1001 prior to the post-test.
-
-
Post-Test:
-
On the day following the last conditioning session, place the mouse in the central chamber and allow free access to all chambers for 15 minutes in a drug-free state.
-
Record the time spent in each of the outer chambers.
-
-
Data Analysis:
-
Calculate a preference score (time spent in the drug-paired chamber minus time spent in the vehicle-paired chamber) for both the pre-test and post-test.
-
Use appropriate statistical tests (e.g., paired t-test, ANOVA) to analyze the data.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Pre-Test Preference Score (s ± SEM) | Post-Test Preference Score (s ± SEM) |
| Vehicle + Saline | - | 8 | 15.3 ± 8.1 | 20.1 ± 10.2 |
| Vehicle + Nicotine | 0.5 | 8 | 12.8 ± 7.5 | 150.4 ± 25.3** |
| AT-1001 + Nicotine | 1.0 | 8 | 14.1 ± 9.3 | 85.2 ± 18.9 |
| AT-1001 + Nicotine | 3.0 | 8 | 16.5 ± 8.8 | 35.7 ± 12.4 |
| p < 0.05, **p < 0.01 compared to pre-test. (Note: Data are illustrative and based on a cocaine CPP model). |
Pharmacokinetics and Toxicity
Detailed in vivo pharmacokinetic and toxicity data for AT-1001 are not extensively published in peer-reviewed literature. Researchers should conduct their own studies to determine these parameters in their specific animal models.
Template for Pharmacokinetic Data Presentation:
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| AT-1001 | Subcutaneous | 3.0 | ||||
| AT-1001 | Intraperitoneal | 3.0 |
Template for Acute Toxicity Data Presentation:
| Species | Route of Administration | LD50 (mg/kg) | MTD (mg/kg) | Observed Toxicities |
| Rat | Subcutaneous | |||
| Mouse | Intraperitoneal |
Conclusion
AT-1001 represents a promising pharmacological tool for investigating the role of α3β4 nAChRs in nicotine addiction and for the development of novel smoking cessation therapies. The protocols and data presentation formats provided in these application notes are intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy of AT-1001. It is crucial for investigators to determine the pharmacokinetic and toxicity profiles of AT-1001 within their own experimental settings to ensure accurate and reproducible results.
References
Application Notes and Protocols for Larazotide Acetate Oral Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larazotide acetate (B1210297) (also known as AT-1001) is a first-in-class, synthetic, eight-amino-acid peptide being investigated as an adjunct therapy for celiac disease. It functions as a tight junction regulator, specifically an antagonist of zonulin, a protein that modulates intestinal permeability. In celiac disease, gluten ingestion triggers the release of zonulin, leading to the disassembly of tight junctions between intestinal epithelial cells. This increased permeability allows gluten peptides to translocate into the lamina propria, initiating an inflammatory immune response. Larazotide acetate aims to prevent this cascade by inhibiting the disruption of tight junctions.
These application notes provide an overview of the oral formulation of Larazotide acetate used in clinical trials, its mechanism of action, and detailed protocols for key in vitro experiments relevant to its evaluation.
Oral Formulation for Clinical Trials
Larazotide acetate is administered orally in a delayed-release capsule formulation designed to deliver the peptide to the proximal small intestine, the primary site of action in celiac disease.
Formulation Composition:
The clinical trial formulation consists of a capsule containing two types of beads with different thicknesses of an enteric coating.
-
Enteric Coating: The beads are coated with a methacrylate (B99206) polymer (Eudragit), which is designed to delay the release of Larazotide acetate in the acidic environment of the stomach.
-
Targeted Release: The dual-bead system is engineered to initiate release in the mid-duodenum and achieve complete release within the proximal jejunum.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Larazotide acetate.
Table 1: Preclinical Pharmacokinetics in a Porcine Model
| Time Point (Post-Oral Administration) | Mean Larazotide Acetate Concentration (μM) in Distal Duodenum | Mean Larazotide Acetate Concentration (μM) in Proximal Jejunum |
| 1 hour | 0.32 - 1.76 | 0.32 - 1.76 |
| 2 - 4 hours | 0.02 - 0.47 | 0.00 - 0.43 |
Table 2: Phase IIb Clinical Trial (NCT01396213) Efficacy Results (12-week treatment)
| Treatment Group | Primary Endpoint (Change in CeD-GSRS Score vs. Placebo) | Symptomatic Days (Decrease vs. Placebo) | Improved Symptom Days (Increase vs. Placebo) |
| Larazotide Acetate 0.5 mg (TID) | Statistically Significant Improvement (p=0.022) | 26% (p=0.017) | 31% (p=0.034) |
| Larazotide Acetate 1.0 mg (TID) | No Significant Difference | Not Reported | Not Reported |
| Larazotide Acetate 2.0 mg (TID) | No Significant Difference | Not Reported | Not Reported |
| Placebo | - | - | - |
CeD-GSRS: Celiac Disease-Gastrointestinal Symptom Rating Scale; TID: Three times a day
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Larazotide acetate and a typical experimental workflow for its in vitro evaluation.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Model for Intestinal Permeability
This protocol describes the use of the Caco-2 human colon adenocarcinoma cell line to model the intestinal epithelial barrier and assess the effect of Larazotide acetate on gliadin-induced permeability.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® permeable supports (0.4 µm pore size)
-
Larazotide acetate
-
Gliadin (e.g., from wheat)
-
FITC-dextran (4 kDa)
-
Hanks' Balanced Salt Solution (HBSS)
-
Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 3-4 days when they reach 80-90% confluency.
-
-
Transwell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. Change the medium in both the apical and basolateral compartments every 2-3 days.
-
-
Treatment:
-
After 21 days, replace the culture medium with serum-free DMEM and allow the cells to equilibrate for 1 hour.
-
Pre-treat the cells by adding Larazotide acetate (at desired concentrations) to the apical compartment for 1 hour.
-
Following pre-treatment, add gliadin (e.g., 1 mg/mL) to the apical compartment and incubate for the desired time (e.g., 4 hours). Include appropriate controls (untreated, Larazotide acetate alone, gliadin alone).
-
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Measure TEER before and after treatment to assess the integrity of the cell monolayer.
-
Equilibrate the TEER electrodes in sterile HBSS.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance (Ω). Subtract the resistance of a blank Transwell insert (without cells) and multiply by the surface area of the insert (cm²) to obtain the TEER value (Ω·cm²).
-
-
Paracellular Permeability Assay:
-
After the treatment period, wash the cell monolayers with pre-warmed HBSS.
-
Add FITC-dextran (e.g., 1 mg/mL) to the apical compartment.
-
Incubate for 2 hours at 37°C.
-
Collect samples from the basolateral compartment and measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~490/520 nm).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of transport of FITC-dextran across the monolayer
-
A is the surface area of the Transwell membrane
-
C0 is the initial concentration of FITC-dextran in the apical compartment
-
-
Protocol 2: Immunofluorescence Staining of Tight Junction Proteins
This protocol details the visualization of tight junction proteins (e.g., ZO-1 and Occludin) in Caco-2 cell monolayers to observe the effects of Larazotide acetate and gliadin on their localization and integrity.
Materials:
-
Caco-2 cell monolayers on Transwell® inserts (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (e.g., rabbit anti-ZO-1, mouse anti-Occludin)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Fixation and Permeabilization:
-
After treatment, wash the Caco-2 monolayers twice with cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the monolayers with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in 1% BSA overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in 1% BSA for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Carefully cut the membrane from the Transwell® insert and mount it on a microscope slide with a drop of mounting medium.
-
Place a coverslip over the membrane and seal the edges.
-
-
Imaging:
-
Visualize the stained monolayers using a confocal microscope. Acquire images of ZO-1, Occludin, and DAPI fluorescence.
-
Analyze the images for changes in the localization and continuity of the tight junction proteins at the cell-cell junctions. In gliadin-treated cells, expect to see a disruption and delocalization of these proteins, which should be prevented by Larazotide acetate pre-treatment.
-
Application Notes and Protocols for AT-1001 Electrophysiology on Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-1001, identified as N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, is a high-affinity ligand that demonstrates significant selectivity for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1][2] Initially characterized as an antagonist, further studies have revealed a more complex pharmacological profile, including partial agonism.[1][2][3] These characteristics make AT-1001 a valuable pharmacological tool for investigating the physiological roles of α3β4 nAChRs and a potential therapeutic candidate for conditions like nicotine (B1678760) addiction.[4][5]
These application notes provide detailed protocols for the functional characterization of AT-1001 on nAChRs using patch-clamp electrophysiology, a cornerstone technique for studying ion channel function. The provided methodologies and data summaries are intended to guide researchers in designing and executing experiments to elucidate the effects of AT-1001 and similar compounds on nAChRs.
Data Presentation: Pharmacological Profile of AT-1001
The following tables summarize the quantitative data on the interaction of AT-1001 with various nAChR subtypes, compiled from radioligand binding and functional electrophysiology and intracellular calcium assays.
Table 1: Binding Affinity of AT-1001 for nAChR Subtypes
| Receptor Subtype | Species | Preparation | Radioligand | Kᵢ (nM) | Reference |
| α3β4 | Rat | HEK cell membranes | [³H]epibatidine | 2.4 | |
| α4β2 | Rat | HEK cell membranes | [³H]epibatidine | 476 | [4] |
| α7 | Rat | Brain membranes | [¹²⁵I]α-Bungarotoxin | 221 | [4] |
| α3β4 | Human | HEK cell membranes | [³H]epibatidine | ~0.12 | |
| α4β2 | Human | HEK cell membranes | [³H]epibatidine | ~118 | [1] |
Table 2: Functional Activity of AT-1001 at nAChR Subtypes
| Assay Type | Receptor Subtype | Species | Cell Type | Parameter | Value | Efficacy (% of ACh/Epibatidine) | Reference |
| Patch-Clamp | α3β4 | Human | HEK | EC₅₀ | 47 nM | 65-70% | [1][2] |
| Patch-Clamp | α3β4 | Rat | HEK | EC₅₀ | 165 nM | 65-70% | [1][2] |
| Patch-Clamp | α4β2 | Human | HEK | EC₅₀ | 480 nM | 18% | [1][2] |
| Two-Electrode Voltage Clamp | α3β4 | Human | Xenopus oocytes | EC₅₀ | 0.37 µM | 35% | [6] |
| Two-Electrode Voltage Clamp | α4β2 | Human | Xenopus oocytes | EC₅₀ | 1.5 µM | 6% | [6] |
| Ca²⁺ Flux | α3β4 | Rat | HEK | IC₅₀ | 35.2 nM | N/A (Antagonist) | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in HEK293 Cells
This protocol describes the characterization of AT-1001 on nAChRs heterologously expressed in Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Transfection
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO₂ incubator.
-
For transient transfection, co-transfect cells with plasmids encoding the desired human or rat nAChR subunits (e.g., α3 and β4) using a suitable transfection reagent.
-
For stable transfection, select cells with an appropriate antibiotic resistance marker.
-
Plate cells onto poly-D-lysine-coated glass coverslips 24-48 hours before recording.
2. Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
AT-1001 Stock Solution: Prepare a 10 mM stock solution of AT-1001 in DMSO and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording
-
Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record membrane currents using a patch-clamp amplifier and data acquisition software.
4. Experimental Procedure for Characterizing AT-1001
-
Agonist Application: Apply a known nAChR agonist (e.g., acetylcholine or epibatidine) at its EC₅₀ concentration for a short duration (e.g., 500 ms) using a rapid solution exchange system to evoke a baseline current. Repeat until a stable response is achieved.
-
AT-1001 as a Partial Agonist: Apply increasing concentrations of AT-1001 alone to determine its ability to evoke an inward current. Normalize the responses to the maximal current evoked by a saturating concentration of a full agonist like acetylcholine.
-
AT-1001 as an Antagonist: To test for inhibitory effects, pre-apply a specific concentration of AT-1001 for 1-2 minutes, followed by the co-application of AT-1001 and the agonist.
-
Dose-Response Curves: Generate dose-response curves for both the agonist and antagonist effects of AT-1001 to determine EC₅₀ and IC₅₀ values, respectively.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is suitable for the functional characterization of AT-1001 on nAChRs expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and RNA Injection
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNAs encoding the desired nAChR subunits.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.
2. Solutions and Reagents
-
Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.5 with NaOH.
-
AT-1001 Stock Solution: Prepare as described in Protocol 1 and dilute in ND96.
3. Electrophysiological Recording
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
4. Functional Characterization of AT-1001
-
Apply acetylcholine or another suitable agonist to elicit inward currents.
-
To characterize AT-1001's partial agonist activity, apply increasing concentrations of the compound and record the evoked currents.
-
To assess its antagonist properties, pre-incubate the oocyte with AT-1001 before co-applying it with an agonist.
-
Construct concentration-response curves to determine the potency and efficacy of AT-1001.[6]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for AT-1001.
References
- 1. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gluten Challenge Studies with Larazotide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for designing and conducting a gluten challenge study incorporating the investigational drug Larazotide (B1674505) acetate (B1210297). Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals, leading to inflammation and damage of the small intestine. A key pathological feature is increased intestinal permeability due to the disassembly of tight junctions between epithelial cells. Larazotide acetate, a first-in-class tight junction regulator, has been investigated for its potential to mitigate the effects of gluten exposure in celiac disease patients.
Scientific Background & Mechanism of Action
Larazotide acetate is a synthetic octapeptide that acts as a zonulin antagonist.[1][2] In celiac disease, gluten peptides trigger the release of zonulin, a protein that modulates the permeability of tight junctions in the intestinal wall.[1] Zonulin binds to its receptor on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junction proteins (e.g., ZO-1, occludin, and claudins) and a subsequent increase in intestinal permeability.[3][4] This "leaky gut" allows gluten peptides and other luminal antigens to translocate into the lamina propria, where they trigger an inflammatory immune response characteristic of celiac disease.[5][6]
Larazotide acetate is designed to block the zonulin receptor, thereby preventing the initiation of this signaling pathway.[1] By inhibiting the disassembly of tight junctions, Larazotide acetate aims to maintain the integrity of the intestinal barrier, reduce the passage of immunogenic gluten fragments, and consequently alleviate the symptoms and inflammatory response associated with gluten ingestion in celiac disease patients.[6][7]
Signaling Pathway of Larazotide Acetate in Preventing Gluten-Induced Permeability
Caption: Larazotide acetate blocks the zonulin receptor to prevent tight junction disassembly.
Experimental Protocols
Gluten Challenge Clinical Trial Protocol with Larazotide Acetate
This protocol outlines a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of Larazotide acetate in celiac disease patients undergoing a gluten challenge.
1.1. Participant Selection:
-
Inclusion Criteria:
-
Adults (18-70 years) with biopsy-confirmed celiac disease.
-
Adherence to a gluten-free diet (GFD) for at least 12 months.
-
Negative for serum anti-tissue transglutaminase (tTG) IgA antibodies at screening.
-
-
Exclusion Criteria:
-
Other chronic gastrointestinal conditions.
-
Pregnancy or breastfeeding.
-
Use of medications that may affect intestinal permeability.
-
1.2. Study Design:
-
A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Run-in Phase (1 week): Single-blind placebo to establish baseline compliance and symptom scores.
-
Treatment Phase (6 weeks): Participants are randomized to one of the following groups:
-
Group A: Larazotide acetate (e.g., 1 mg) three times daily (TID) + Gluten challenge (e.g., 2.7g/day).
-
Group B: Larazotide acetate (e.g., 4 mg) TID + Gluten challenge (e.g., 2.7g/day).
-
Group C: Larazotide acetate (e.g., 8 mg) TID + Gluten challenge (e.g., 2.7g/day).
-
Group D: Placebo TID + Gluten challenge (e.g., 2.7g/day).
-
-
Follow-up Phase (4 weeks): To monitor for any persistent adverse events.
1.3. Investigational Product and Gluten Challenge Administration:
-
Larazotide acetate or placebo is administered orally in capsules 15 minutes before meals.
-
The gluten challenge consists of a daily intake of a specified amount of gluten (e.g., 2.7 grams), which can be provided in capsules or incorporated into food items.[8]
1.4. Efficacy and Safety Assessments:
-
Primary Endpoint: Change in intestinal permeability as measured by the Lactulose-to-Mannitol (LAMA) ratio.
-
Secondary Endpoints:
-
Change in gastrointestinal symptoms assessed by the Gastrointestinal Symptom Rating Scale (GSRS).
-
Change in serum anti-tTG IgA antibody levels.
-
Adverse event monitoring.
-
1.5. Schedule of Assessments:
-
Screening: Inclusion/exclusion criteria, baseline anti-tTG levels.
-
Baseline (Day 0): Randomization, LAMA test, GSRS questionnaire, blood draw for anti-tTG.
-
During Treatment (e.g., Weeks 2, 4, 6): GSRS questionnaire, monitoring for adverse events.
-
End of Treatment (Week 6): LAMA test, GSRS questionnaire, blood draw for anti-tTG.
-
Follow-up (Week 10): Final safety assessment.
Experimental Workflow
Caption: Workflow for a gluten challenge study with Larazotide acetate.
Lactulose-to-Mannitol (LAMA) Test for Intestinal Permeability
2.1. Principle: This non-invasive test measures the permeability of the small intestine by assessing the urinary excretion of two non-metabolized sugar probes, lactulose (B1674317) and mannitol (B672).[9] Mannitol, a monosaccharide, is readily absorbed through the intestinal epithelium, while lactulose, a disaccharide, is only absorbed paracellularly when tight junctions are open.[9] An increased ratio of lactulose to mannitol in the urine indicates increased intestinal permeability.[9]
2.2. Protocol:
-
Patient Preparation: Patients should fast overnight. Certain medications like NSAIDs should be discontinued (B1498344) prior to the test.[10]
-
Administration of Sugar Solution: The patient drinks a solution containing a known amount of lactulose (e.g., 5 g) and mannitol (e.g., 2 g) in water.[9]
-
Urine Collection: All urine is collected for a specified period, typically 5-6 hours, after ingesting the sugar solution.[10][11]
-
Sample Analysis: The concentrations of lactulose and mannitol in the collected urine are measured using high-performance liquid chromatography (HPLC) or enzymatic assays.[9]
-
Calculation: The LAMA ratio is calculated as the percentage of ingested lactulose excreted in the urine divided by the percentage of ingested mannitol excreted in the urine.
Gastrointestinal Symptom Rating Scale (GSRS)
3.1. Principle: The GSRS is a validated, self-administered questionnaire used to assess the severity of gastrointestinal symptoms.[4][12] It consists of 15 items rated on a 7-point Likert scale, from "no discomfort" to "very severe discomfort".[12]
3.2. Protocol:
-
Patients are provided with the GSRS questionnaire at specified time points during the study.
-
Patients rate their discomfort over the preceding week for each of the 15 items.
-
The items are grouped into five subscales: reflux, abdominal pain, indigestion, diarrhea, and constipation.[12]
-
A total GSRS score and subscale scores are calculated.
Anti-Tissue Transglutaminase (tTG) IgA ELISA
4.1. Principle: This enzyme-linked immunosorbent assay (ELISA) quantitatively measures the levels of IgA antibodies against tissue transglutaminase in a patient's serum. Elevated levels are a key serological marker for celiac disease activity.
4.2. Protocol (General Outline):
-
Sample Collection and Preparation: Collect blood via venipuncture and separate the serum. Dilute serum samples according to the kit manufacturer's instructions (e.g., 1:101).[1][13]
-
Coating: Microplate wells are pre-coated with human recombinant tTG antigen.[1]
-
Incubation with Sample: Diluted patient serum, controls, and calibrators are added to the wells and incubated (e.g., 30 minutes at room temperature).[2] Anti-tTG IgA antibodies in the sample bind to the antigen on the plate.
-
Washing: Unbound components are washed away.[2]
-
Incubation with Conjugate: An enzyme-conjugated anti-human IgA antibody (e.g., HRP-conjugate) is added to the wells and incubated (e.g., 15-30 minutes at room temperature).[1][8] This conjugate binds to the captured anti-tTG IgA antibodies.
-
Washing: Unbound conjugate is washed away.[8]
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.[6]
-
Stopping the Reaction: A stop solution is added to terminate the reaction.[6]
-
Reading: The optical density (absorbance) is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[6]
-
Calculation: The concentration of anti-tTG IgA in the samples is determined by comparing their absorbance to a standard curve generated from the calibrators.
Data Presentation
The following tables summarize quantitative data from a representative clinical trial of Larazotide acetate in a gluten challenge setting.
Table 1: Effect of Larazotide Acetate on Gastrointestinal Symptoms (GSRS Scores)
| Treatment Group | Mean Change from Baseline in Total GSRS Score (averaged over 6 weeks) | P-value vs. Placebo |
| Placebo + Gluten (2.7g/day) | Increase in symptoms | - |
| Larazotide Acetate 1 mg + Gluten (2.7g/day) | Minimal change from baseline | 0.002 |
| Larazotide Acetate 4 mg + Gluten (2.7g/day) | Intermediate reduction | Not Significant |
| Larazotide Acetate 8 mg + Gluten (2.7g/day) | Intermediate reduction | Not Significant |
Data adapted from a study where lower scores indicate fewer symptoms.[14][15]
Table 2: Effect of Larazotide Acetate on Anti-tTG IgA Levels
| Treatment Group | Mean Ratio of Anti-tTG IgA Levels over Baseline (at 6 weeks) | P-value vs. Placebo |
| Placebo + Gluten (2.7g/day) | 19.0 | - |
| Larazotide Acetate 1 mg + Gluten (2.7g/day) | 5.78 | 0.010 |
| Larazotide Acetate 4 mg + Gluten (2.7g/day) | 3.88 | 0.005 |
| Larazotide Acetate 8 mg + Gluten (2.7g/day) | 7.72 | 0.025 |
Data adapted from a study where a lower ratio indicates a smaller increase in anti-tTG IgA levels.[14][15]
Table 3: Summary of a Dose-Ranging Gluten Challenge Study
| Parameter | Study Details |
| Study Design | Randomized, double-blind, placebo-controlled |
| Participant Population | 86 adults with diet-controlled celiac disease |
| Larazotide Acetate Doses | 0.25 mg, 1 mg, 4 mg, 8 mg TID |
| Gluten Challenge | 2.4 g/day for 14 days |
| Primary Endpoint | Urinary Lactulose/Mannitol (LAMA) ratio |
| Secondary Endpoints | GSRS, anti-tTG antibodies, quality of life |
| Key Findings | - No significant difference in LAMA ratio between groups.[16] - Lower doses (0.25 mg and 1 mg) showed statistically significant prevention of worsening gastrointestinal symptoms.[5][17] - Higher doses did not show a statistically significant effect on symptoms.[17] - The drug was generally well-tolerated.[16] |
Data from Leffler et al., 2012.[16]
References
- 1. eaglebio.com [eaglebio.com]
- 2. intimakmur.co.id [intimakmur.co.id]
- 3. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 4. Gastrointestinal Symptoms in Celiac Disease Patients on a Long-Term Gluten-Free Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondceliac.org [beyondceliac.org]
- 6. Human Anti-tissue transglutaminase IgA (tTG-IgA) Elisa Kit – AFG Scientific [afgsci.com]
- 7. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. demeditec.com [demeditec.com]
- 9. researchgate.net [researchgate.net]
- 10. gdx.net [gdx.net]
- 11. Lactulose/mannitol Test For Leaky Gut - Celiac.com [celiac.com]
- 12. rtihs.org [rtihs.org]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. Larazotide acetate in patients with coeliac disease undergoing a gluten challenge: a randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. A randomized, double-blind study of larazotide acetate to prevent the activation of celiac disease during gluten challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols for AT-1001 in Blocking Nicotine Self-Administration in Rats
These application notes provide a comprehensive overview of the use of AT-1001, a selective α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, in preclinical models of nicotine (B1678760) self-administration in rats. The provided protocols are intended to guide researchers in designing and executing experiments to evaluate the efficacy of AT-1001 and similar compounds in reducing nicotine-seeking behavior.
Introduction
Nicotine addiction is a complex neurological disorder mediated, in large part, by the interaction of nicotine with neuronal nicotinic acetylcholine receptors (nAChRs) in the brain.[1][2][3] The α3β4 subtype of the nAChR has been identified as a key target in the reinforcing properties of nicotine.[4][5] AT-1001 is a novel compound that acts as a high-affinity partial agonist at the α3β4 nAChR.[6][7][8] Preclinical studies have demonstrated its potential as a therapeutic agent for smoking cessation by effectively reducing nicotine self-administration in rats.[4][5][9]
Mechanism of Action
AT-1001 exhibits a high selectivity for the α3β4 nAChR subtype over other major nAChR subtypes like α4β2 and α7.[4][5] While initially characterized as an antagonist, further studies have revealed that AT-1001 acts as a partial agonist at the human α3β4 nAChR.[7][8] This dual activity is thought to underlie its therapeutic effect. As a partial agonist, AT-1001 can weakly activate the α3β4 receptor, which may help to alleviate withdrawal symptoms. Simultaneously, by occupying the receptor, it competitively inhibits the binding of nicotine, thereby blocking its reinforcing effects.[6] This mechanism of action is distinct from other smoking cessation aids like varenicline, which primarily targets the α4β2 nAChR.[6] The inhibition of nicotine self-administration by AT-1001 does not appear to be directly mediated by a decrease in dopamine (B1211576) release in the nucleus accumbens, suggesting an indirect pathway of action.[4][5]
Data Presentation
The following table summarizes the quantitative data from a key study investigating the dose-dependent effects of AT-1001 on nicotine and food self-administration in rats.
| Treatment Group | AT-1001 Dose (mg/kg, s.c.) | Mean Number of Nicotine Rewards (± SEM) | Mean Number of Food Pellets (± SEM) |
| Vehicle Control | 0 | 15.2 ± 2.1 | 25.5 ± 3.0 |
| Low Dose | 0.75 | 8.5 ± 1.5 | 23.1 ± 2.8 |
| Medium Dose | 1.5 | 4.2 ± 1.1 | 21.8 ± 2.5 |
| High Dose | 3.0 | 1.8 ± 0.5* | 19.5 ± 2.2 |
*Indicates a statistically significant reduction in responding compared to vehicle treatment (p < 0.001). Data is adapted from Toll et al., 2012.[9]
Experimental Protocols
Protocol 1: Jugular Vein Catheterization for Intravenous Self-Administration
This protocol describes the surgical procedure for implanting a chronic indwelling catheter into the jugular vein of rats, allowing for intravenous delivery of nicotine.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Silastic tubing (e.g., 0.025 in. ID, 0.047 in. OD)
-
22-gauge cannula bent at a right angle
-
Dental acrylic
-
Suture material (e.g., 4-0 silk)
-
Heparinized saline (10 U/mL)
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the rat using the chosen anesthetic.
-
Shave and sterilize the surgical area on the back and the right side of the neck.
-
Make a small incision on the back, between the scapulae, to create a subcutaneous pocket for the cannula base.
-
Make a second incision over the right jugular vein.
-
Using blunt dissection, isolate the jugular vein.
-
Pass the silastic tubing subcutaneously from the back incision to the neck incision.
-
Tie two loose sutures around the jugular vein.
-
Make a small incision in the vein between the two sutures.
-
Insert the silastic tubing into the vein and advance it towards the heart.
-
Tighten the sutures to secure the catheter in place.
-
Flush the catheter with heparinized saline to ensure patency and prevent clotting.
-
Secure the cannula to the skull or back musculature using dental acrylic and sutures.
-
Close the incisions with sutures or wound clips.
-
Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before starting self-administration experiments.
-
Flush the catheter daily with heparinized saline to maintain patency.
Protocol 2: Nicotine Self-Administration
This protocol outlines the procedure for training rats to self-administer nicotine in an operant conditioning chamber.
Materials:
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump
-
Nicotine solution (e.g., 30 µg/kg/infusion in sterile saline)
-
Catheterized rats
-
Data acquisition software
Procedure:
-
Acquisition Phase:
-
Place the rats in the operant chambers for daily 2-hour sessions.
-
Program the chamber for a Fixed-Ratio 1 (FR1) schedule of reinforcement, where one press on the active lever results in a single intravenous infusion of nicotine (e.g., 0.1 mL over 1 second).
-
Simultaneously with the infusion, present a cue light above the active lever for a short duration (e.g., 20 seconds) to serve as a conditioned stimulus.
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Continue daily sessions until the rats demonstrate stable responding, typically defined as a consistent number of infusions per session with a clear preference for the active lever over the inactive lever. This phase usually takes 10-14 days.
-
-
Maintenance Phase:
-
Once stable responding is achieved, the rats can be used for pharmacological testing.
-
Protocol 3: AT-1001 Administration and Testing
This protocol describes how to test the effects of AT-1001 on nicotine self-administration.
Materials:
-
AT-1001
-
Vehicle (e.g., sterile saline or a small percentage of a solubilizing agent like Tween 80 in saline)
-
Rats with stable nicotine self-administration
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare solutions of AT-1001 at the desired concentrations (e.g., 0.75, 1.5, and 3.0 mg/mL for a 1 mL/kg injection volume).
-
On the test day, administer a subcutaneous (s.c.) injection of either vehicle or a specific dose of AT-1001 to the rat.
-
Return the rat to its home cage for a predetermined pretreatment time (e.g., 30 minutes).
-
Place the rat in the operant chamber and begin the self-administration session as described in Protocol 2.
-
Record the number of active and inactive lever presses and the number of nicotine infusions received.
-
A washout period of several days should be allowed between different doses of AT-1001 to minimize carryover effects. A Latin square design can be used to counterbalance the order of drug administration.
Visualizations
Caption: Experimental workflow for evaluating AT-1001's effect on nicotine self-administration.
Caption: Proposed mechanism of AT-1001 in blocking nicotine's reinforcing effects.
Caption: Logical relationship between AT-1001 dosage and its behavioral effect.
References
- 1. journal-jop.org [journal-jop.org]
- 2. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Validating Larazotide Acetate's Effect on Tight Junction Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larazotide (B1674505) acetate (B1210297) is a synthetic octapeptide designed to regulate tight junctions (TJs), the protein complexes that form a seal between adjacent epithelial cells.[1][2] In conditions such as celiac disease, the integrity of these junctions is compromised, leading to increased intestinal permeability, often referred to as "leaky gut."[3] Larazotide acetate is proposed to act as a zonulin antagonist, preventing the disassembly of tight junctions and restoring the intestinal barrier function.[2][4] Mechanistically, it is believed to promote the redistribution and rearrangement of key tight junction proteins, including zonula occludens-1 (ZO-1), occludin, and various claudins, as well as actin filaments.[4][5] Furthermore, recent evidence suggests that larazotide acetate may also inhibit myosin light chain kinase (MLCK), which would reduce cytoskeletal contraction and facilitate the closure of tight junctions.[2][4][5]
These application notes provide detailed protocols for researchers to validate the efficacy of larazotide acetate in an in-vitro setting using common cell biology techniques. The following sections outline the necessary materials and methods for assessing intestinal barrier integrity and the localization and expression of tight junction proteins.
Data Presentation: Summary of Expected Quantitative Outcomes
The following table summarizes the anticipated quantitative results from experiments designed to validate the effect of larazotide acetate on tight junction proteins.
| Experiment | Parameter Measured | Expected Outcome with Larazotide Acetate Treatment | Rationale |
| Transepithelial Electrical Resistance (TEER) | Electrical resistance across a cell monolayer (Ω·cm²) | Increased TEER values compared to untreated or disease-induced models. | An increase in TEER indicates a restoration of the intestinal barrier function and decreased paracellular permeability.[5] |
| Paracellular Permeability Assay | Flux of a fluorescent marker (e.g., Lucifer Yellow or FITC-dextran) across a cell monolayer | Decreased flux of the fluorescent marker. | A lower flux demonstrates the tightening of the paracellular pathway, consistent with enhanced barrier integrity.[6] |
| Western Blotting | Protein expression levels of ZO-1, Occludin, and Claudins | Increased expression of membrane-associated tight junction proteins in treated cells, particularly after a challenge that disrupts junctions. | This suggests that larazotide acetate promotes the synthesis or prevents the degradation of key tight junction components.[5] |
| Immunofluorescence Microscopy | Localization and distribution of ZO-1, Occludin, and Claudins | More continuous and localized staining of tight junction proteins at the cell-cell junctions. | This visual evidence confirms the proper assembly and localization of tight junction complexes at the cellular border, indicating a well-formed barrier.[6][5] |
| Myosin Light Chain (MLC) Phosphorylation Assay (Western Blot) | Levels of phosphorylated MLC-2 | Reduced levels of phosphorylated MLC-2. | This would support the hypothesis that larazotide acetate inhibits MLCK, leading to reduced cytoskeletal tension and tight junction stabilization.[5] |
Experimental Protocols
Transepithelial Electrical Resistance (TEER) Assay
This protocol measures the electrical resistance across a cellular monolayer, providing a quantitative measure of barrier integrity.[7]
Materials:
-
Epithelial cell line (e.g., Caco-2, T84)
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
EVOM™ (Epithelial Volt-Ohm Meter) with "chopstick" electrodes
-
Sterile PBS (Phosphate-Buffered Saline)
-
Larazotide acetate
-
Inducing agent (e.g., gliadin, TNF-α, or AT-1002) to disrupt tight junctions
Procedure:
-
Seed epithelial cells onto the apical chamber of the Transwell® inserts and culture until a confluent monolayer is formed. This can take up to 21 days for Caco-2 cells to fully differentiate.
-
Monitor the formation of the monolayer by measuring TEER every other day. The resistance will plateau when the monolayer is fully formed.
-
To begin the experiment, replace the medium in both the apical and basolateral chambers with fresh medium.
-
Measure the baseline TEER of the confluent monolayers.
-
Pre-treat the cells with various concentrations of larazotide acetate in the apical chamber for a specified period (e.g., 1-2 hours).
-
Introduce the tight junction disrupting agent to the apical chamber.
-
Measure TEER at various time points post-treatment (e.g., 1, 4, 8, 24 hours).
-
To calculate the net TEER value, subtract the resistance of a blank Transwell® insert (without cells) from the measured resistance and multiply by the surface area of the insert (Ω·cm²).[8]
Western Blotting for Tight Junction Proteins
This protocol quantifies the expression levels of key tight junction proteins.[9]
Materials:
-
Cell lysates from the TEER experiment
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ZO-1, anti-Occludin, anti-Claudin-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After the final TEER measurement, wash the cell monolayers with ice-cold PBS.
-
Lyse the cells directly in the Transwell® insert by adding lysis buffer and incubating on ice.
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for Tight Junction Protein Localization
This protocol visualizes the localization and organization of tight junction proteins at the cell-cell junctions.[10]
Materials:
-
Cells cultured on chamber slides or Transwell® membranes
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-ZO-1, anti-Occludin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies overnight at 4°C.
-
Wash the cells with PBS and then incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells and mount the coverslips or membranes onto microscope slides using a mounting medium.
-
Visualize the localization of the tight junction proteins using a fluorescence or confocal microscope.
Mandatory Visualizations
Caption: Proposed signaling pathway of Larazotide Acetate.
Caption: Experimental workflow for validating Larazotide Acetate's effects.
References
- 1. Larazotide - Wikipedia [en.wikipedia.org]
- 2. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beyondceliac.org [beyondceliac.org]
- 4. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellqart.com [cellqart.com]
- 8. medicine.umich.edu [medicine.umich.edu]
- 9. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.11. Immunofluorescence of Zonulin and Occludin [bio-protocol.org]
Application Notes and Protocols for AT-1001 Testing in a Rat Nicotine Vapor Self-Administration Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine (B1678760), the primary psychoactive component in tobacco, is a highly addictive substance. The recent rise in the use of electronic cigarettes has highlighted the need for preclinical models that accurately reflect this new route of nicotine administration. The rat nicotine vapor self-administration model provides a valuable tool for studying the reinforcing effects of inhaled nicotine and for evaluating the efficacy of potential therapeutic agents for smoking cessation. This document provides detailed protocols for establishing a nicotine vapor self-administration model in rats and for testing the effects of AT-1001, a selective α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, on nicotine intake.
AT-1001 has been identified as a high-affinity antagonist of the α3β4 nAChR subtype, which is implicated in the reinforcing effects of nicotine.[1][2] Preclinical studies have demonstrated that AT-1001 can dose-dependently reduce intravenous nicotine self-administration in rats, suggesting its potential as a smoking cessation aid.[1][2][3] These application notes describe a proposed experimental workflow to evaluate AT-1001 in a more translationally relevant nicotine vapor self-administration paradigm.
Experimental Protocols
Animals
Adult male Wistar rats are commonly used for nicotine self-administration studies.[4] Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. All procedures should be conducted in accordance with the ethical guidelines for the care and use of laboratory animals.
Apparatus for Nicotine Vapor Self-Administration
Standard operant conditioning chambers are modified for vapor delivery. Each chamber is equipped with two nose-poke operanda. One "active" nose-poke triggers the delivery of nicotine vapor, while the "inactive" nose-poke serves as a control for general activity and has no programmed consequence. The chamber is connected to an e-cigarette vapor delivery system that can generate and deliver precise concentrations of nicotine vapor.
Nicotine Vapor Generation and Delivery
A solution of nicotine in a vehicle of propylene (B89431) glycol and vegetable glycerin (PG/VG), typically in a 1:1 ratio, is used to generate the vapor.[5] The concentration of nicotine in the solution can be varied to determine dose-response relationships. A common starting concentration is 5 mg/mL, which has been shown to produce consistent self-administration behavior.[6] The vapor is delivered into the operant chamber for a fixed duration (e.g., 2 seconds) upon a response on the active nose-poke.
Experimental Phases
The study consists of three main phases: acquisition of nicotine vapor self-administration, stable self-administration, and AT-1001 treatment.
4.1. Acquisition of Nicotine Vapor Self-Administration
-
Duration: Approximately 14 daily sessions.
-
Session Length: 1-hour sessions.
-
Procedure: Rats are placed in the operant chambers and allowed to explore. Nose-pokes in the active operandum result in the delivery of nicotine vapor (e.g., 5 mg/mL) on a Fixed Ratio 1 (FR1) schedule of reinforcement. This means that every active nose-poke results in a single vapor delivery. Successful acquisition is defined as a stable pattern of responding with a clear preference for the active over the inactive nose-poke.
4.2. Stable Nicotine Vapor Self-Administration
-
Criteria for Stability: Responding on the active nose-poke should not vary by more than 20% over three consecutive sessions.
-
Procedure: Once stable responding is achieved, rats are ready for the treatment phase.
4.3. AT-1001 Treatment
-
Drug Preparation: AT-1001 is dissolved in a suitable vehicle (e.g., saline).
-
Dosing: Based on intravenous self-administration studies, a dose range of 0.75, 1.5, and 3 mg/kg of AT-1001 administered subcutaneously (s.c.) is recommended for initial testing.[3]
-
Procedure: A within-subjects Latin square design is employed. Each rat receives each dose of AT-1001 and the vehicle in a counterbalanced order. The drug or vehicle is administered 10-30 minutes prior to the self-administration session.[3][5] There should be at least three days of baseline self-administration between drug test days to ensure responding has returned to pre-drug levels.
Data Presentation
The primary outcome measure is the number of active and inactive nose-pokes during the self-administration sessions. This data can be used to assess the effect of AT-1001 on nicotine vapor intake.
Table 1: Hypothetical Effect of AT-1001 on Nicotine Vapor Self-Administration
| Treatment Group | Dose (mg/kg, s.c.) | Mean Active Nose-Pokes (± SEM) | Mean Inactive Nose-Pokes (± SEM) |
| Vehicle | 0 | 45 ± 5 | 8 ± 2 |
| AT-1001 | 0.75 | 30 ± 4* | 7 ± 2 |
| AT-1001 | 1.5 | 20 ± 3** | 8 ± 3 |
| AT-1001 | 3 | 12 ± 2*** | 7 ± 2 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are hypothetical and for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing AT-1001 in a rat nicotine vapor self-administration model.
Signaling Pathway of Nicotine Reinforcement and AT-1001 Action
Caption: Simplified signaling pathway of nicotine reinforcement and the antagonistic action of AT-1001.
Discussion and Interpretation of Results
A dose-dependent decrease in active nose-pokes for nicotine vapor following AT-1001 administration, with no significant effect on inactive nose-pokes, would suggest that AT-1001 specifically reduces the reinforcing effects of inhaled nicotine. This would be consistent with findings from intravenous self-administration studies.[1][2][3] The lack of effect on inactive responding indicates that the observed decrease in nicotine intake is not due to a general motor impairment.
The mechanism of action of AT-1001 is believed to involve the blockade of α3β4 nAChRs, which are thought to play a role in the motivational aspects of nicotine addiction.[2][7] By antagonizing these receptors, AT-1001 may reduce the rewarding properties of nicotine, thereby decreasing the motivation to self-administer the drug. Nicotine acts on various nAChR subtypes in the brain's reward circuitry, primarily in the ventral tegmental area (VTA), leading to dopamine release in the nucleus accumbens.[8][9] While α4β2* nAChRs are considered the primary mediators of nicotine's reinforcing effects, the α3β4 subtype also contributes significantly.[10]
Conclusion
The nicotine vapor self-administration model in rats offers a translationally relevant paradigm to investigate the effects of novel pharmacotherapies for smoking cessation. The protocol outlined here provides a framework for testing the efficacy of AT-1001 in this model. Positive results from such studies would provide further evidence for the potential of AT-1001 as a therapeutic agent for treating nicotine addiction, particularly in the context of e-cigarette use.
References
- 1. researchgate.net [researchgate.net]
- 2. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine Vapor Inhalation Escalates Nicotine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a nicotine vapor self-administration model in rats with relevance to electronic cigarette use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine e-cigarette vapor inhalation and self-administration in a rodent model: Sex- and nicotine delivery-specific effects on metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AT-1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal-jop.org [journal-jop.org]
- 9. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AT1001 In Vivo Solubility & Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AT1001 (migalastat hydrochloride and larazotide (B1674505) acetate) for in vivo studies.
Troubleshooting Guide: AT1001 Solubility for In Vivo Administration
This guide addresses common solubility challenges encountered when preparing AT1001 for animal studies.
Q1: My AT1001 (migalastat hydrochloride) is not dissolving in water for oral gavage. What should I do?
A1: Migalastat (B1676587) hydrochloride is reported to be freely soluble in aqueous media within a pH range of 1.2 to 7.5.[1][2] If you are experiencing issues, consider the following:
-
Check the pH: Ensure the pH of your water or buffer is within the optimal range. Use a calibrated pH meter.
-
Sonication: Gentle sonication can aid in the dissolution of the powder.
-
Warming: Slightly warming the vehicle (e.g., to 37°C) can increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.
-
Purity of the Compound: Verify the purity and source of your migalastat hydrochloride. Impurities can sometimes affect solubility.
Q2: I am preparing larazotide acetate (B1210297) for an in vivo study and it has poor solubility in PBS. What are my options?
A2: Larazotide acetate has been reported to have sparing to moderate solubility in aqueous buffers. Here are several strategies to improve its formulation:
-
Co-solvents: For initial small-scale studies, dissolving larazotide acetate in a minimal amount of a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it with your aqueous vehicle (e.g., saline or PBS) is a common approach. It is critical to keep the final concentration of the organic solvent low (typically <5-10% DMSO) to avoid vehicle-induced toxicity in the animals.
-
Suspending Agents: If a true solution cannot be achieved at the desired concentration, creating a homogenous suspension is a viable alternative for oral administration. A common method involves using 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water or saline.
-
Sonication: As with migalastat, sonication can be very effective in dispersing and dissolving larazotide acetate, particularly in aqueous vehicles.
Q3: Can I use vehicles other than aqueous solutions for AT1001 administration?
A3: Yes, especially for compounds with lower aqueous solubility like larazotide acetate, alternative vehicles can be considered, particularly for oral administration.
-
Oil-based vehicles: For highly lipophilic compounds, edible oils such as corn oil or sesame oil can be used. This is generally more applicable to small, non-peptide molecules.
-
Polyethylene Glycol (PEG): PEG400 is a commonly used vehicle for poorly water-soluble drugs and can be used in combination with other co-solvents.
Q4: How do I prepare a suspension of AT1001 for oral gavage?
A4: Below is a general protocol for preparing a suspension, which is particularly useful for larazotide acetate.
Experimental Protocol: Preparation of a Larazotide Acetate Suspension for Oral Gavage
Materials:
-
Larazotide Acetate Powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinder and beaker
Procedure:
-
Calculate the required amount: Determine the total volume of suspension needed and the required concentration (mg/mL) based on the dosing regimen for your study.
-
Weigh the compound: Accurately weigh the required amount of larazotide acetate powder.
-
Triturate the powder: Place the powder in a mortar and pestle and gently grind to ensure a fine, uniform particle size. This will aid in creating a more stable suspension.
-
Create a paste: Add a small volume of the 0.5% methylcellulose vehicle to the powder in the mortar and mix to form a smooth paste. This ensures that the particles are adequately wetted and reduces clumping.
-
Gradual dilution: Slowly add the remaining 0.5% methylcellulose vehicle to the paste while continuously stirring.
-
Homogenize: Transfer the mixture to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure a homogenous suspension. For a more uniform suspension, a mechanical homogenizer can be used.
-
Administer promptly: It is recommended to use the suspension shortly after preparation to ensure uniform dosing. If storage is necessary, stir the suspension again before each administration.
Frequently Asked Questions (FAQs)
Q: What are the different forms of AT1001 I might encounter?
A: AT1001 is a designation that has been used for two different compounds in clinical development:
-
Migalastat hydrochloride: A pharmacological chaperone for the treatment of Fabry disease.
-
Larazotide acetate: A zonulin antagonist for the treatment of celiac disease and other inflammatory conditions.
It is crucial to know which compound you are working with as their physicochemical properties and handling requirements differ significantly.
Q: What is the recommended storage for AT1001 solutions/suspensions?
A: It is best practice to prepare fresh solutions or suspensions for each experiment to ensure stability and accurate dosing. If short-term storage is necessary, store at 2-8°C and protect from light. Always re-homogenize suspensions before use.
Q: Are there any known incompatibilities for AT1001 with common lab materials?
A: There are no widely reported incompatibilities. Standard laboratory glassware and plastics (e.g., polypropylene) are generally suitable for preparing and storing AT1001 formulations.
Quantitative Solubility Data
The following tables summarize the available solubility data for migalastat hydrochloride and larazotide acetate in common preclinical vehicles.
Table 1: Solubility of Migalastat Hydrochloride
| Vehicle | Solubility | Notes |
| Aqueous Media (pH 1.2-7.5) | Freely Soluble[1][2] | The hydrochloride salt form enhances aqueous solubility. |
| Water | Soluble | Has been used as a vehicle for oral gavage in mice. |
| Saline | Soluble | A suitable vehicle for oral and potentially parenteral administration. |
| PBS (pH 7.4) | ~100 mg/mL | High solubility in physiological buffer. |
Table 2: Solubility of Larazotide Acetate
| Vehicle | Solubility | Notes |
| Water | ~16.7 mg/mL[3] | Sonication may be required to achieve this concentration. |
| PBS (pH 7.2) | 1-10 mg/mL (sparingly soluble) | Conflicting reports exist, with some sources suggesting higher solubility with sonication. |
| DMSO | ~1-10 mg/mL (sparingly soluble) | Can be used as a co-solvent for preparing aqueous formulations. |
Signaling Pathway Diagrams
Caption: Mechanism of action of migalastat hydrochloride in Fabry disease.
Caption: Mechanism of action of larazotide acetate.
References
- 1. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Safety of Migalastat HCl and Effects on Agalsidase Activity in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing zonulin and par2 Expression in Zonulin Transgenic and Zonulin Inhibition Mouse Models of Motility and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Larazotide Acetate in Caco-2 Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of larazotide (B1674505) acetate (B1210297) in Caco-2 permeability assays.
Frequently Asked Questions (FAQs)
Q1: What is larazotide acetate and how does it work in Caco-2 assays?
Larazotide acetate (also known as AT-1001) is a synthetic octapeptide (GGVLVQPG) that functions as a tight junction regulator.[1][2][3] In Caco-2 cell monolayers, which serve as an in vitro model of the intestinal epithelium, larazotide acetate helps to restore and enhance the barrier function.[1][4][5] It is believed to act as an antagonist to zonulin, a protein that modulates the permeability of tight junctions.[4][6] By inhibiting zonulin, larazotide acetate prevents the disassembly of tight junctions and promotes the proper arrangement of key proteins like zonula occludens-1 (ZO-1) and actin, thereby reducing paracellular permeability.[6][7][8]
Q2: What is the primary application of larazotide acetate in Caco-2 assays?
The primary application is to study the regulation of tight junctions and to assess the potential of larazotide acetate to mitigate intestinal barrier dysfunction. Researchers use it to:
-
Inhibit increases in permeability caused by inflammatory stimuli such as gliadin fragments (implicated in celiac disease) or cytokines.[7][8][9]
-
Investigate the molecular mechanisms of tight junction assembly and disassembly.[1][5]
-
Evaluate its protective effects against cellular injury that compromises barrier integrity, such as anoxia/reoxygenation injury.[3]
Q3: What is a typical concentration range for larazotide acetate in Caco-2 experiments?
The effective concentration of larazotide acetate can vary depending on the experimental setup and the specific insult used to induce permeability. Based on published studies, concentrations can range from micromolar to millimolar levels. For instance, one study investigating its protective effects against anoxia/reoxygenation injury in C2BBe1 cells (a subclone of Caco-2) used concentrations of 0.01, 1, and 10 mM, with 10 mM showing a maximal protective effect in their in vitro system.[3] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q4: How should I assess the integrity of my Caco-2 monolayer?
The integrity of the Caco-2 cell monolayer is critical for reliable permeability data.[10][11] The most common method is to measure the Transepithelial Electrical Resistance (TEER). TEER values for well-differentiated Caco-2 monolayers are typically in the range of 300-1100 Ω·cm².[11] It is recommended to measure TEER before and after the experiment. A significant drop in TEER (e.g., below 75% of the initial value) may indicate cytotoxicity or compromised monolayer integrity.[11] Another method is to assess the paracellular flux of a marker molecule like Lucifer Yellow.[10][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent TEER values across monolayers. | 1. Incomplete differentiation of Caco-2 cells. 2. Cell contamination (e.g., mycoplasma). 3. Inconsistent seeding density. 4. Suboptimal culture conditions (e.g., media, CO2 levels). | 1. Ensure cells are cultured for a sufficient period (typically 21 days) to allow for full differentiation and polarization.[13] 2. Regularly test for mycoplasma contamination. 3. Optimize and standardize your cell seeding protocol to ensure a uniform cell number across all inserts. 4. Strictly adhere to established cell culture protocols for Caco-2 cells. |
| High variability in permeability data with larazotide acetate treatment. | 1. Suboptimal concentration of larazotide acetate. 2. Inconsistent timing of larazotide acetate application relative to the permeability-inducing agent. 3. Issues with the solubility or stability of larazotide acetate in the assay buffer. | 1. Perform a dose-response curve to identify the optimal concentration of larazotide acetate for your specific model of intestinal barrier dysfunction. 2. Standardize the pre-incubation time with larazotide acetate before adding the permeability-inducing agent. 3. Ensure larazotide acetate is fully dissolved in the assay buffer and prepare fresh solutions for each experiment. |
| Larazotide acetate does not prevent the drop in TEER induced by a specific stimulus. | 1. The stimulus may be acting through a pathway not directly inhibited by larazotide acetate. 2. The concentration of the stimulus is too high, overwhelming the protective effect of larazotide acetate. 3. The larazotide acetate concentration is too low. | 1. Investigate the mechanism of action of your stimulus. Larazotide acetate is primarily known to antagonize the zonulin pathway.[4][6] 2. Perform a dose-response experiment with the stimulus to find a concentration that induces a measurable but not maximal drop in TEER, which may be more amenable to rescue by larazotide acetate. 3. Increase the concentration of larazotide acetate, based on a dose-response study. |
| Unexpected cytotoxicity observed with larazotide acetate treatment. | 1. High concentrations of larazotide acetate may have off-target effects. 2. Contamination of the larazotide acetate stock. | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range of larazotide acetate for Caco-2 cells. 2. Ensure the purity of your larazotide acetate and use sterile techniques when preparing solutions. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay to Evaluate the Protective Effect of Larazotide Acetate
Objective: To determine the optimal concentration of larazotide acetate required to inhibit a stimulus-induced increase in Caco-2 monolayer permeability.
Materials:
-
Caco-2 cells
-
24-well Transwell inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Larazotide acetate
-
Permeability-inducing stimulus (e.g., AT-1002, gliadin peptides, or a cytokine cocktail)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
TEER meter (e.g., EVOM2)
-
Paracellular marker (e.g., Lucifer Yellow)
-
Plate reader for fluorescence measurement
Methodology:
-
Cell Culture and Differentiation:
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values within the acceptable range (e.g., >300 Ω·cm²).[11]
-
-
Larazotide Acetate Pre-treatment:
-
Prepare a range of concentrations of larazotide acetate in pre-warmed transport buffer.
-
Wash the apical and basolateral compartments of the Transwell inserts with pre-warmed transport buffer.
-
Add the larazotide acetate solutions to the apical compartment and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control (transport buffer only).
-
-
Induction of Permeability:
-
Following pre-treatment, add the permeability-inducing stimulus to the apical compartment (in the continued presence of larazotide acetate or vehicle).
-
Incubate for the desired period (this will depend on the stimulus used).
-
-
Assessment of Permeability:
-
TEER Measurement: Measure the TEER of each monolayer at the end of the incubation period. Calculate the percentage change from the initial TEER.
-
Paracellular Flux: Add a fluorescent paracellular marker (e.g., Lucifer Yellow) to the apical compartment. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Measure the fluorescence of the samples using a plate reader. Calculate the apparent permeability coefficient (Papp).
-
-
Data Analysis:
-
Plot the TEER values or Papp values against the concentration of larazotide acetate to determine the optimal protective concentration.
-
Visualizations
Signaling Pathway of Zonulin and Larazotide Acetate
Caption: Proposed mechanism of zonulin-mediated tight junction disassembly and its inhibition by larazotide acetate.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for optimizing larazotide acetate concentration in a Caco-2 permeability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Larazotide acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [archive.hshsl.umaryland.edu]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
Off-target effects of AT 1001 nAChR antagonist.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the nAChR ligand, AT-1001.
Frequently Asked Questions (FAQs)
Q1: Is AT-1001 a pure antagonist at α3β4 nicotinic acetylcholine (B1216132) receptors (nAChRs)?
A1: No, AT-1001 is not a pure antagonist. While initially reported as an antagonist at rat α3β4 nAChRs, further studies have characterized it as a partial agonist at both human and rat α3β4 nAChRs.[1][2][3] In functional assays, it can evoke a partial response compared to the endogenous agonist acetylcholine.[2][4]
Q2: What are the known off-target binding sites for AT-1001?
A2: AT-1001 has been screened against a panel of 48 different receptors and ion channels. The primary off-target interactions with affinities below a Ki of 1 μM include the 5HT3 receptor, histamine (B1213489) H1 receptor, muscarinic M4 and M5 receptors, the serotonin (B10506) transporter (SERT), and the sigma2 receptor.[5]
Q3: Does AT-1001 show activity at other nAChR subtypes?
A3: Yes, AT-1001 is a less potent and weaker partial agonist at α4β2 nAChRs.[1][3] Its binding selectivity for α3β4 over α4β2 is significantly greater at human receptors (nearly 1000-fold) compared to rat receptors (41-fold).[3]
Q4: Can AT-1001 induce receptor desensitization?
A4: Yes, AT-1001 can cause desensitization of both α3β4 and α4β2 nAChR subtypes in a concentration-dependent manner.[1][3] It is more potent at desensitizing human α3β4 receptors compared to rat α3β4 and human α4β2 receptors.[1] The recovery from desensitization is longest for the human α3β4 nAChR.[1]
Q5: Are there other compounds also referred to as AT-1001?
A5: Yes, it is crucial to distinguish the nAChR ligand AT-1001 from other investigational drugs with the same designation. These include Larazotide (a zonulin antagonist)[6] and Migalastat (B1676587) hydrochloride (a pharmacological chaperone for Fabry disease).[7][8] This guide pertains only to the nAChR ligand.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected agonist-like effects in an experiment designed to measure antagonism. | AT-1001 is a partial agonist, not a pure antagonist. | - Re-evaluate your experimental design to account for partial agonism. - Consider that at certain concentrations, AT-1001 may potentiate the response to the primary agonist before causing inhibition.[9] - Use a functional assay that can distinguish between partial agonism and full antagonism. |
| Discrepancy in results between rat and human cell lines or tissues. | The binding selectivity and affinity of AT-1001 differ significantly between human and rat nAChRs.[1][3] | - Be aware of the species-specific differences in AT-1001's pharmacological profile. - If possible, use human cell lines or receptors for studies intended to be translationally relevant. |
| Reduced receptor response after prolonged exposure to AT-1001. | AT-1001 can induce receptor desensitization.[1][3] | - Limit the duration of exposure to AT-1001 in your experimental protocol. - Include washout steps to allow for recovery from desensitization. The recovery time may be longer for human α3β4 nAChRs.[1] |
| Effects on serotonergic, histaminergic, or muscarinic signaling pathways. | Off-target binding to 5HT3, H1, M4, or M5 receptors.[5] | - Consider the possibility of off-target effects in your data interpretation. - Use more selective tool compounds for these other receptors to confirm if the observed effects are mediated by them. |
Data Presentation
Table 1: Off-Target Binding Affinity of AT-1001
| Target | Ki (nM) |
| α3β4 nAChR | 2.4 |
| α4β2 nAChR | 476 |
| α7 nAChR | 221 |
| Histamine H1 | 201 |
| SERT | 271 |
| Muscarinic M5 | 325 |
| Sigma2 | 418 |
| 5HT3 | 600 |
| Muscarinic M4 | 661 |
Data compiled from a screening against 48 different receptor and ion channel targets.[5]
Experimental Protocols
Receptor Binding Assay (General Methodology)
This protocol provides a general overview for determining the binding affinity of AT-1001 to nAChRs.
-
Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing the nAChR subtype of interest (e.g., human α3β4).
-
Radioligand Binding: Incubate the membrane homogenates with a known concentration of a suitable radioligand (e.g., [3H]epibatidine) and varying concentrations of AT-1001.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of AT-1001 (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Calcium Flux Assay (General Methodology)
This protocol outlines a general method for assessing the functional activity (agonist or antagonist) of AT-1001.
-
Cell Culture: Plate HEK293 cells expressing the nAChR subtype of interest in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of AT-1001 to the wells. To test for antagonist activity, pre-incubate with AT-1001 before adding a known nAChR agonist (e.g., epibatidine).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by detecting the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: For agonist activity, plot the fluorescence change against the AT-1001 concentration to determine the EC50 (concentration for 50% maximal effect). For antagonist activity, plot the inhibition of the agonist response against the AT-1001 concentration to determine the IC50.
Visualizations
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zonulin Antagonist, Larazotide (AT1001), As an Adjuvant Treatment for Multisystem Inflammatory Syndrome in Children: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, safety, and tolerability following single-dose migalastat hydrochloride (GR181413A/AT1001) in healthy male Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, safety, and tolerability following single-dose migalastat hydrochloride (GR181413A/AT1001) in healthy male Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Caco-2 Permeability Assays for Larazotide Acetate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Caco-2 cell permeability assay is a cornerstone in vitro model for predicting the intestinal absorption of therapeutic compounds. However, its application to peptides like Larazotide acetate (B1210297) presents unique challenges, often leading to variability in experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers navigate these complexities, ensure data reliability, and accurately assess the effects of Larazotide acetate on intestinal barrier function.
Troubleshooting Guide: Addressing Common Issues in Larazotide Acetate Caco-2 Assays
This guide addresses specific problems researchers may encounter during Caco-2 permeability assays with Larazotide acetate, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| High Variability in TEER Readings | - Inconsistent cell seeding density- Variation in culture conditions (e.g., media changes, temperature, CO2 levels)- Presence of mycoplasma contamination- Mechanical disruption of the monolayer during measurements | - Standardize Seeding: Implement a strict cell counting and seeding protocol to ensure uniform cell density across all Transwell® inserts.- Control Culture Environment: Maintain consistent schedules for media replacement and ensure stable incubator conditions.[1] - Regular Mycoplasma Testing: Routinely screen cell cultures for mycoplasma contamination.- Gentle Handling: Be cautious when handling Transwell® plates to avoid disturbing the cell monolayer. Allow plates to equilibrate to room temperature before taking TEER measurements. |
| Low or Inconsistent Monolayer Integrity (Low TEER, High Lucifer Yellow Permeability) | - Incomplete cell differentiation- "Leaky" Caco-2 cell phenotype- Cytotoxicity of test compounds or vehicle- Over-trypsinization during cell passaging | - Confirm Differentiation: Culture cells for a minimum of 21 days to ensure the formation of a fully differentiated monolayer with well-established tight junctions.[2] - Cell Line Characterization: Characterize the Caco-2 sub-clone to ensure it forms a tight monolayer. Some Caco-2 cell lines are inherently "leakier" than others.[3] - Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH) at the tested concentrations of Larazotide acetate and any vehicle (like DMSO) to rule out toxicity.- Optimize Passaging: Use a minimal concentration of trypsin and a short incubation time to detach cells during subculturing. |
| Poor Recovery of Larazotide Acetate | - Non-specific binding to plasticware (e.g., Transwell® inserts, collection plates)- Adsorption to the cell monolayer- Peptide degradation by cellular enzymes | - Use Low-Binding Plates: Employ low-protein-binding plates and pipette tips.- Include a Surfactant: Consider adding a small, non-toxic concentration of a surfactant like Polysorbate 20 to the basolateral chamber to reduce non-specific binding.- Pre-treat Plates: Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) can sometimes help.- Optimize Sample Analysis: Ensure the analytical method (e.g., LC-MS/MS) is sensitive and validated for peptide quantification. Pre-loading collection plates with an organic solvent can improve recovery.[4] |
| Unexpected or Inconsistent Effects of Larazotide Acetate | - Variability in the activity of the permeability-inducing agent (e.g., gliadin, zonulin)- Inconsistent Larazotide acetate concentration or stability- Differences in cell passage number | - Standardize Inducing Agent: Use a well-characterized and consistent source of the agent used to increase permeability.- Freshly Prepare Solutions: Prepare Larazotide acetate solutions fresh for each experiment to ensure consistent activity.- Control Passage Number: Use Caco-2 cells within a defined passage number range for all experiments to minimize phenotypic drift.[1] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Larazotide acetate in a Caco-2 assay?
Larazotide acetate is a tight junction regulator. It is believed to act as a zonulin antagonist.[5] In the context of a Caco-2 assay, it is expected to counteract the effects of agents that disrupt tight junctions, such as gliadin peptides or AT-1002 (a synthetic zonula occludens toxin fragment).[6] By doing so, it helps to maintain the integrity of the Caco-2 cell monolayer, as measured by higher Transepithelial Electrical Resistance (TEER) and lower permeability to paracellular markers like Lucifer Yellow.[7]
2. How can I assess the integrity of my Caco-2 monolayer?
Monolayer integrity should be assessed using two complementary methods:
-
Transepithelial Electrical Resistance (TEER): This is a non-invasive measurement of the electrical resistance across the cell monolayer. For a well-differentiated Caco-2 monolayer, TEER values should typically be ≥200 Ω·cm².[8]
-
Paracellular Marker Permeability: The permeability of a fluorescent marker that primarily crosses the monolayer through the paracellular space, such as Lucifer Yellow or mannitol, should be measured. A low apparent permeability coefficient (Papp) for these markers indicates a tight monolayer.
3. What are typical Papp values for paracellular markers in a healthy Caco-2 monolayer?
The acceptable apparent permeability coefficient (Papp) for Lucifer Yellow can vary between laboratories, but values are generally expected to be low. Some sources suggest a Papp of less than 1 nm/sec, while others may accept up to 5 nm/sec.[9] For mannitol, Papp values in a healthy monolayer are typically below 0.5 x 10-6 cm/s.[10] It is crucial for each laboratory to establish its own internal acceptance criteria based on historical data.
4. How does Larazotide acetate affect the Papp of paracellular markers?
In studies where Caco-2 monolayers are challenged with inflammatory stimuli to increase permeability, Larazotide acetate has been shown to significantly reduce the passage of Lucifer Yellow.[7][11] While specific Papp values are not always reported in the literature, the qualitative data indicates a restoration of barrier function. For example, in one study, Larazotide acetate inhibited the increase in Lucifer Yellow permeability induced by a mixture of pro-inflammatory cytokines.[11]
Quantitative Data Summary
The following tables summarize the expected outcomes of Larazotide acetate in Caco-2 permeability assays based on available literature.
Table 1: Effect of Larazotide Acetate on Transepithelial Electrical Resistance (TEER) in Caco-2 Cells
| Condition | Treatment | Expected TEER Outcome | Reference |
| Anoxia/Reoxygenation Injury | 10 mM Larazotide Acetate | Significant increase in TEER compared to untreated, injured cells. | [12] |
| AT-1002 (ZOT fragment) Induced Permeability | Larazotide Acetate | Inhibition of the AT-1002-induced reduction in TEER. | [6] |
| Leaky IPEC-J2 Monolayer | 1 mM Larazotide Acetate | Significantly higher TEER compared to non-treated cells. | [12] |
Table 2: Effect of Larazotide Acetate on Paracellular Marker Permeability in Caco-2 Cells
| Condition | Paracellular Marker | Treatment | Expected Permeability Outcome | Reference |
| Cytokine-Induced Permeability | Lucifer Yellow | Larazotide Acetate | Significantly reduced passage of Lucifer Yellow. | [7][11] |
| Gliadin-Induced Permeability | Gliadin 13-mer peptide | Larazotide Acetate | Inhibition of the translocation of the gliadin peptide. | [6] |
Experimental Protocols
A detailed methodology for a Caco-2 permeability assay to evaluate the effect of Larazotide acetate is provided below.
Detailed Methodology for Caco-2 Permeability Assay with Larazotide Acetate
This protocol outlines the key steps for assessing the impact of Larazotide acetate on Caco-2 monolayer integrity and permeability.
1. Caco-2 Cell Culture and Monolayer Formation
-
Cell Seeding: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm².
-
Culture Medium: Use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation: Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.
2. Assessment of Monolayer Integrity
-
TEER Measurement: Prior to the experiment, measure the TEER of each Transwell® insert using an epithelial volt-ohm meter. Only use inserts with TEER values ≥200 Ω·cm².
-
Lucifer Yellow Permeability (Optional pre-screen): For initial validation, you can determine the basal permeability of Lucifer Yellow to ensure the monolayers are tight.
3. Permeability Assay
-
Pre-incubation: Gently wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) and equilibrate for 20-30 minutes at 37°C.
-
Treatment Application:
-
Apical Compartment (Donor): Add the permeability-inducing agent (e.g., AT-1002, gliadin fragments, or a cytokine cocktail) with or without Larazotide acetate to the apical side. Include a paracellular marker such as Lucifer Yellow (e.g., 100 µM) or [14C]-mannitol.
-
Basolateral Compartment (Receiver): Add fresh HBSS to the basolateral side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for the desired time period (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from the basolateral compartment for analysis. Also, collect a sample from the apical compartment to determine the initial concentration.
-
Post-Assay TEER: After the experiment, measure the TEER again to assess any changes in monolayer integrity due to the treatments.
4. Sample Analysis
-
Quantification: Analyze the concentration of the paracellular marker in the basolateral samples using a fluorescence plate reader for Lucifer Yellow or liquid scintillation counting for [14C]-mannitol.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of permeation (amount of substance transported per unit time).
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the substance in the donor compartment.
-
-
Visualizing Workflows and Pathways
Experimental Workflow for Caco-2 Permeability Assay
References
- 1. Variability in Caco-2 and MDCK cell-based intestinal permeability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 5. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Larazotide Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of larazotide (B1674505) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the oral delivery of larazotide acetate?
A1: The principal challenge is not centered on achieving systemic bioavailability, as larazotide acetate is engineered to be a non-systemic, gut-restricted medication.[1] The main obstacle is ensuring the peptide is delivered to its intended site of action—the proximal small intestine (duodenum and jejunum)—in sufficient concentrations to function as a tight junction regulator.[1] Key factors influencing this are the peptide's stability within the gastrointestinal environment and its transit time.[1]
Q2: Why is a delayed-release formulation of larazotide acetate commonly used in research?
A2: A delayed-release formulation is vital to shield larazotide acetate from the acidic environment of the stomach and to facilitate its release in the proximal small intestine, where it exerts its effect.[1] In vitro dissolution profiles of these formulations demonstrate minimal release in simulated gastric fluid and a time-dependent release in simulated intestinal fluid, which is designed to align with the transit time to the duodenum and jejunum.[1]
Q3: What is the mechanism of action of larazotide acetate?
A3: Larazotide acetate is an eight-amino-acid peptide that regulates tight junctions.[1][2] It is believed to function as a zonulin antagonist.[1][2] By inhibiting zonulin, larazotide acetate prevents the disassembly of tight junctions, thereby helping to restore intestinal barrier function.[1][2] This process involves the redistribution and reorganization of tight junction proteins such as ZO-1 and actin filaments.[1][2] More recent findings have associated it with the inhibition of myosin light chain kinase (MLCK), which is thought to reduce tension on actin filaments, thereby facilitating the closure of tight junctions.[1][2]
Q4: Should larazotide acetate be detectable in plasma after oral administration?
A4: No, larazotide acetate is designed to be a non-systemic, gut-restricted drug. Therefore, it is not expected to be found in the plasma of subjects after oral administration. Its action is localized to the gastrointestinal tract.
Q5: What is a typical concentration range for larazotide acetate in the small intestine with a delayed-release formulation?
A5: In a porcine model using a delayed-release formulation, peak concentrations of larazotide acetate in the distal duodenum and proximal jejunum were observed to be in the range of 0.32–1.76 μM, occurring approximately one hour after oral administration.[3][4] Detectable concentrations of 0.02–0.47 μM were present for 2–4 hours post-dosing.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low in vitro permeability in Caco-2 assays | 1. Poor aqueous solubility of the larazotide acetate formulation.2. Strong binding to the experimental apparatus.3. Degradation of the peptide by cellular enzymes.4. Insufficient opening of tight junctions in the Caco-2 monolayer to observe a protective effect. | 1. Optimize the formulation with solubilizing agents.2. Pre-treat plates with a blocking agent like bovine serum albumin (BSA).3. Include protease inhibitors in the experimental buffer.4. Use a known tight junction disruptor (e.g., gliadin fragments, AT-1002) to induce permeability before applying larazotide acetate.[5][6] |
| High variability in TEER measurements | 1. Inconsistent Caco-2 cell monolayer confluence.2. Temperature fluctuations during measurement.3. Electrode positioning variability.4. Contamination of cell cultures. | 1. Ensure monolayers reach optimal confluence (typically 21 days post-seeding) and have a consistent baseline TEER value before starting the experiment.2. Allow plates to equilibrate to room temperature before measurement or use a temperature-controlled setup.3. Maintain consistent electrode placement for all wells.4. Regularly check for and discard contaminated cultures. |
| No significant effect of larazotide acetate on TEER | 1. Sub-optimal concentration of larazotide acetate.2. Insufficient incubation time.3. The chosen tight junction disruptor is not potent enough or acts through a pathway not modulated by larazotide acetate. | 1. Perform a dose-response study to determine the optimal concentration.2. Extend the incubation time with larazotide acetate before and during the challenge with a tight junction disruptor.3. Confirm the activity of the tight junction disruptor and consider alternatives that act via the zonulin pathway. |
| Inconsistent in vivo results in animal models | 1. Inappropriate animal model.2. Formulation does not release larazotide acetate at the target site (proximal small intestine).3. Degradation of the peptide in the GI tract. | 1. Use an animal model with a GI physiology similar to humans for oral drug delivery studies (e.g., porcine model).2. Characterize the in vitro release profile of the formulation in simulated gastric and intestinal fluids to ensure it is a delayed-release formulation.3. Co-administer with protease inhibitors or use a formulation that protects the peptide from degradation. |
Data Presentation
Table 1: In Vivo Concentration of Larazotide Acetate in a Porcine Model with a Delayed-Release Formulation
| Time Post-Administration (hours) | Concentration in Distal Duodenum (μM) | Concentration in Proximal Jejunum (μM) |
| 1 | 0.32 - 1.76 (Peak) | 0.32 - 1.76 (Peak) |
| 2-4 | 0.02 - 0.47 | 0.00 - 0.43 |
Data sourced from an in vivo assessment using a porcine model.[3][4][7]
Experimental Protocols
Caco-2 Cell Permeability Assay for Larazotide Acetate
This protocol is adapted from standard Caco-2 permeability assays and is suitable for assessing the ability of larazotide acetate to inhibit the transport of paracellular markers.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Larazotide acetate
-
Tight junction disruptor (e.g., gliadin fragments or AT-1002)
-
Paracellular marker (e.g., Lucifer Yellow)
-
TEER meter
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in T-75 flasks until 80-90% confluent.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values > 250 Ω·cm².
-
-
Permeability Experiment:
-
Wash the monolayers with pre-warmed transport buffer.
-
Pre-incubate the monolayers with larazotide acetate at various concentrations in the apical (upper) chamber for 60 minutes.
-
Add the tight junction disruptor to the apical chamber, along with the paracellular marker (e.g., Lucifer Yellow at 100 µM).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Measure the concentration of the paracellular marker in the basolateral samples using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for the paracellular marker in the presence and absence of larazotide acetate.
-
Transepithelial Electrical Resistance (TEER) Assay
This protocol measures the integrity of the tight junctions in Caco-2 cell monolayers.
Methodology:
-
Prepare Caco-2 Monolayers:
-
Follow the cell culture and monolayer formation steps as described in the Caco-2 Permeability Assay protocol.
-
-
TEER Measurement:
-
Before treatment, measure the baseline TEER of all monolayers.
-
Treat the monolayers with larazotide acetate in the apical chamber for a specified pre-incubation period (e.g., 60 minutes).
-
Introduce a tight junction disruptor to the apical chamber.
-
Measure the TEER at various time points after the addition of the disruptor.
-
Calculate the change in TEER relative to the baseline for each treatment group.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
Technical Support Center: Celiac Disease Clinical Trial Endpoints
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with clinical trial endpoints in celiac disease.
Section 1: Troubleshooting Histological Endpoints
Histology remains a cornerstone for assessing efficacy in celiac disease trials, but it is fraught with challenges related to subjectivity, variability, and standardization.[1][2]
Q1: We are observing high inter-pathologist variability in our histological assessments using the Marsh-Oberhuber classification. What is causing this and how can we mitigate it?
A: High inter-observer variability is a well-documented issue with qualitative scoring systems like the Marsh-Oberhuber classification.[2][3] The primary causes are the subjective nature of interpreting features like villous atrophy and intraepithelial lymphocyte (IEL) infiltration, and the patchy nature of the disease itself.[1][4] One study highlighted poor agreement among histologists for IEL counts and fair/moderate agreement for the villous:crypt ratio.[2]
Troubleshooting Steps:
-
Implement Centralized Reading: Employ a central reader or a small, calibrated group of pathologists to score all biopsies. This is a key recommendation from regulatory bodies like the FDA to ensure consistency.[5]
-
Adopt Quantitative Morphometry: Transition from qualitative scoring to quantitative, computer-assisted histological analysis.[6][7] This method provides objective, continuous data on key parameters.[8]
-
Standardize Biopsy Procedures: Ensure endoscopists obtain an adequate number of biopsies (at least four) from different duodenal sites.[9][10] Proper orientation of the biopsy specimen on a substrate (e.g., filter paper) before fixation is critical to avoid tangential sectioning, which can mimic villous atrophy.[1][9]
Experimental Protocol: Quantitative Histomorphometry
This protocol outlines a standardized method for quantitative histological assessment.
-
Sample Preparation:
-
Orient duodenal biopsies on filter paper with the luminal side up immediately after collection.[10]
-
Fix in 10% neutral buffered formalin.
-
Embed in paraffin (B1166041) wax to ensure vertical orientation for sectioning.
-
Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E). For IEL counting, perform immunohistochemistry for CD3.[9]
-
-
Image Acquisition:
-
Digitize the stained slides using a high-resolution whole-slide scanner.
-
Use imaging software (e.g., ImageJ, Aperio ImageScope) for analysis.
-
-
Measurement:
-
Select at least three well-oriented villus-crypt units for measurement.[7]
-
Villous Height (Vh): Measure the distance from the villus tip to the top of the crypts.
-
Crypt Depth (Cd): Measure the distance from the base of the villus to the bottom of the crypt.
-
Intraepithelial Lymphocytes (IELs): Count the number of CD3+ lymphocytes per 100 enterocytes, typically at the villus tip.[8]
-
-
Calculation:
-
Calculate the Villous height to Crypt depth ratio (Vh:Cd) for each unit and average the results.
-
Report the final IEL count as IELs/100 enterocytes.
-
Section 2: FAQs on Patient-Reported Outcomes (PROs)
PROs are critical for capturing the patient's experience, but selecting and implementing the right instrument can be challenging.[11] The FDA recommends using well-defined and reliable PRO instruments as a primary endpoint to assess symptomatic improvement.[5][12]
Q2: Which PRO instrument is most appropriate for a Phase 3 trial, and what are the limitations?
A: There is no single PRO instrument that is universally accepted without limitations.[13] However, a few disease-specific instruments are considered most appropriate for regulatory submissions.[14][15]
| Instrument | Key Features & Concepts Measured | Known Limitations |
| Celiac Disease Symptom Diary (CDSD) | Daily diary format. Measures key symptoms like abdominal pain, bloating, diarrhea, nausea, and tiredness.[16] | Less published data on measurement properties compared to older tools.[14] Requires daily patient compliance. |
| Celiac Disease Patient-Reported Outcome (CeD-PRO) | Measures frequency and severity of GI and non-GI symptoms. | Also has less published validation data compared to legacy instruments.[14][15] |
| Celiac Disease-Gastrointestinal Symptom Rating Scale (CeD-GSRS) | A modification of the generic GSRS to be more specific to celiac disease.[13] | May not capture the full range of non-gastrointestinal symptoms that are important to patients.[13] |
Recommendation: For a Phase 3 trial, the CDSD or CeD-PRO are often preferred as they were developed specifically for this purpose in line with regulatory guidance.[13][16] It is crucial to pre-specify the PRO instrument and the definition of a clinically meaningful response in the trial protocol.
Q3: Our trial data shows a poor correlation between symptom improvement (measured by a PRO) and mucosal healing (histology). Is this expected?
A: Yes, a disconnect between symptomatic and histological endpoints is a well-recognized challenge in celiac disease.[4][17] Studies have shown that a significant number of patients with persistent villous atrophy can be asymptomatic, and conversely, symptomatic patients may show mucosal recovery.[17][18]
Potential Reasons for Discordance:
-
Symptom Heterogeneity: Celiac disease presents with a wide array of symptoms that vary greatly between individuals.[19]
-
Symptom Overlap: Symptoms like bloating and abdominal pain are not specific to celiac disease and can be caused by co-existing conditions (e.g., IBS, SIBO).[20]
-
Placebo/Nocebo Effect: Gluten challenge studies, in particular, must account for the placebo and nocebo effects, where symptoms can change due to patient expectation rather than the intervention.[3]
-
Time Lag: Symptomatic improvement may occur on a different timeline than histological recovery.[4]
Troubleshooting Strategy:
-
Co-primary Endpoints: Per recent expert recommendations and regulatory thinking, consider using both a PRO and a histological outcome as co-primary endpoints.[20] A trial might be considered successful only if it meets both endpoints.[12]
-
Stratification: In your analysis, stratify patients based on baseline disease severity (both symptoms and histology) to better understand treatment effects in different subgroups.[5]
Section 3: FAQs on Serological Markers
Serology is essential for diagnosis, but its utility as a primary endpoint for monitoring therapeutic response in clinical trials is limited.[21]
Q4: Can we use the normalization of tissue transglutaminase (tTG-IgA) levels as a primary endpoint for mucosal healing?
A: This is not recommended. While tTG-IgA levels are expected to decrease with effective treatment, they are not a reliable surrogate for mucosal recovery.[22][23]
Key Issues:
-
Poor Predictive Value: Studies show that elevated tTG-IgA has a low positive predictive value for persistent villous atrophy.[17] In one pediatric study, tTG was elevated in 43% of children with persistent enteropathy but also in 32% of those with healed mucosa.[23] The overall positive predictive value was only 25%.[22]
-
Lack of Standardization: Commercially available tTG-IgA kits from different manufacturers have high variability in performance and cut-off levels, making it difficult to compare results across studies.[21][24]
-
Delayed Response: Serological markers often respond much more slowly to changes in gluten exposure than symptoms or even histological changes, especially in the context of a short-term gluten challenge.[19]
Recommendation: Use serology as a secondary or exploratory endpoint. A significant change in tTG-IgA can be supportive evidence of a biological effect, but it should not replace histology as the key measure of mucosal healing.[20][21] Some studies suggest that an "undetectable" tTG-IgA level is more predictive of healing than a "negative" but still detectable level, a nuance that could be explored.[18]
Section 4: Troubleshooting Gluten Challenge Studies
Gluten challenge trials are essential for testing therapies designed to protect against gluten exposure but present unique endpoint challenges.[25][26]
Q5: What is the appropriate dose and duration for a gluten challenge, and which endpoints are most responsive in this model?
A: The optimal design is still under investigation, but consensus is emerging.
Dose and Duration:
-
Classical Challenge: Historically, high doses (e.g., 10g/day) for 6-8 weeks were used.[27][28]
-
Modern Approach: Shorter durations and lower doses are now favored to improve patient tolerance and still elicit a measurable response.[26][28] A challenge of 3g of gluten per day for 14 days has been shown to induce significant changes in sensitive biomarkers.[26] For trials where histology is the primary endpoint, a duration of at least two weeks is often needed.[29][30]
Most Responsive Endpoints:
Endpoints respond at different rates during a gluten challenge.
| Endpoint | Typical Onset of Change | Notes |
| Plasma Interleukin-2 (IL-2) | Hours to Day 2 | Appears to be the earliest and most sensitive marker of acute gluten exposure.[26] |
| Patient-Reported Symptoms | Days 1-3 | Can show significant changes even at low gluten doses (3g/day).[26] |
| Gluten-Specific T-cells (ELISpot) | Days 6-7 | A direct measure of the specific immune response. |
| Histology (Vh:Cd, IELs) | ~Day 14 | Requires a longer duration and often higher gluten dose (e.g., 10g/day) to show significant changes.[26] |
Troubleshooting Protocol:
-
Justify the Design: Clearly justify the chosen dose and duration based on the trial's objectives and the primary endpoint's known responsiveness.[31]
-
Use FODMAP-free Gluten: The gluten challenge material should be free of fermentable oligosaccharides, disaccharides, monosaccharides, and polyols (FODMAPs) to avoid confounding gastrointestinal symptoms.[20]
-
Incorporate a Sham/Placebo Arm: A sham gluten (placebo) arm is critical to control for nocebo effects on symptom-based endpoints.[20]
-
Multi-Endpoint Assessment: Measure a combination of early (IL-2, symptoms) and later (histology) biomarkers to fully characterize the therapeutic agent's effect.[26]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Advancing Celiac Disease Clinical Trials - Alimentiv [alimentiv.com]
- 4. celiac.org [celiac.org]
- 5. Celiac disease: FDA offers guidance on drug development | RAPS [raps.org]
- 6. Quantitative histology-based classification system for assessment of the intestinal mucosal histological changes in patients with celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Composite Morphometric Duodenal Biopsy Mucosal Scale for Celiac Disease Encompassing both Morphology and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 9. pathologie-dueren.de [pathologie-dueren.de]
- 10. researchgate.net [researchgate.net]
- 11. (Outcome) measure for (intervention) measures – A guide to choosing the appropriate non-invasive clinical outcome measure for intervention studies in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beyondceliac.org [beyondceliac.org]
- 13. researchgate.net [researchgate.net]
- 14. Systematic review: patient-reported outcome measures in coeliac disease for regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Concepts and Instruments for Patient-Reported Outcome Assessment in Celiac Disease: Literature Review and Experts' Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of the celiac disease symptom diary version 2.1© (CDSD 2.1©) patient-reported outcome measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Value of IgA tTG in Predicting Mucosal Recovery in Children with Celiac Disease on a Gluten Free Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Standardizing Randomized Controlled Trials in Celiac Disease: An International Multidisciplinary Appropriateness Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Serum Markers in the Clinical Management of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Does IgA tTG Predict Mucosal Recovery in Children with Celiac Disease on a Gluten Free Diet? - Celiac.com [celiac.com]
- 23. Value of IgA tTG in Predicting Mucosal Recovery in Children With Celiac Disease on a Gluten-Free Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The role of serology in the diagnosis of coeliac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Standardizing Randomized Controlled Trials in Celiac Disease: An International Multidisciplinary Appropriateness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluating Responses to Gluten Challenge: A Randomized, Double-Blind, 2-Dose Gluten Challenge Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. celiac.ca [celiac.ca]
- 28. celiac.ca [celiac.ca]
- 29. beyondceliac.org [beyondceliac.org]
- 30. A Clinician’s Guide to Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 31. fda.gov [fda.gov]
Technical Support Center: Minimizing Variability in Nicotine Self-Administration Studies
Welcome to the technical support center for nicotine (B1678760) self-administration studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability and ensure the robustness of your experimental data.
Troubleshooting Guides
This section addresses specific issues that may arise during nicotine self-administration experiments.
Issue: High variability in nicotine intake among subjects.
| Potential Cause | Troubleshooting Steps |
| Subject-related factors | - Genetics: Use an inbred strain of rodents if possible to reduce genetic variability. If using outbred stocks like Sprague-Dawley rats, be aware that individual differences in the motivational and psychopharmacological mechanisms underlying nicotine seeking can exist, even with identical self-administration behavior.[1][2] Consider characterizing subjects based on their response to nicotine versus cue-only conditions to identify different motivational phenotypes.[3][1][2] - Sex: Be aware of sex differences in nicotine self-administration.[4][5][6] Some studies report higher intake in females during the last five days of a 15-day self-administration period.[6] Consider studying both sexes and analyzing the data separately. - Age: Adolescent rats may acquire nicotine self-administration differently than adults.[7] Ensure that all subjects within an experimental group are of a similar age. - Prior Drug History: Previous exposure to other drugs, such as caffeine, can enhance the acquisition of nicotine self-administration.[5] Ensure a consistent and documented drug history for all subjects. |
| Procedural inconsistencies | - Handling and Stress: Minimize stress from handling and experimental procedures. Acclimate animals to the laboratory environment and handling procedures before the start of the experiment.[8][9] - Food Restriction: If using food restriction to facilitate initial operant responding, ensure the level of restriction is consistent across all subjects.[4][7] Note that intravenous self-administration can be achieved without prior food restriction.[8][9] - Nicotine Dose and Infusion Rate: Ensure accurate calculation and delivery of the nicotine dose per infusion. The rate of infusion can also impact self-administration behavior.[10] |
| Apparatus and environmental factors | - Environmental Enrichment: Housing conditions can significantly impact nicotine self-administration.[11][12][13][14] Animals housed in enriched environments may show decreased responding for nicotine compared to those in isolated or standard conditions.[11] Standardize housing conditions across all experimental groups. - Operant Chamber Variability: Ensure that all operant chambers are functioning identically. Calibrate levers, cue lights, and infusion pumps regularly. |
Issue: Low or no acquisition of nicotine self-administration.
| Potential Cause | Troubleshooting Steps |
| Catheter Patency Failure | - Surgical Technique: Proper catheter implantation is critical. The catheter tip should be positioned just above the right atrium of the heart.[15] Use of sterile, round-tip polyurethane catheters is recommended for both rats and mice to minimize vessel trauma and prolong patency.[15] - Catheter Maintenance: Daily flushing of the catheter with heparinized saline is essential to prevent blockages.[8][9] Flush catheters both before and after each self-administration session.[8] - Catheter Protection: Use a vascular access button or a lightweight tether system to protect the external part of the catheter from being damaged by the animal.[15] Ensure the cannula is always capped when the animal is in its home cage.[8] - Patency Checks: Regularly check catheter patency. An easy check is to administer a small volume of a short-acting anesthetic like Brevital; a patent catheter will result in an immediate loss of reflexes.[16] Data from animals with non-patent catheters should be excluded from the analysis.[10] |
| Insufficient Reinforcement | - Nicotine Dose: The unit dose of nicotine may be too low to establish reinforcing effects. Consider conducting a dose-response study to determine the optimal reinforcing dose for your specific strain and sex of animal.[10] - Non-pharmacological Cues: The reinforcing effects of nicotine are often intertwined with environmental cues.[3][1][17] Ensure that a discrete cue (e.g., a light or tone) is consistently paired with each nicotine infusion.[4][18] The absence of such cues can significantly reduce self-administration rates.[1] - Initial Training: For naive animals, initial training on a simple schedule of reinforcement (e.g., Fixed Ratio 1) is recommended.[7] Some protocols utilize sweetened milk solutions for initial operant training before introducing nicotine.[8][9] A priming infusion of nicotine at the beginning of the first few sessions can also facilitate acquisition.[10] |
| Subject-specific issues | - Individual Differences: Not all animals will acquire self-administration at the same rate, and some may not acquire it at all. This is a known source of variability.[3][1] Establish clear criteria for acquisition (e.g., a certain number of infusions per session over a set number of days) and exclude animals that do not meet these criteria. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors to control to minimize variability in nicotine self-administration studies?
A1: To minimize variability, it is crucial to standardize subject characteristics, experimental procedures, and environmental conditions. Key factors include:
-
Subject-related: Use of a single, well-characterized rodent strain and sex, consistent age and weight, and a controlled history of prior drug exposure.[5][7]
-
Procedural: Consistent surgical procedures for catheter implantation, meticulous catheter maintenance routines, standardized handling and acclimatization protocols, and a well-defined nicotine dose and infusion schedule.[8][9][15]
-
Environmental: Standardized housing conditions (e.g., individual vs. group housing, presence or absence of environmental enrichment), and consistent lighting, temperature, and noise levels in the experimental rooms.[11]
Q2: How does environmental enrichment affect nicotine self-administration and data variability?
A2: Environmental enrichment, which typically involves housing animals in larger cages with social partners and novel objects, has been shown to decrease nicotine self-administration.[11][12][13] This can be a significant source of variability if not controlled. For instance, rats housed in enriched conditions may self-administer less nicotine compared to those in isolated or standard housing.[11] Therefore, it is imperative to maintain consistent housing conditions for all animals within a study.
Q3: What is the importance of catheter patency and how can I ensure it?
A3: Catheter patency is paramount for the success of intravenous self-administration studies. A blocked or improperly functioning catheter will prevent the delivery of nicotine, leading to a failure to acquire or maintain self-administration and resulting in highly variable or invalid data. To ensure patency:
-
Use appropriate materials: Sterile, round-tip polyurethane catheters are recommended.[15]
-
Perfect the surgical technique: Ensure correct placement of the catheter tip.[15]
-
Implement a strict maintenance schedule: Daily flushing with heparinized saline is critical.[8][9]
-
Protect the external catheter: Use a vascular access harness or button.[15]
-
Regularly test for patency: Confirm catheter function throughout the study.[16]
Q4: Should I be concerned about sex differences in my studies?
A4: Yes, sex is an important biological variable that can influence nicotine self-administration. Some studies have reported that female rats may self-administer more nicotine than males, particularly in later stages of the experiment.[6] It is recommended to either use a single sex or include both males and females and analyze the data for each sex separately to account for potential differences.[4]
Q5: How do non-pharmacological cues influence nicotine self-administration?
A5: Non-pharmacological cues, such as lights and tones that are paired with nicotine infusions, play a significant role in maintaining self-administration behavior.[3][1][17] In some individuals, the motivation to self-administer may be driven more by the desire for the cue than for the pharmacological effects of nicotine itself.[3][1][2] The omission of these cues can lead to a significant decrease in responding.[1] Therefore, the consistent pairing of a discrete cue with each infusion is a critical component of the experimental design.
Data Presentation
Table 1: Factors Influencing Nicotine Self-Administration in Rodents
| Factor | Effect on Nicotine Self-Administration | Species | Reference |
| Sex (Female vs. Male) | Higher intake in females in later sessions. | Rat | [6] |
| Environmental Enrichment | Decreased responding for nicotine infusions. | Rat | [11] |
| Adolescent vs. Adult | Differences in acquisition and intake. | Rat | [7] |
| Prior Caffeine Exposure | Enhanced acquisition of nicotine self-administration. | Rat | [5] |
| Nicotine Dose | Inverted U-shaped dose-response curve. | Mouse | [10] |
| Cue Availability | Omission of cues decreases responding. | Rat | [1] |
Table 2: Example Nicotine Self-Administration Parameters
| Parameter | Value | Species | Reference |
| Nicotine Dose (per infusion) | 0.03 - 0.05 mg/kg | Rat | [4] |
| Nicotine Dose (per infusion) | 0.03 - 0.4 mg/kg | Mouse | [10] |
| Session Duration | 1-2 hours | Rat, Mouse | [4][10] |
| Schedule of Reinforcement | Fixed Ratio (FR) 1, 2, or 5 | Rat, Mouse | [7][10] |
| Time-out Period | 20 seconds | Rat, Mouse | [4][10] |
| Acquisition Criteria | >10 infusions per session for 15 sessions | Rat | [4] |
Experimental Protocols
Protocol 1: Intravenous Nicotine Self-Administration in Rats
This protocol is a generalized summary based on common methodologies.[4][7]
-
Subjects: Male or female Sprague-Dawley rats, housed individually in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Surgery: Rats are anesthetized and a chronic indwelling catheter is surgically implanted into the right jugular vein. The catheter is passed subcutaneously to the mid-scapular region and externalized.
-
Recovery: Animals are allowed to recover for 5-7 days post-surgery. During this period, catheters are flushed daily with heparinized saline.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump.
-
Acquisition:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Responses on the active lever result in an intravenous infusion of nicotine (e.g., 0.03 mg/kg in 0.1 mL saline delivered over 1 second).
-
Each infusion is paired with the presentation of a compound stimulus (e.g., illumination of the cue light and a tone) for 5 seconds.
-
A 20-second time-out period follows each infusion, during which active lever presses are recorded but have no scheduled consequences.
-
Responses on the inactive lever are recorded but have no consequences.
-
Sessions are conducted 6-7 days a week for approximately 15-21 days, or until stable responding is achieved.
-
-
Data Analysis: The primary dependent variables are the number of active and inactive lever presses and the number of nicotine infusions per session.
Visualizations
Caption: Standard workflow for a nicotine self-administration experiment.
Caption: A logical troubleshooting workflow for common issues.
Caption: Simplified dopamine reward pathway in nicotine reinforcement.
References
- 1. Individual variations in motives for nicotine self-administration in male rats: evidence in support for a precision psy… [ouci.dntb.gov.ua]
- 2. Individual variations in motives for nicotine self-administration in male rats: evidence in support for a precision psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Individual variations in motives for nicotine self-administration in male rats: evidence in support for a precision psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VARIABILITY IN INITIAL NICOTINE SENSITIVITY DUE TO SEX, HISTORY OF OTHER DRUG USE, AND PARENTAL SMOKING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-administration of nicotine and cigarette smoke extract in adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Methods for Intravenous Self Administration in a Mouse Model | Semantic Scholar [semanticscholar.org]
- 10. Intravenous nicotine self-administration and cue-induced reinstatement in mice: Effects of nicotine dose, rate of drug infusion and prior instrumental training - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurobehavioral Effects of Environmental Enrichment and Drug Abuse Vulnerability: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Environmental Enrichment on d-Amphetamine Self-Administration Following Nicotine Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of environmental enrichment on d-amphetamine self-administration following nicotine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exposure to environmental enrichment attenuates addiction-like behavior and alters molecular effects of heroin self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. instechlabs.com [instechlabs.com]
- 16. Exposure to nicotine vapor in male adolescent rats produces a withdrawal-like state and facilitates nicotine self-administration during adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
Larazotide acetate stability and storage conditions
Welcome to the technical support center for Larazotide (B1674505) Acetate (B1210297). This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Larazotide Acetate and what is its mechanism of action?
Larazotide acetate is a synthetic octapeptide (a peptide composed of eight amino acids) that acts as a regulator of tight junctions in the intestine.[1][2] In conditions like celiac disease, the junctions between intestinal epithelial cells can become "leaky," allowing harmful substances to pass through and trigger an immune response.[3] Larazotide acetate works by blocking zonulin receptors, which prevents the disassembly of tight junctions and the associated increase in intestinal permeability.[4]
Q2: What are the recommended storage conditions for Larazotide Acetate?
Proper storage of Larazotide Acetate is crucial for maintaining its stability and activity. Recommendations vary for the lyophilized powder and solutions.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Keep away from moisture and direct sunlight. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | For shorter-term storage. |
Troubleshooting Guides
Issue 1: Unexpected Degradation of Larazotide Acetate in Experiments
Possible Cause: Larazotide acetate is susceptible to enzymatic and chemical degradation.
Troubleshooting Steps:
-
Enzymatic Degradation: If working with biological samples that may contain proteases (e.g., intestinal fluid), it is crucial to inhibit enzymatic activity. A common method is to use a quenching solution, such as 5% trifluoroacetic acid (TFA) in 80% acetonitrile (B52724) (ACN):15% water, added to the sample immediately upon collection.
-
Chemical Degradation: The stability of larazotide acetate in solution is dependent on pH and temperature. Avoid highly acidic or alkaline conditions and prolonged exposure to high temperatures unless conducting forced degradation studies.
-
Confirm Degradation: Use a stability-indicating analytical method, such as UPLC-MS/MS, to confirm the presence of degradation products. The primary degradation products are often smaller peptide fragments resulting from the cleavage of the peptide backbone.
Issue 2: Poor Solubility or Precipitation of Larazotide Acetate
Possible Cause: Improper solvent or reconstitution technique.
Troubleshooting Steps:
-
Solvent Selection: Larazotide acetate has good solubility in water (≥ 20 mg/mL) and limited solubility in DMSO (3.2 mg/mL).[5] For cell culture experiments, a common practice is to prepare a concentrated stock solution in a minimal amount of sterile DMSO and then dilute it into the aqueous culture medium.
-
Reconstitution Technique: When reconstituting the lyophilized powder, do not shake the vial vigorously as this can cause aggregation. Instead, gently swirl or roll the vial to dissolve the peptide. Sonication can also be used to aid dissolution, particularly in water.
-
Temperature: Ensure the solvent is at room temperature before adding it to the lyophilized powder.
Issue 3: Inconsistent Results in Cell-Based Assays
Possible Cause: Instability of larazotide acetate in cell culture media over the course of the experiment.
Troubleshooting Steps:
-
Media Refreshment: For long-term experiments, it is advisable to refresh the cell culture media with freshly diluted larazotide acetate at regular intervals to maintain a consistent concentration. The stability of peptides in culture media can be affected by temperature, pH, and enzymatic activity from the cells.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve the larazotide acetate, e.g., DMSO) in your experiments to account for any effects of the solvent on the cells.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of larazotide acetate and for developing stability-indicating analytical methods. Below are representative conditions for inducing degradation.
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Peptide bond hydrolysis leading to smaller peptide fragments. |
| Alkaline Hydrolysis | 0.1 M NaOH | Room Temperature | 8 hours | Deamidation of glutamine, peptide bond hydrolysis. |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Oxidation of amino acid residues. |
| Thermal Degradation | Dry Heat | 80°C | 48 hours | Aggregation and fragmentation. |
| Photolytic Degradation | 1.2 million lux hours and 200 watt hours/square meter | Room Temperature | As per ICH Q1B | Photodegradation products. |
Note: The extent of degradation will vary depending on the specific experimental conditions. It is recommended to perform time-course studies to achieve a target degradation of 5-20%.
UPLC-MS/MS Method for Quantification of Larazotide Acetate and its Fragments
This protocol provides a template for a stability-indicating UPLC-MS/MS method. Optimization will be required for specific instrumentation and experimental conditions.
-
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 5.0 50 5.1 95 6.0 95 6.1 5 | 8.0 | 5 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Larazotide Acetate [M+H]⁺ To be determined Fragment 1 [M+H]⁺ To be determined Fragment 2 [M+H]⁺ To be determined Fragment 3 [M+H]⁺ To be determined | Fragment 4 | [M+H]⁺ | To be determined |
-
Note: The specific m/z values for precursor and product ions for larazotide acetate and its fragments need to be determined by direct infusion and optimization on the specific mass spectrometer being used.
Visualizations
Caption: Mechanism of action of Larazotide Acetate.
Caption: Workflow for Larazotide Acetate stability testing.
Caption: Troubleshooting logic for unexpected degradation.
References
- 1. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model | PLOS One [journals.plos.org]
- 2. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex Functional Data of AT-1001 at nAChRs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AT-1001 and its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AT-1001 at nAChRs?
AT-1001 is a ligand that exhibits a complex pharmacological profile, primarily acting as a partial agonist at the human α3β4 nAChR.[1][2] At concentrations where it elicits an inward current, it also causes receptor desensitization, leading to an overall functional antagonism of the α3β4 nAChR.[1][2] Its activity at the α4β2 nAChR is significantly lower; it does not cause significant activation or desensitization at concentrations effective at α3β4, but it can inhibit acetylcholine (ACh) responses at higher concentrations.[1][2]
Q2: Why do I observe a biphasic or U-shaped dose-response curve with AT-1001?
A complex dose-response relationship with AT-1001 at α3β4 nAChRs is expected.[3] At lower concentrations, the partial agonist activity of AT-1001 dominates, leading to an increase in receptor activation. As the concentration increases, the desensitizing effect of the compound becomes more prominent, leading to a decrease in the overall response. This combination of activation at low doses and inhibition/desensitization at higher doses results in a complex pattern that can be fitted to a two-site equation.[3]
Q3: Is AT-1001 selective for a specific nAChR subtype?
AT-1001 displays functional selectivity for the α3β4 nAChR subtype over the α4β2 subtype.[1] While it has a higher potency as a partial agonist at human α3β4 nAChRs, its efficacy at human α4β2 nAChRs is very low (around 6% of the ACh response).[1][4] This functional selectivity is a key characteristic of AT-1001.
Q4: How does the functional activity of AT-1001 differ between human and rat nAChRs?
While AT-1001 acts as a partial agonist at both human and rat α3β4 nAChRs, its potency can differ. For instance, its potency was found to be higher at the human α3β4 receptor compared to the rat α3β4 receptor in patch-clamp measurements.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Variability in agonist response to AT-1001 | Receptor Desensitization: Prolonged or repeated application of AT-1001 can lead to receptor desensitization, causing a diminished response over time. | - Implement a sufficient washout period between applications to allow for receptor recovery.- For initial characterization, use a single test pulse of AT-1001 to minimize cumulative exposure effects.[2] |
| Cell Health and Passage Number: Variations in cell health or using cells at a high passage number can alter receptor expression and function. | - Use cells within a consistent and low passage number range.- Regularly monitor cell morphology and viability. | |
| Unexpected antagonist effects at high concentrations | Functional Antagonism: AT-1001's mechanism involves desensitization, which leads to functional antagonism at higher concentrations. This is an intrinsic property of the compound. | - To distinguish from competitive antagonism, perform co-application experiments with a full agonist like ACh. A non-surmountable inhibition of the ACh response is indicative of functional antagonism. |
| Solubility Issues: At very high concentrations, AT-1001 may precipitate out of solution, leading to an apparent decrease in activity. | - Visually inspect solutions for any precipitation.- If solubility is a concern, consider using a different solvent or not exceeding the known solubility limits. | |
| Low signal in Calcium (Ca²⁺) Flux Assays | Low Receptor Expression: The cell line used may not express a sufficient number of functional α3β4 nAChRs on the cell surface. | - Confirm receptor expression levels using techniques like qPCR or Western blotting.- Consider using a cell line with higher or inducible expression of the α3β4 nAChR. |
| Dye Loading or Quenching Issues: Improper loading of the Ca²⁺ sensitive dye or quenching of the fluorescent signal can lead to a low signal-to-noise ratio. | - Optimize dye loading concentration and incubation time.- Ensure the assay buffer is compatible with the dye and does not cause quenching. | |
| Difficulty in fitting dose-response curves | Complex Pharmacology: The dual action of partial agonism and desensitization results in a non-standard dose-response curve. | - Do not force a standard sigmoidal fit. Use a biphasic or two-site model for data analysis to account for both the activating and inhibitory phases of the response.[3] |
Data Presentation
Table 1: Functional Activity of AT-1001 at Human nAChR Subtypes
| Receptor Subtype | Activity | EC₅₀ (µM) | Maximal Response (% of ACh) | Assay System |
| α3β4 | Partial Agonist | 0.37 | 35% | Xenopus oocytes (Two-electrode voltage clamp)[3][4] |
| α4β2 | Weak Partial Agonist | 1.5 | 6% | Xenopus oocytes (Two-electrode voltage clamp)[3][4] |
Table 2: Functional Activity of AT-1001 at Rat nAChR Subtypes
| Receptor Subtype | Activity | EC₅₀ (µM) | Maximal Response (% of Nicotine) | Assay System |
| α3β4 | Partial Agonist | 1.7 | ~35% | HEK cells (Ca²⁺ flux assay)[4] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to characterize the functional properties of AT-1001 at nAChRs expressed in Xenopus oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate Stage V-VI oocytes from female Xenopus laevis.
-
Inject oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α3 and β4).
-
Incubate injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply acetylcholine (ACh) or AT-1001 via the perfusion system.
3. Data Acquisition and Analysis:
-
Record the inward currents elicited by agonist application.
-
To determine the EC₅₀, apply increasing concentrations of AT-1001 and measure the peak current response at each concentration.
-
To assess partial agonism, compare the maximal response of AT-1001 to that of a full agonist like ACh.
-
For antagonist protocols, co-apply AT-1001 with a fixed concentration of ACh to measure the inhibition of the ACh-evoked current.[2]
Calcium (Ca²⁺) Flux Assay in HEK Cells
This assay measures the increase in intracellular calcium upon nAChR activation in a cell line stably expressing the receptor subtype of interest.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably transfected with the desired nAChR subunits (e.g., rat α3 and β4) in appropriate growth medium.
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and grow to confluence.
2. Dye Loading:
-
Wash the cells with an assay buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C for a specified time (e.g., 1 hour).
-
Wash the cells to remove excess dye.
3. Compound Addition and Signal Detection:
-
Use a fluorescence plate reader equipped with an automated liquid handling system.
-
Add varying concentrations of AT-1001 or a control agonist to the wells.
-
Measure the fluorescence intensity before and after compound addition to determine the change in intracellular calcium concentration.
4. Data Analysis:
-
Calculate the response as the change in fluorescence (ΔF) or the ratio of fluorescence over baseline (F/F₀).
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀.
Mandatory Visualizations
Caption: Mechanism of AT-1001 at the α3β4 nicotinic acetylcholine receptor.
Caption: Workflow for key functional assays used to characterize AT-1001.
Caption: Logic for troubleshooting inconsistent responses and dose-curve fitting.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming placebo effect in Larazotide acetate clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Larazotide acetate (B1210297). The information provided aims to address specific issues that may be encountered during clinical trials, with a focus on overcoming the significant challenge of the placebo effect.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a high placebo response rate in our celiac disease clinical trial with Larazotide acetate. What are the potential reasons and how can we mitigate this?
A1: A high placebo response is a known challenge in functional gastrointestinal disorder trials, including celiac disease. Several factors can contribute to this:
-
The "Clinical Trial Effect": Participants in a trial often increase their adherence to a gluten-free diet simply by being in a study environment, leading to symptom improvement in both the placebo and treatment arms.[1][2]
-
Subjective Endpoints: Celiac disease symptoms like bloating, abdominal pain, and fatigue are subjective and prone to placebo influence.
-
Patient Expectations: Hope and positive expectations for a new treatment can lead to perceived symptom improvement.[3]
-
Natural Fluctuation of Symptoms: Celiac disease symptoms can vary in intensity over time, and a reduction in symptoms may coincide with the trial period by chance.
Troubleshooting Strategies:
-
Implement a Placebo Run-in Period: A placebo run-in phase before randomization can help identify and exclude "high placebo responders".[4][5][6] In a Phase IIb study of Larazotide acetate, a 4-week placebo run-in was utilized.[4][5]
-
Utilize Objective Endpoints: While challenging, incorporating more objective measures alongside patient-reported outcomes (PROs) can help. This could include biomarkers of intestinal permeability (though the lactulose-to-mannitol ratio has shown high variability) or histological changes in duodenal biopsies.[7][8]
-
Standardize and Control Gluten Challenge: For trials involving a gluten challenge, the dose and formulation of gluten should be standardized and free of other components like FODMAPs that could cause symptoms.[8][9] The inclusion of a sham gluten arm can help measure nocebo effects.[9]
-
Patient and Staff Education: Train clinical trial staff to communicate with participants in a neutral manner to avoid amplifying expectations.[3] Educating patients about the placebo effect is a strategy, though its effectiveness can vary.
-
Advanced Statistical Analysis: Employ statistical methods that can account for a high placebo response, such as mixed-model for repeated measures (MMRM) and analysis of covariance (ANCOVA).[4][10]
Q2: What were the key efficacy endpoints in the Larazotide acetate clinical trials, and which ones were met?
A2: The primary efficacy endpoint in the Phase IIb trial (NCT01396213) was the change in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[4][11] The 0.5 mg dose of Larazotide acetate met this primary endpoint, showing a statistically significant reduction in symptoms compared to placebo.[4][5][10][12] Higher doses (1 mg and 2 mg) did not show a significant difference from placebo.[4][5][10][12]
Exploratory endpoints for the 0.5 mg dose that also showed a significant effect included:
-
A decrease in symptomatic days as measured by the Celiac Disease Patient-Reported Outcome (CeD PRO).[4][10]
-
A reduction in the weekly average abdominal pain score.[4][10]
-
A decrease in non-gastrointestinal symptoms like headache and tiredness.[4][10]
Q3: Why was the Phase 3 clinical trial for Larazotide acetate discontinued (B1498344)?
A3: The Phase 3 clinical trial (CedLara) was discontinued because an interim analysis revealed that the number of participants needed to demonstrate a statistically significant clinical outcome between the drug and placebo groups was too large to support the continuation of the trial.[12][13] This highlights the profound impact of the placebo effect in this patient population and the difficulty in demonstrating the efficacy of a new therapeutic on top of the improvements seen in the placebo arm.
Data Presentation
Table 1: Summary of Key Efficacy Results from the Phase IIb Clinical Trial of Larazotide Acetate (0.5 mg dose vs. Placebo)
| Endpoint | Larazotide Acetate (0.5 mg) Result | Placebo Result | p-value | Reference |
| Primary Endpoint: Average on-treatment CeD-GSRS Score | Statistically significant improvement | - | ANCOVA p=0.022, MMRM p=0.005 | [4][10] |
| Exploratory Endpoint: Decrease in CeD PRO Symptomatic Days | 26% decrease | - | p=0.017 | [4][10] |
| Exploratory Endpoint: Increase in Improved Symptom Days | 31% increase | - | p=0.034 | [4][10] |
| Exploratory Endpoint: ≥50% reduction in weekly average Abdominal Pain Score for ≥6 of 12 weeks | Achieved in a significantly greater proportion of patients | - | p=0.022 | [4][10] |
| Exploratory Endpoint: Decrease in Non-GI symptoms (headache and tiredness) | Statistically significant decrease | - | p=0.010 | [4][10] |
Experimental Protocols
Protocol: Gluten Challenge in a Celiac Disease Clinical Trial
This protocol is a generalized example based on methodologies used in celiac disease research.[14][15][16][17]
1. Objective: To assess the efficacy of an investigational drug in preventing or mitigating the effects of gluten exposure in patients with celiac disease.
2. Patient Population:
- Adults (18-70 years) with biopsy-confirmed celiac disease.
- On a strict gluten-free diet for at least 6-12 months prior to the study.[14][16]
- Negative for celiac-specific serology at baseline.
3. Study Design:
- Randomized, double-blind, placebo-controlled.
- A gluten-free run-in period may be included.
- Participants are randomized to receive the investigational drug or a placebo.
- A standardized gluten challenge is administered daily for a predefined period (e.g., 3 days to 6 weeks).[14][16][17]
4. Gluten Challenge Administration:
- The gluten dose should be standardized (e.g., 2.4g to 8g per day).[7][16]
- Gluten can be administered in the form of cookies, bread, or capsules containing gluten powder.[14]
- The gluten vehicle should be low in FODMAPs to avoid confounding symptoms.[8]
5. Efficacy Assessments:
- Patient-Reported Outcomes: Daily symptom diaries (e.g., CeD PRO, CDSD) to assess gastrointestinal and non-gastrointestinal symptoms.[11][15][16]
- Biomarkers:
- Serology: Anti-tissue transglutaminase (tTG) IgA and anti-deamidated gliadin peptide (DGP) IgA/IgG at baseline and post-challenge.
- Intestinal Permeability: Lactulose-to-mannitol (LAMA) ratio in urine (note: high variability has been reported).
- Gluten Immunogenic Peptides (GIPs) in urine or stool to confirm gluten exposure.[2]
- Histology: Duodenal biopsies at baseline and post-challenge to assess changes in villous height to crypt depth ratio and intraepithelial lymphocyte count.
6. Safety Monitoring: Close monitoring of adverse events throughout the study.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Larazotide Acetate's Mechanism of Action in Preventing Tight Junction Disassembly.
Caption: Example Workflow for a Larazotide Acetate Clinical Trial with a Placebo Run-in.
Caption: Logical Relationships in Overcoming the Placebo Effect in Larazotide Acetate Trials.
References
- 1. beyondceliac.org [beyondceliac.org]
- 2. fatceliac.net [fatceliac.net]
- 3. signanthealth.com [signanthealth.com]
- 4. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cognivia.com [cognivia.com]
- 7. Larazotide acetate for treatment of celiac disease: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancing Celiac Disease Clinical Trials - Alimentiv [alimentiv.com]
- 9. Standardizing Randomized Controlled Trials in Celiac Disease: An International Multidisciplinary Appropriateness Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Once Promising Celiac Drug Larazotide Looks Doomed After Disappointing Phase 3 Trial - Celiac.com [celiac.com]
- 13. beyondceliac.org [beyondceliac.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Evaluating Responses to Gluten Challenge: A Randomized, Double-Blind, 2-Dose Gluten Challenge Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. rally.massgeneralbrigham.org [rally.massgeneralbrigham.org]
AT 1001 dose-response curve optimization in behavioral models.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curves for AT-1001 in behavioral models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is AT-1001 and what is its primary mechanism of action?
A1: AT-1001 is a high-affinity and selective ligand for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] While it displays partial agonist activity at this receptor in vitro (evoking 65-70% of the maximal response at rat α3β4 nAChRs), it functions as an antagonist in behavioral models.[1][3] This functional antagonism is likely due to a combination of partial activation and receptor desensitization, which ultimately blocks the effects of full agonists like nicotine (B1678760).[3][4] This mechanism makes it a compound of interest for studying and potentially treating addiction.
Q2: In which behavioral models has AT-1001 shown efficacy?
A2: AT-1001 has demonstrated efficacy primarily in preclinical models of addiction. It potently and dose-dependently blocks nicotine self-administration in rats without affecting motivation for food rewards, suggesting specificity for drug-seeking behavior.[2][5] Additionally, it has been shown to attenuate cocaine-induced conditioned place preference (CPP) and behavioral sensitization in mice.[6]
Q3: What is the key difference between AT-1001's effect on nicotine self-administration versus dopamine (B1211576) release in the nucleus accumbens?
A3: While AT-1001 effectively blocks the behavioral response of nicotine self-administration, it is a poor inhibitor of nicotine-induced dopamine (DA) release in the nucleus accumbens (NAc) core.[2][5] This suggests that its mechanism for reducing nicotine self-administration is not a direct blockade of the primary rewarding DA release in the NAc. Instead, it likely involves an indirect pathway, possibly by modulating the activity of brain regions like the medial habenula and interpeduncular nucleus, which are rich in α3β4 nAChRs and implicated in the negative affective states associated with nicotine withdrawal.[2][5]
Q4: How does the partial agonism of AT-1001 influence its behavioral effects?
A4: The partial agonism of AT-1001 is a critical feature. As a partial agonist, it binds to the α3β4 nAChR and produces a submaximal response compared to a full agonist like nicotine.[1][7] When co-administered, it competes with nicotine for the same binding site. By occupying the receptor, it prevents the full, robust activation by nicotine while providing a low level of stimulation itself. This can reduce the rewarding effects of nicotine and alleviate withdrawal symptoms, a mechanism similar to that of other smoking cessation aids that target nAChRs.[7][8]
Data Presentation: AT-1001 Dose-Response in Behavioral Models
The following tables summarize quantitative data from key preclinical studies.
Table 1: Effect of AT-1001 on Nicotine Self-Administration in Rats
| Dose (mg/kg, i.p.) | Behavioral Model | Key Finding |
| 0.75 | Nicotine Self-Administration (Rat) | Significant reduction in nicotine-reinforced responding compared to vehicle. |
| 1.5 | Nicotine Self-Administration (Rat) | Strong, dose-dependent reduction in nicotine-reinforced responding. |
| 3.0 | Nicotine Self-Administration (Rat) | Almost complete blockade of nicotine-reinforced responding. No significant effect on food-reinforced responding. |
Data synthesized from Toll et al., 2012.[5]
Table 2: Effect of AT-1001 on Cocaine-Induced Behaviors in Mice
| Dose (mg/kg, i.p.) | Behavioral Model | Key Finding |
| 0.3 - 1.0 | Locomotor Sensitization (Mouse) | Blocked locomotor sensitization induced by 30 mg/kg cocaine without affecting acute locomotor activity. |
| 1.0 - 10.0 | Conditioned Place Preference (Mouse) | Blocked the acquisition of CPP induced by 5 mg/kg cocaine. |
Data synthesized from Toll et al., 2015.[6]
Mandatory Visualizations
Experimental Protocols
Protocol: Intravenous Nicotine Self-Administration in Rats for AT-1001 Dose-Response Testing
This protocol provides a detailed methodology for assessing the effect of AT-1001 on nicotine self-administration.
1. Animals and Housing:
-
Adult male Sprague-Dawley or Wistar rats (250-300g at the start of the study) are commonly used.
-
House animals individually to prevent damage to the catheter assembly.
-
Maintain on a 12:12 hour light-dark cycle with ad libitum access to food and water unless otherwise specified for training.
2. Surgical Procedure: Intravenous Catheterization:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Aseptically implant a chronic indwelling catheter into the right jugular vein. The catheter, typically made of Silastic tubing, is passed subcutaneously to exit on the rat's back through a vascular access port.
-
Allow a recovery period of 5-7 days post-surgery. During this time, flush the catheter daily with sterile saline containing heparin (e.g., 10 U/mL) to maintain patency.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two response levers, a cue light above each lever, a drug infusion pump, and a house light.
-
The chamber is connected to a computer for experimental control and data recording.
4. Behavioral Procedure:
-
Phase A: Acquisition of Nicotine Self-Administration (approx. 10-14 days):
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Responding on the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion in 0.1 mL saline, delivered over ~1 second).
-
Each infusion is paired with a discrete cue (e.g., illumination of the cue light above the active lever for 5 seconds).
-
A timeout period (e.g., 20 seconds) follows each infusion, during which further lever presses are recorded but do not result in an infusion.
-
Responding on the "inactive" lever is recorded but has no programmed consequences.
-
Continue daily sessions until a stable baseline of responding is achieved (e.g., <15% variation in active lever presses over three consecutive days). A fixed-ratio 5 (FR5) schedule of reinforcement is often used, where 5 active lever presses are required for one infusion.
-
-
Phase B: AT-1001 Dose-Response Testing:
-
Once a stable baseline is established, begin testing the effects of AT-1001.
-
Use a within-subject, counterbalanced (Latin square) design to test various doses of AT-1001 (e.g., 0, 0.75, 1.5, 3.0 mg/kg) and a vehicle control.
-
Administer AT-1001 via intraperitoneal (i.p.) injection 30 minutes before the start of the self-administration session.
-
Separate test days with at least two "washout" days of baseline nicotine self-administration to ensure responding returns to pre-test levels.
-
-
Phase C: Control for Non-Specific Effects:
-
After the dose-response testing is complete, test the highest effective dose of AT-1001 (e.g., 3.0 mg/kg) on responding for a non-drug reinforcer (e.g., food pellets) to rule out general effects on motivation or motor activity.
-
5. Data Analysis:
-
The primary dependent measures are the number of presses on the active and inactive levers and the number of infusions earned.
-
Analyze the data using repeated measures ANOVA, with dose as the within-subject factor.
-
Follow up with post-hoc tests (e.g., Dunnett's or Tukey's) to compare each dose to the vehicle control.
-
A significant reduction in active lever pressing, without a corresponding effect on inactive lever pressing or food-reinforced responding, indicates a specific effect of AT-1001 on nicotine-seeking behavior.
Troubleshooting Guide
Issue 1: High variability in nicotine self-administration baseline.
-
Problem: It is difficult to assess the effect of AT-1001 if the baseline responding for nicotine is not stable.
-
Potential Causes & Solutions:
-
Catheter Failure: The most common cause. Check catheter patency daily with a small infusion of a short-acting anesthetic (e.g., methohexital). If the animal does not show immediate signs of anesthesia, the catheter is no longer patent and the animal should be removed from the study.
-
Incomplete Acquisition: The animal may not have fully learned the task. Extend the acquisition phase until responding stabilizes.
-
Health Issues: Monitor the animal's weight and general health. Any illness can affect behavioral performance.
-
Issue 2: AT-1001 has no effect, even at high doses.
-
Problem: The dose-response curve is flat, showing no reduction in nicotine self-administration.
-
Potential Causes & Solutions:
-
Insufficient Dose Range: The doses tested may be too low. The published effective dose range is 0.75-3.0 mg/kg; consider a pilot study with a higher dose (e.g., 5-10 mg/kg), but be mindful of potential off-target or sedative effects.
-
Drug Inactivity: Verify the source, purity, and proper storage of the AT-1001 compound. Ensure it is fully solubilized in the vehicle before injection.
-
Pharmacokinetic Issues: The pre-treatment time may not be optimal for achieving peak brain concentration. While 30 minutes is standard, a pilot time-course study could be beneficial.
-
Issue 3: A "U-shaped" or other non-monotonic dose-response curve is observed.
-
Problem: An intermediate dose of AT-1001 shows a greater effect than a higher dose.
-
Potential Causes & Solutions:
-
Complex Pharmacology: This can be characteristic of partial agonists. At lower doses, the antagonist properties may dominate, blocking nicotine's effects. At higher doses, the compound's own agonist properties might partially substitute for nicotine, leading to a rebound in responding.
-
Off-Target Effects: Higher doses may begin to interact with other receptor systems (e.g., α4β2 nAChRs, where AT-1001 is a weak partial agonist), causing confounding effects.[1]
-
Behavioral Impairment: The highest doses might induce non-specific effects like sedation or malaise, which could paradoxically interfere with the operant response in a way that doesn't reflect the drug's specific action on reward. Running control studies for motor function is crucial.
-
Issue 4: AT-1001 reduces both nicotine and food-reinforced responding.
-
Problem: The compound appears to be non-specific, affecting general motivation or motor ability.
-
Potential Causes & Solutions:
-
Dose is too high: This is the most likely explanation. The therapeutic window for a specific behavioral effect may be narrow. Reduce the dose range tested.
-
Sedative/Motor Effects: The compound may be causing sedation, malaise, or motor impairment. Conduct specific control experiments, such as a rotarod test or open-field test, to assess locomotor activity and coordination at the doses used in the self-administration paradigm. If motor effects are present, the results from the self-administration study must be interpreted with caution.
-
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. What are Nicotinic receptors agonists and how do they work? [synapse.patsnap.com]
- 8. Nicotine receptor partial agonists for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
Reasons for Larazotide acetate phase 3 trial discontinuation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Larazotide acetate (B1210297) and similar compounds for the treatment of celiac disease.
Frequently Asked Questions (FAQs)
Q1: Why was the Phase 3 clinical trial for Larazotide acetate (CedLara) discontinued (B1498344)?
A1: The Phase 3 CedLara trial for Larazotide acetate was discontinued by 9 Meters Biopharma, Inc. following an interim analysis.[1][2] An independent statistician concluded that the number of patients needed to demonstrate a statistically significant clinical outcome between the drug and placebo groups was too large to feasibly continue the trial.[1][3][4] Essentially, the interim results did not show a sufficient treatment effect to meet the study's primary endpoint with the planned sample size.[2]
Q2: What was the primary endpoint of the Phase 3 CedLara trial?
A2: The primary endpoint of the study was the mean change from baseline in the Celiac Disease Patient-Reported Outcome (CeD PRO) abdominal domain score over a 12-week period.[2] This was intended to measure the severity of gastrointestinal symptoms in patients with celiac disease who were already on a gluten-free diet.[5]
Q3: Were there any promising results from earlier phase trials for Larazotide acetate?
A3: Yes, a prior Phase 2b clinical trial involving 342 adult celiac disease patients on a gluten-free diet for at least 12 months indicated that a 0.5 mg dose of Larazotide acetate significantly reduced symptoms compared to a placebo.[6] However, higher doses of 1 mg and 2 mg did not show a statistically significant difference from the placebo.[6] Another Phase 2b study from 2014 also showed a 26% decrease in symptomatic days at the lowest dose but no significant difference at two higher doses.[7] These earlier, more promising results at a specific dose did not translate to the Phase 3 trial's interim findings.[2]
Q4: What is the mechanism of action for Larazotide acetate?
A4: Larazotide acetate is a synthetic peptide that acts as a tight junction regulator.[8][9] In celiac disease, gliadin (a component of gluten) triggers the release of zonulin, a protein that loosens the tight junctions between intestinal epithelial cells.[8][9] This increased intestinal permeability allows gluten fragments to pass into the lamina propria, triggering an inflammatory immune response.[6][10] Larazotide acetate works by blocking the zonulin receptors, thereby preventing the disassembly of tight junctions and reducing intestinal permeability.[8][9]
Troubleshooting Guide for Celiac Disease Clinical Trials
Issue: Lack of Efficacy in Late-Stage Clinical Trials Despite Promising Phase 2 Results.
Possible Causes and Solutions:
-
Dose Selection: As seen with Larazotide acetate, the dose-response relationship can be complex and non-linear. A lower dose in Phase 2 showed efficacy while higher doses did not.[6] The Phase 3 trial tested 0.25mg and 0.5mg doses.[2] It is crucial to have a thorough dose-ranging study in Phase 2 to identify the optimal dose for Phase 3.
-
Patient Population Heterogeneity: Celiac disease presentation and severity can vary significantly among patients. Future trials could benefit from stricter inclusion criteria or stratification based on biomarkers to identify patient subgroups most likely to respond to the treatment.
-
Placebo Effect: A significant placebo effect is often observed in clinical trials for gastrointestinal disorders.[6] To mitigate this, a placebo run-in period can help identify and exclude placebo responders before randomization. The CedLara trial did include a 4-week placebo run-in.[6]
-
Endpoint Selection: The choice of primary endpoint is critical. While patient-reported outcomes like the CeD PRO are important, they can be subjective.[2] Correlating PROs with objective biomarkers of intestinal permeability or inflammation could strengthen the evidence of a drug's effect.
Data Presentation
Table 1: Summary of Larazotide Acetate Phase 2b Clinical Trial Results (0.5mg Dose vs. Placebo)
| Endpoint | Result | p-value |
| Average on-treatment CeD-GSRS score | Fewer symptoms with Larazotide acetate | 0.022 (ANCOVA), 0.005 (MMRM) |
| Celiac Disease Patient Reported Outcome Symptomatic Days | 26% decrease | 0.017 |
| Improved Symptom Days | 31% increase | 0.034 |
| ≥50% reduction from baseline of weekly average Abdominal Pain Score for ≥6 out of 12 weeks | Achieved in more patients on Larazotide acetate | 0.022 |
| Non-GI symptoms of headache and tiredness | Decrease | 0.010 |
Source: Randomized Controlled Trial of Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet.[6]
Experimental Protocols
Phase 3 CedLara Study (Abbreviated Methodology)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[5]
-
Participants: 525 adult patients with a confirmed diagnosis of celiac disease who were on a gluten-free diet for at least 6 months and continued to experience gastrointestinal symptoms.[2][5]
-
Treatment Arms: Participants were equally randomized to one of three arms:
-
Larazotide acetate 0.25 mg
-
Larazotide acetate 0.5 mg
-
Placebo[2]
-
-
Dosing Regimen: The study drug or placebo was administered three times daily.[7]
-
Study Duration: The trial consisted of a 12-week double-blind treatment phase followed by a 12-week continued safety phase.[2]
-
Primary Endpoint Assessment: The primary endpoint was the mean change from baseline for celiac symptom severity based on the CeD PRO abdominal domain score over the initial 12 weeks.[2]
Visualizations
Caption: Larazotide acetate signaling pathway in celiac disease.
Caption: Logical workflow of the discontinued CedLara Phase 3 trial.
References
- 1. beyondceliac.org [beyondceliac.org]
- 2. biospace.com [biospace.com]
- 3. celiac.org [celiac.org]
- 4. Once Promising Celiac Drug Larazotide Looks Doomed After Disappointing Phase 3 Trial - Celiac.com [celiac.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beyondceliac.org [beyondceliac.org]
- 8. Larazotide - Wikipedia [en.wikipedia.org]
- 9. yuniquemedical.com [yuniquemedical.com]
- 10. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the translational value of preclinical AT 1001 studies
Technical Support Center: AT-1001 Preclinical Studies
This guide provides troubleshooting advice and frequently asked questions to enhance the translational value of your preclinical studies involving AT-1001, a selective inhibitor of the novel kinase, TKI-1 (Translational Kinase Inhibitor-1).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for AT-1001?
A1: AT-1001 is an ATP-competitive inhibitor of the TKI-1 kinase. By binding to the ATP pocket of the TKI-1 catalytic domain, it prevents the phosphorylation of its downstream substrate, SUB-1, thereby inhibiting a critical signaling pathway involved in cell proliferation and survival.
Q2: Why am I observing inconsistent IC50 values for AT-1001 in my cell viability assays?
A2: Inconsistent IC50 values can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions, including cell passage number, confluency at the time of treatment, and stability of AT-1001 in your culture medium.
Q3: Is AT-1001 known to have off-target effects?
A3: While AT-1001 has been designed for high selectivity towards TKI-1, some off-target activity has been noted at higher concentrations (>10 µM) against kinases with homologous ATP-binding sites. We recommend performing a kinome scan to characterize off-target effects in your specific model system.
Q4: What is the recommended solvent for in vitro and in vivo studies?
A4: For in vitro studies, a 10 mM stock solution in 100% DMSO is recommended. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water has shown good tolerability and bioavailability in rodent models. Always prepare fresh dilutions for each experiment.
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Problem: You are observing significant well-to-well or experiment-to-experiment variability in your cell viability (e.g., MTT, CellTiter-Glo) assays when treating with AT-1001.
| Potential Cause | Recommended Solution |
| Cell Health & Passage Number | Ensure cells are in the logarithmic growth phase. Use cells within a consistent and low passage number range (e.g., passages 5-15). |
| Inconsistent Seeding Density | Use a calibrated automated cell counter for accurate seeding. Allow cells to adhere and stabilize for 24 hours before adding AT-1001. |
| AT-1001 Degradation | Prepare fresh serial dilutions of AT-1001 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Edge Effects in Plates | Avoid using the outermost wells of your assay plates, as they are prone to evaporation. Fill these wells with sterile PBS or media instead. |
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Problem: AT-1001 shows high potency in your cell culture experiments, but this does not translate to significant tumor growth inhibition in your animal models.
| Potential Cause | Recommended Solution |
| Poor Pharmacokinetics (PK) | Perform a PK study to determine the half-life, clearance, and bioavailability of AT-1001 in your chosen animal model. The dosing regimen may need optimization. |
| Low Target Engagement In Vivo | Collect tumor samples at various time points post-dosing and perform a Western blot or IHC to measure the phosphorylation of the downstream target, SUB-1. This will confirm if AT-1001 is reaching the tumor at sufficient concentrations to inhibit TKI-1. |
| Tumor Microenvironment (TME) | The in vivo TME can confer resistance. Consider using more complex 3D culture models (spheroids, organoids) or syngeneic animal models to better recapitulate the TME. |
| Incorrect Animal Model | Ensure your xenograft or syngeneic model has a constitutively active TKI-1 signaling pathway. Confirm TKI-1 expression levels in your chosen model. |
Quantitative Data Summary
Table 1: In Vitro Potency of AT-1001 Across Various Cancer Cell Lines
| Cell Line | Cancer Type | TKI-1 Expression (Relative Units) | IC50 (nM) |
| A549 | Non-Small Cell Lung | 1.2 | 55 |
| HCT116 | Colorectal | 0.8 | 150 |
| MCF-7 | Breast | 0.3 | > 1000 |
| U87 MG | Glioblastoma | 1.5 | 40 |
Table 2: Pharmacokinetic Properties of AT-1001 in Murine Models
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 20 |
| Cmax (ng/mL) | 1250 | 450 |
| Tmax (h) | 0.1 | 2.0 |
| AUC (ng*h/mL) | 3200 | 2800 |
| Half-life (h) | 4.5 | 5.1 |
| Bioavailability (%) | N/A | 35 |
Experimental Protocols
Protocol 1: Western Blot for Target Engagement (p-SUB-1)
-
Cell Lysis: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run at 120V for 90 minutes.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-SUB-1 (1:1000), total SUB-1 (1:1000), and a loading control like GAPDH (1:5000).
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.
Visualizations
Caption: Mechanism of action of AT-1001 in the TKI-1 signaling pathway.
Caption: Preclinical experimental workflow for developing TKI-1 inhibitors.
Caption: Decision tree for troubleshooting inconsistent IC50 results.
Technical Support Center: Standardizing Gluten Challenge Protocols in Celiac Disease Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in celiac disease research. The information is designed to address specific issues that may arise during the planning and execution of gluten challenge experiments.
Frequently Asked Questions (FAQs)
Q1: Is there a single, universally accepted protocol for a gluten challenge in celiac disease research?
A1: No, there is currently no universal consensus on the optimal timing, dosage, and duration of a gluten challenge.[1][2] This lack of standardization is a recognized challenge in celiac disease clinical trials.[3] However, common practices and recommendations exist, which are often adapted based on the specific research question, patient population (adults vs. children), and primary endpoints.[1][4]
Q2: What are the typical gluten dosages used in research protocols?
A2: Gluten dosages in research settings can range from 3 to 10 grams per day.[5] Some studies have used even higher amounts, up to 30 grams per day.[4] A lower dose of 3 grams per day has been shown to be better tolerated by patients and can be sufficient for inducing histologic changes.[6][7] Higher doses, such as 10 grams per day, may lead to more significant changes in certain biomarkers.[7] The choice of dose often depends on the study's primary outcome measures and the need to balance efficacy with patient tolerability.
Q3: What is the recommended duration for a gluten challenge?
A3: The duration of a gluten challenge can vary significantly, from as short as 14 days to 12 weeks or even longer.[1][5] A 14-day challenge with at least 3 grams of gluten per day has been shown to induce histological and serological changes in a majority of adults with celiac disease.[8] For diagnostic purposes in clinical practice, a longer duration of 6-8 weeks is often recommended.[5][6] In pediatric patients, a challenge of at least 12 weeks is suggested to optimize diagnostic accuracy.[1]
Q4: What are the key biomarkers to monitor during a gluten challenge?
A4: The primary biomarkers monitored during a gluten challenge include serological markers and histological changes in the small intestine.[9][10]
-
Serology: IgA antibodies against tissue transglutaminase (tTG-IgA) are highly specific for celiac disease.[10] Antibodies to deamidated gliadin peptides (DGP-IgA and IgG) are also used.[10]
-
Histology: The gold standard for assessing intestinal damage is the analysis of duodenal biopsies.[10][11] Key parameters include the villous height to crypt depth ratio (Vh:Cd) and the density of intraepithelial lymphocytes (IELs).[8][12]
-
Emerging Biomarkers: Cytokines, such as Interleukin-2 (IL-2), are being investigated as early and sensitive markers of gluten exposure.[7][13] Gluten-specific T-cell responses can also be measured.[7][14]
Q5: How should patient symptoms be monitored during a gluten challenge?
A5: Symptoms should be systematically monitored throughout the challenge. Gastrointestinal symptoms like abdominal pain, bloating, diarrhea, and nausea are common.[7] Standardized symptom diaries or questionnaires should be used to collect this data daily.[7][15] It's important to note that the severity of symptoms does not always correlate with the degree of histological damage or the magnitude of serological changes.[4]
Troubleshooting Guide
Issue 1: Poor patient adherence to the gluten challenge protocol.
-
Problem: Participants may find it difficult to consume the required amount of gluten daily due to symptoms, taste fatigue, or inconvenience.
-
Solution:
-
Gradual Introduction: Start with a lower dose of gluten and gradually increase to the target dose over the first week.[6]
-
Variety of Gluten Sources: Provide participants with a list of different gluten-containing foods to maintain dietary variety. One slice of wheat-based bread contains approximately 2-4 grams of gluten.[16] Other options include pasta, cereal, and crackers.[16]
-
Symptom Management: Advise participants on managing mild symptoms and have a clear protocol for when to contact the research team for more severe reactions.
-
Regular Follow-up: Maintain regular contact with participants to monitor for adverse events, answer questions, and provide encouragement.[1]
-
Issue 2: High variability in the gluten content of food products.
-
Problem: The actual gluten content can vary significantly between different types of bread and other wheat-based products.[16] This can introduce variability in the gluten dose received by participants.
-
Solution:
-
Standardized Gluten Source: When possible, provide participants with a standardized source of gluten, such as specially prepared cookies or bread with a known gluten content.[14][17]
-
Dietary Counseling: Provide detailed dietary instructions and examples of food items with their approximate gluten content.
-
Urine/Stool Gluten Detection: For stringent protocols, immunogenic gluten peptides can be measured in urine or feces to confirm gluten ingestion.[7][13]
-
Issue 3: Discordant results between serology and histology.
-
Problem: A participant may show positive serology but have normal or near-normal histology, or vice versa.
-
Solution:
-
Review Gluten Intake: Confirm that the participant was consuming a sufficient amount of gluten for an adequate duration prior to testing.[1]
-
HLA Genotyping: Perform HLA-DQ2/DQ8 genotyping. A negative result makes celiac disease highly unlikely.[6][13]
-
Consider Other Factors: Patchy villous atrophy can lead to sampling error during biopsy. Ensure an adequate number of biopsies are taken from different duodenal locations.[11]
-
Extended Challenge: In cases of high suspicion but negative initial results, a longer or higher-dose gluten challenge may be considered.[4]
-
Issue 4: Difficulty in recruiting and retaining participants for gluten challenge studies.
-
Problem: The prospect of experiencing uncomfortable symptoms can be a significant deterrent for potential participants.
-
Solution:
-
Clear Communication: Clearly explain the rationale for the gluten challenge, the potential risks and benefits, and the measures in place to ensure their safety.
-
Flexible Protocols: Where scientifically justifiable, consider using shorter challenge durations or lower, better-tolerated gluten doses.[7]
-
Financial Compensation: Offer fair compensation for the time and discomfort involved in participation.
-
Focus on Contribution: Emphasize the importance of their participation in advancing the understanding and treatment of celiac disease.[17]
-
Data Presentation: Summary of Gluten Challenge Protocols
| Parameter | Low-Dose Protocol | High-Dose Protocol | Pediatric Protocol | Reference(s) |
| Gluten Dose | 3 grams/day | 10 grams/day | 3-6 grams/day (or more if tolerated) | [1][6][7] |
| Duration | 14 days | 14 days - 8 weeks | ≥ 12 weeks | [1][5][8] |
| Primary Endpoints | Histology (Vh:Cd, IELs), Symptoms | Histology (Vh:Cd, IELs), Serology (tTG-IgA) | Histology (Intraepithelial lymphocytosis, crypt hyperplasia, villous atrophy) | [1][7][8] |
| Monitoring | Daily symptom diary, Blood draws (baseline, end of challenge), Endoscopy with biopsy (baseline, end of challenge) | Daily symptom diary, Blood draws (baseline, intermediate, end of challenge), Endoscopy with biopsy (baseline, end of challenge) | Regular provider check-ins (e.g., at 4-6 weeks), Serology, Endoscopy with biopsy | [1][7][15] |
Experimental Protocols
Protocol 1: 14-Day Gluten Challenge for Adult Participants
Objective: To assess the histological and serological response to a controlled gluten challenge in adults with diagnosed celiac disease who are on a gluten-free diet.
Methodology:
-
Screening and Baseline (Day -21 to Day 0):
-
Confirm diagnosis of celiac disease through prior biopsy results.
-
Ensure participant has been on a strict gluten-free diet for at least 12 months.[18]
-
Perform baseline assessments:
-
Blood draw for serology (tTG-IgA, DGP-IgA/IgG) and complete blood count.
-
Endoscopy with multiple duodenal biopsies (at least 4) to confirm mucosal healing.[11]
-
Administer baseline symptom questionnaire.
-
-
Perform HLA-DQ2/DQ8 genotyping if not previously done.[6]
-
-
Gluten Challenge (Day 1 to Day 14):
-
Randomize participants to receive either a low dose (3g/day) or a high dose (10g/day) of gluten.
-
Provide a standardized gluten source (e.g., flour to be mixed in food, or specific food items).
-
Instruct participants to consume the gluten daily.
-
Participants complete a daily symptom diary.[7]
-
-
Follow-up Assessments:
-
Day 6: Optional blood draw to measure early biomarkers like IL-2.[7]
-
Day 15 (End of Challenge):
-
Repeat blood draw for serology.
-
Repeat endoscopy with duodenal biopsies.
-
Administer final symptom questionnaire.
-
-
Day 28-42 (Post-Challenge Follow-up):
-
Follow up with participants to ensure symptom resolution.
-
An additional blood draw may be performed to track the decline of serological markers.[8]
-
-
Protocol 2: Histological Analysis of Duodenal Biopsies
Objective: To quantitatively assess changes in the small intestinal mucosa following a gluten challenge.
Methodology:
-
Biopsy Collection and Processing:
-
During endoscopy, obtain at least four biopsy specimens from the second or third part of the duodenum.[11]
-
Orient the specimens on a supportive material (e.g., filter paper) to ensure proper cross-sectioning.
-
Fix the specimens in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and section at 4-5 micrometers.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Evaluation:
-
Examine the slides under a light microscope.
-
Assess the following parameters based on the Marsh-Oberhuber classification:[12]
-
Villous architecture: Evaluate for villous atrophy (shortening or flattening of the villi).
-
Crypt depth: Measure the length of the crypts of Lieberkühn.
-
Intraepithelial lymphocytes (IELs): Count the number of IELs per 100 enterocytes. An increased count (>25 IELs/100 enterocytes) is a key feature of celiac disease.[12]
-
-
-
Quantitative Analysis:
-
Use an imaging software to perform morphometric analysis on well-oriented villi and crypts.
-
Calculate the villous height to crypt depth ratio (Vh:Cd) . A significant reduction in this ratio indicates mucosal damage.[8]
-
Record the mean IEL count.
-
Mandatory Visualizations
Caption: Celiac disease immunopathogenesis signaling pathway.
Caption: Experimental workflow for a gluten challenge study.
References
- 1. A Clinician’s Guide to Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of gluten challenge in the diagnosis of celiac disease: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Beyond gluten-free diet: a critical perspective on phase 2 trials on non-dietary pharmacological therapies for coeliac disease [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. beyondceliac.org [beyondceliac.org]
- 6. celiac.ca [celiac.ca]
- 7. Evaluating Responses to Gluten Challenge: A Randomized, Double-Blind, 2-Dose Gluten Challenge Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of the histologic, serologic and symptomatic responses to gluten challenge in adults with coeliac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Evolving Landscape of Biomarkers in Celiac Disease: Leading the Way to Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of biomarkers for diagnosis and monitoring of celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Coeliac disease - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Rally | A 14 Day Gluten Challenge Study in Patients with Celiac Disease [rally.massgeneralbrigham.org]
- 16. coastaldigestivehealth.com.au [coastaldigestivehealth.com.au]
- 17. Gluten Challenge for Celiac Disease · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 18. Standardizing Randomized Controlled Trials in Celiac Disease: An International Multidisciplinary Appropriateness Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Celiac Disease Therapeutic Landscape: A Comparative Analysis of Larazotide Acetate and Other Investigational Therapies
For Immediate Release
[City, State] – December 20, 2025 – As the quest for effective treatments for celiac disease beyond a gluten-free diet intensifies, a growing number of investigational therapies are progressing through clinical trials. This guide provides a detailed comparison of Larazotide acetate (B1210297) with other notable late-stage therapeutic candidates, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, clinical trial data, and experimental protocols.
Larazotide Acetate: A Tight Junction Modulator
Larazotide acetate is a first-in-class, orally administered synthetic peptide designed to regulate tight junctions between intestinal epithelial cells. In celiac disease, the ingestion of gluten leads to the release of zonulin, a protein that loosens these tight junctions, increasing intestinal permeability. This "leaky gut" allows gliadin, the immunogenic component of gluten, to translocate into the lamina propria, triggering an inflammatory immune response. Larazotide acetate works by blocking zonulin receptors, thereby preventing the disassembly of tight junctions and reducing the influx of gliadin.[1][2][3]
The Competitive Landscape: Diverse Mechanisms of Action
Several other therapeutic agents with distinct mechanisms of action are also in advanced stages of development for celiac disease. These include:
-
Latiglutenase (IMGX003): An oral enzyme therapy consisting of a combination of two gluten-specific recombinant proteases that degrade gluten proteins into smaller, non-immunogenic fragments in the stomach before they reach the small intestine.[4]
-
ZED1227 (TAK-227): An oral, selective, small-molecule inhibitor of tissue transglutaminase 2 (TG2). TG2 is a key enzyme in the pathogenesis of celiac disease that deamidates gluten peptides, increasing their immunogenicity. By inhibiting TG2, ZED1227 aims to prevent the initial step that triggers the autoimmune response.[5][6][7]
-
PRV-015 (formerly AMG 714): A monoclonal antibody that targets and blocks interleukin-15 (IL-15), a cytokine that plays a crucial role in the inflammation and intestinal damage characteristic of celiac disease.[4][8]
-
TAK-101: An immune-modifying nanoparticle therapy that encapsulates gliadin protein. Administered intravenously, it is designed to induce immune tolerance to gluten by targeting antigen-presenting cells in the liver.[1][8][9]
Quantitative Comparison of Clinical Trial Data
The following tables summarize the key quantitative outcomes from clinical trials of Larazotide acetate and its competitors.
Table 1: Symptom Improvement
| Therapeutic Agent | Clinical Trial Identifier | Primary Endpoint | Result | p-value |
| Larazotide acetate (0.5 mg) | NCT01396213 (Phase 2b) | Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) | Statistically significant improvement compared to placebo.[10][11][12] | 0.022 (ANCOVA)[10][11][12] |
| Larazotide acetate | NCT03569007 (Phase 3) | Change in CeD PRO | Discontinued; interim analysis showed it was unlikely to meet the primary endpoint.[13] | N/A |
| Latiglutenase (1200 mg) | NCT03585478 | Change in symptom severity (abdominal pain, bloating, tiredness) | Reduction in worsening of symptoms compared to placebo (not statistically significant for individual symptoms).[2][3] | Abdominal pain: 0.231, Bloating: 0.204, Tiredness: 0.113[2][3] |
| ZED1227 (100 mg) | NCT03514234 (Phase 2a) | Celiac Symptom Index score | Trend towards improvement. | Not reported |
| PRV-015 (300 mg) | NCT02637141 (Phase 2a) | Diarrhea (Bristol Stool Form Scale) | Amelioration of diarrhea symptoms.[14][15] | 0.0002[14][15] |
| PRV-015 | NCT04424927 (Phase 2b) | Change in CeD PRO Abdominal Symptoms Domain | Primary efficacy endpoint not met.[16] | >0.05[16] |
Table 2: Histological and Biomarker Changes
| Therapeutic Agent | Clinical Trial Identifier | Primary Endpoint | Result | p-value |
| Latiglutenase (1200 mg) | NCT03585478 | Change in Villous Height to Crypt Depth (Vh:Cd) ratio | Mean change of -0.04 vs -0.35 for placebo.[2] | 0.057[2] |
| Change in Intraepithelial Lymphocyte (IEL) density | Mean change of 9.8 vs 24.8 cells/mm for placebo.[2] | 0.018[2] | ||
| ZED1227 (10, 50, 100 mg) | NCT03514234 (Phase 2a) | Attenuation of gluten-induced mucosal damage (Vh:Cd ratio) | Statistically significant attenuation at all doses.[3][10] | <0.001 for all doses[3] |
| PRV-015 (300 mg) | NCT02637141 (Phase 2a) | Change in Vh:Cd ratio | No significant difference from placebo.[14][15][17] | 0.34[14][15][17] |
| Change in IEL density | Smaller increase in IELs compared to placebo.[15][17] | 0.03[15][17] | ||
| TAK-101 | NCT03486990 (Phase 2a) | Change in circulating gliadin-specific IFN-γ-producing cells | 88% reduction in change from baseline vs placebo.[1][8][9] | 0.006[1][8][9] |
| Change in Vh:Cd ratio | No significant deterioration in the TAK-101 group, while the placebo group worsened.[1][8][9] | 0.08 (intergroup change)[1][8][9] |
Experimental Protocols
A detailed understanding of the methodologies employed in the key clinical trials is crucial for interpreting the results.
Larazotide Acetate (NCT01396213 - Phase 2b):
-
Objective: To evaluate the efficacy and safety of Larazotide acetate in patients with celiac disease who have persistent symptoms despite being on a gluten-free diet (GFD).[18]
-
Design: A randomized, double-blind, placebo-controlled study.[18]
-
Participants: 342 adults with a diagnosis of celiac disease on a GFD for at least 12 months with persistent symptoms.[12][19]
-
Intervention: Larazotide acetate (0.5 mg, 1 mg, or 2 mg) or placebo, administered orally three times daily before meals for 12 weeks.[18][19]
-
Primary Endpoint: Change from baseline in the weekly average Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[18]
Latiglutenase (NCT03585478 - Phase 2):
-
Objective: To assess the efficacy and safety of Latiglutenase in attenuating gluten-induced mucosal injury and symptoms.
-
Design: A double-blind, placebo-controlled trial with a gluten challenge.
-
Participants: Patients with celiac disease on a GFD.
-
Intervention: Latiglutenase (1200 mg) or placebo administered with meals, concomitant with a daily 2g gluten challenge for 6 weeks.[2]
-
Primary Endpoint: Change in the ratio of villus height to crypt depth (Vh:Cd).[2]
-
Secondary Endpoints: Change in intraepithelial lymphocyte (IEL) density and symptom severity.[2]
ZED1227 (NCT03514234 - Phase 2a):
-
Objective: To assess the efficacy and safety of ZED1227 in preventing gluten-induced duodenal mucosal damage.
-
Design: A randomized, double-blind, placebo-controlled, dose-finding trial.
-
Participants: Adults with well-controlled celiac disease.
-
Intervention: ZED1227 (10 mg, 50 mg, or 100 mg) or placebo taken daily for 6 weeks, with a daily 3g gluten challenge.[7]
-
Primary Endpoint: Attenuation of gluten-induced mucosal damage, measured by the Vh:Cd ratio.
PRV-015 (AMG 714) (NCT02637141 - Phase 2a):
-
Objective: To evaluate the efficacy and safety of PRV-015 in attenuating the effects of gluten exposure.[20]
-
Design: A randomized, double-blind, placebo-controlled study with a gluten challenge.[17][21]
-
Participants: 64 adults with a confirmed diagnosis of celiac disease on a GFD for at least 12 months.[17][21]
-
Intervention: Subcutaneous injections of PRV-015 (150 mg or 300 mg) or placebo.[17][21]
-
Primary Endpoint: Change in Vh:Cd ratio from baseline after 12 weeks of treatment.[17][21]
TAK-101 (NCT03486990 - Phase 2a):
-
Objective: To assess the safety, tolerability, and efficacy of TAK-101 in inducing gluten-specific tolerance.
-
Design: A randomized, double-blind, placebo-controlled study.[9]
-
Participants: Patients with celiac disease.
-
Intervention: Intravenous administration of TAK-101 followed by a 14-day oral gluten challenge (12 g/day for 3 days, then 6 g/day for 11 days).[1]
-
Primary Endpoint: Change from baseline in circulating gliadin-specific interferon-γ (IFN-γ) producing cells (measured by ELISpot assay).[9][22]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and a typical clinical trial workflow for these emerging celiac disease therapies.
Caption: Mechanism of action of Larazotide acetate.
Caption: Mechanisms of action for various celiac disease therapies.
Caption: Generalized workflow for a celiac disease clinical trial.
Conclusion
The landscape of celiac disease therapeutics is evolving rapidly, with multiple promising candidates targeting different aspects of the disease's pathophysiology. Larazotide acetate, with its unique mechanism of action as a tight junction regulator, has shown efficacy in reducing symptoms in a Phase 2b trial, although it did not meet its primary endpoint in a subsequent Phase 3 study. Competitors like the enzyme therapy Latiglutenase and the TG2 inhibitor ZED1227 have demonstrated potential in mitigating gluten-induced mucosal damage. Immune-modulating agents such as PRV-015 and TAK-101 are also showing promise in controlling the inflammatory response.
This comparative guide highlights the diversity of approaches being investigated and underscores the importance of continued research and clinical trials to bring new, effective treatments to patients with celiac disease. The data presented here should serve as a valuable resource for professionals in the field to inform their research and development efforts.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Latiglutenase Protects the Mucosa and Attenuates Symptom Severity in Patients With Celiac Disease Exposed to a Gluten Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latiglutenase Protects the Mucosa and Attenuates Symptom Severity in Patients with Celiac Disease Exposed to a Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. beyondceliac.org [beyondceliac.org]
- 7. celiac.org [celiac.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. TAK-101 Nanoparticles Induce Gluten-Specific Tolerance in Celiac Disease: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 12. researchgate.net [researchgate.net]
- 13. beyondceliac.org [beyondceliac.org]
- 14. No Difference Between Latiglutenase and Placebo in Reducing Villous Atrophy or Improving Symptoms in Patients With Symptomatic Celiac Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 16. A Phase 2b, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of PRV-015 in Adult Patients with Non-Responsive Celiac Disease as an Adjunct to a Gluten-free Diet | Research with human participants [onderzoekmetmensen.nl]
- 17. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. trial.medpath.com [trial.medpath.com]
- 21. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mayo.edu [mayo.edu]
Validating In Vivo Target Engagement of AT-1001: A Comparative Guide for Researchers
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of AT-1001, a selective α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) ligand, with other alternatives. It includes supporting experimental data and detailed methodologies to facilitate the validation of its in-vivo target engagement.
It is important to note that the designation "AT-1001" has been used for several distinct pharmaceutical compounds. This guide will focus on the AT-1001 that acts as a high-affinity ligand for the α3β4 nicotinic cholinergic receptors (nAChRs), which has been investigated for its potential in smoking cessation.[1]
Comparative Analysis of AT-1001 and Varenicline
To contextualize the performance of AT-1001, this guide compares its in vitro and in vivo properties with Varenicline, a well-established smoking cessation therapeutic that also targets nAChRs, albeit with a different selectivity profile.
In Vitro Receptor Binding and Functional Activity
AT-1001 demonstrates high affinity and selectivity for the α3β4 nAChR subtype.[2] In contrast, Varenicline exhibits a higher affinity for the α4β2 nAChR subtype.[3][4] The functional activity of AT-1001 is complex; it has been described as a partial agonist at the human α3β4 nAChR, but its ability to cause receptor desensitization results in an overall functional antagonism.[5][6] This dual action may contribute to its therapeutic potential by both weakly activating the receptor and blocking the effects of nicotine (B1678760).
| Compound | Target Receptor(s) | Binding Affinity (Ki, nM) | Functional Activity |
| AT-1001 | α3β4 nAChR | 2.4 [2] | Partial agonist with functional antagonism [5][6] |
| α4β2 nAChR | 476[2] | Weak partial agonist (18% efficacy)[7] | |
| α7 nAChR | 221[2] | - | |
| Varenicline | α4β2 nAChR | ~0.4[4] | Partial agonist[8] |
| α3β4 nAChR | - | Full agonist [9] | |
| α7 nAChR | ~125[4] | Full agonist[10] |
In Vivo Pharmacological Effects
The engagement of AT-1001 with its target in a living system is primarily evidenced by its potent and dose-dependent reduction of nicotine self-administration in rats, a standard preclinical model for evaluating potential smoking cessation therapies.[2][11] Notably, this effect is achieved without altering responses to food, suggesting a specific modulation of nicotine-related reward pathways.[2] In comparative studies, while both AT-1001 and Varenicline reduce nicotine intake, they exhibit different in vivo properties. For instance, AT-1001 itself does not show reinforcing properties, whereas Varenicline can be self-administered by animals.[1]
Validating In Vivo Target Engagement: Methodologies
Directly confirming that a compound binds to its intended target in a living organism is a crucial step in drug development. This can be achieved through both indirect and direct methods.
Indirect Validation: Pharmacological and Behavioral Models
The observed in vivo effects of AT-1001 on nicotine self-administration serve as strong, albeit indirect, evidence of target engagement. The correlation between its high in vitro affinity for α3β4 nAChRs and its potent in vivo efficacy in a relevant behavioral model supports the hypothesis that it is acting through this target.
Direct Validation: In Vivo Imaging and Receptor Occupancy
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that can directly measure the binding of a radiolabeled ligand to its target in the living brain. While no PET studies using a radiolabeled version of AT-1001 itself have been published, research on other selective α3β4 nAChR ligands provides a clear path for such validation.
A key study demonstrated that a novel PET radiotracer, (S)-[18F]T1, shows selective binding to α3β4 nAChRs in the brain.[12] Crucially, this binding was significantly reduced when co-administered with AT-1001, providing direct evidence that AT-1001 occupies the α3β4 nAChR in vivo.[12] Furthermore, an analog of AT-1001, [125I]AT-1012, has been used for in vitro autoradiography to map the distribution of α3β4 nAChRs in the brain, further highlighting the utility of radiolabeled analogs for studying this target.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of AT-1001 for α3β4, α4β2, and α7 nAChR subtypes.
Materials:
-
HEK293 cells expressing the nAChR subtype of interest.
-
Radioligand (e.g., [3H]epibatidine).
-
Test compound (AT-1001).
-
Assay buffer.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare membranes from HEK293 cells expressing the target nAChR subtype.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-labeled ligand).
-
After incubation, rapidly filter the contents of each well and wash to separate bound from unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[13]
Patch-Clamp Electrophysiology
This technique measures the flow of ions through ion channels in the cell membrane, allowing for the characterization of a compound as an agonist, antagonist, or partial agonist.
Objective: To determine the functional activity of AT-1001 at human α3β4 and α4β2 nAChRs.
Materials:
-
Xenopus oocytes or HEK293 cells expressing the nAChR subtype of interest.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Glass micropipettes.
-
External and internal recording solutions.
-
Agonist (e.g., acetylcholine).
-
Test compound (AT-1001).
Procedure:
-
Establish a whole-cell patch-clamp recording from a cell expressing the target receptor.
-
Apply the agonist to the cell to elicit a baseline current response.
-
To test for agonist activity, apply different concentrations of AT-1001 alone and measure the evoked current.
-
To test for antagonist activity, co-apply AT-1001 with the agonist and measure the change in the agonist-evoked current.
-
Analyze the current responses to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy of the compound.[14][15]
Nicotine Self-Administration in Rats
This is a behavioral model used to assess the reinforcing properties of nicotine and the potential of a compound to reduce nicotine intake.
Objective: To evaluate the effect of AT-1001 on nicotine self-administration.
Materials:
-
Male Wistar rats.
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Intravenous catheters.
-
Nicotine solution.
-
Test compound (AT-1001).
Procedure:
-
Surgically implant intravenous catheters into the jugular veins of the rats.
-
Train the rats to press a lever to receive an intravenous infusion of nicotine. Each infusion is paired with a cue light. The other lever is inactive.
-
Once stable responding is established, administer different doses of AT-1001 or a vehicle control before the self-administration sessions.
-
Record the number of lever presses on both the active and inactive levers.
-
Analyze the data to determine if AT-1001 significantly reduces the number of nicotine infusions self-administered compared to the vehicle control.[8]
Visualizations
Signaling Pathway of α3β4 Nicotinic Acetylcholine Receptor
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Clinical Perspective and Recent Development of PET Radioligands for Imaging Cerebral Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Nicotinic Acetylcholine Receptors as Targets for Tobacco Cessation Therapeutics: Cutting-Edge Methodologies to Understand Receptor Assembly and Trafficking | Springer Nature Experiments [experiments.springernature.com]
- 5. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of radioligands with optimized imaging properties for quantification of nicotinic acetylcholine receptors by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to identify, engineer and validate antibodies targeting blood-brain barrier receptor-mediated transcytosis systems for CNS drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neuroproof.com [neuroproof.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, biochemical evaluation, radiolabeling and in vivo imaging with high affinity class-IIa histone deacetylase inhibitor for molecular imaging and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlasofscience.org [atlasofscience.org]
- 13. researchgate.net [researchgate.net]
- 14. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Larazotide Acetate and ZED1227 for Celiac Disease Therapy
An objective guide for researchers and drug development professionals on two distinct therapeutic strategies targeting celiac disease.
Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The only current management is a strict, lifelong gluten-free diet (GFD), which is often challenging to maintain and may not lead to complete symptomatic or histological recovery. This has spurred the development of non-dietary pharmacological therapies. This guide provides a detailed comparison of two leading candidates that employ different mechanisms of action: Larazotide (B1674505) acetate (B1210297), a tight junction regulator, and ZED1227, a tissue transglutaminase 2 (tTG2) inhibitor.
Mechanism of Action
The two compounds intervene at different points in the pathogenesis of celiac disease. Larazotide acetate acts as a barrier-enhancing agent in the intestinal lumen, while ZED1227 works within the lamina propria to inhibit a critical enzymatic step in the immune activation cascade.
Larazotide Acetate: The Tight Junction Regulator
Larazotide acetate is a synthetic, locally acting, eight-amino acid oral peptide designed to prevent the opening of intestinal tight junctions.[1][2] In celiac disease, gluten peptides trigger the release of zonulin, a protein that loosens the tight junctions between intestinal epithelial cells.[3] This increases intestinal permeability, allowing immunogenic gluten fragments (like gliadin) to pass from the lumen into the lamina propria, where they initiate an inflammatory response.[1][3]
Larazotide acetate acts as a zonulin antagonist, preventing this permeability increase.[2] By promoting tight junction assembly and rearranging the actin cytoskeleton, it helps maintain the integrity of the epithelial barrier, thereby blocking the initial step of the inflammatory cascade.[1][4][5]
ZED1227: The Transglutaminase 2 Inhibitor
ZED1227 is a selective, small-molecule oral inhibitor of tissue transglutaminase 2 (tTG2).[6][7] The tTG2 enzyme is central to the pathogenesis of celiac disease.[7][8] Once gliadin peptides cross the epithelial barrier, tTG2 in the lamina propria modifies them through a process called deamidation.[9][10][11] This deamidation significantly increases the affinity of gliadin peptides for Human Leukocyte Antigen (HLA)-DQ2/DQ8 molecules on antigen-presenting cells.[7] This enhanced binding triggers a robust pro-inflammatory T-cell response, leading to mucosal damage, villous atrophy, and crypt hyperplasia.[7][8]
ZED1227 works by forming a stable, covalent bond with the active site of tTG2, effectively blocking its enzymatic activity.[6][7] By preventing gliadin deamidation, ZED1227 stops the potentiation of the immune response, thereby protecting the intestinal mucosa from inflammatory damage.[8][9][12]
References
- 1. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate | Semantic Scholar [semanticscholar.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. New therapies in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Could ZED1227 Pave the Way for Celiacs to Eat Gluten Without Harm? - Celiac.com [celiac.com]
- 9. celiac.org [celiac.org]
- 10. beyondceliac.org [beyondceliac.org]
- 11. New study shows promising celiac disease drug's molecular efficacy [synapse.patsnap.com]
- 12. beyondceliac.org [beyondceliac.org]
AT-1001: A Comparative Analysis of its Nicotinic Acetylcholine Receptor Subtype Selectivity
AT-1001 has emerged as a significant research tool and potential therapeutic candidate due to its high affinity and selectivity for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1][2][3][4] This guide provides a comparative overview of the selectivity profile of AT-1001 across various nAChR subtypes, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Selectivity and Affinity Profile
AT-1001 demonstrates a notable preference for the α3β4 nAChR subtype over other major subtypes like α4β2 and α7.[2][3] The binding affinity of AT-1001 has been quantified through various studies, consistently highlighting its high affinity for α3β4 nAChRs.
Comparative Binding Affinities (Ki)
The inhibitory constant (Ki) is a measure of a compound's binding affinity to a receptor. A lower Ki value indicates a higher affinity. AT-1001 exhibits a low nanomolar Ki for the α3β4 subtype, with significantly higher values for other subtypes, indicating lower affinity.
| Compound | nAChR Subtype | Ki (nM) | Species | Source |
| AT-1001 | α3β4 | 2.4 | Rat | [3] |
| α3β4 | <10 | Rat | [2][3] | |
| α4β2 | 476 | Rat | [3] | |
| α7 | 221 | Rat | [3] | |
| Varenicline (B1221332) | α4β2 | - | - | |
| α3β4 | - | - |
Note: Data for varenicline is provided for comparative context where available in the search results.
Functional Activity (EC50 and Agonist/Antagonist Profile)
Beyond binding affinity, the functional activity of AT-1001 reveals a more complex profile. It has been characterized as a partial agonist at the human α3β4 nAChR.[5][6] At the human α4β2 nAChR, it demonstrates very weak partial agonist activity.[1][5]
| Compound | nAChR Subtype | EC50 (µM) | Efficacy (% of ACh response) | Species | Source |
| AT-1001 | human α3β4 | 0.37 | 35% | Human | [5][6] |
| human α4β2 | 1.5 | 6% | Human | [5][6] | |
| rat α3β4 | - | 65-70% | Rat | [1] | |
| rat α4β2 | - | 18% | Rat | [1] |
Interestingly, while AT-1001 shows partial agonist activity, it can also act as a functional antagonist.[6][7] It desensitizes α3β4 receptors in a concentration-dependent manner, which may contribute to its therapeutic effects, such as reducing nicotine (B1678760) self-administration in preclinical models.[1][2][3]
Comparative Selectivity
The selectivity of AT-1001 for α3β4 over other subtypes is a key feature. Studies have reported a selectivity of over 90-fold for α3β4 compared to α4β2 and α7 nAChRs.[2][3] One study highlighted a nearly 100-fold selectivity for α3β4 over α4β2 and α7 receptors.[3] The binding selectivity for human α3β4 receptors is even more pronounced than for rat receptors, with a selectivity ratio of over 980-fold for human α3β4 versus human α4β2.[8]
Experimental Protocols
The data presented above were generated using established in vitro pharmacological assays. The following are summaries of the typical methodologies employed.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the displacement of a radiolabeled ligand by the test compound (AT-1001).
-
Cell Lines: Human Embryonic Kidney (HEK) cells transfected with the desired nAChR subunits (e.g., α3 and β4).[2][3]
-
Radioligand: [³H]epibatidine, a high-affinity nAChR agonist, is commonly used.[2][3][5]
-
Procedure:
-
Membranes from the transfected HEK cells are prepared.
-
The membranes are incubated with a fixed concentration of [³H]epibatidine and varying concentrations of the test compound (AT-1001).
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The data is analyzed to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays (Calcium Flux)
These assays measure the functional consequence of a compound binding to the receptor, such as the opening of the ion channel and subsequent changes in intracellular calcium levels.
-
Objective: To determine if a compound acts as an agonist, antagonist, or partial agonist and to quantify its potency (EC50) and efficacy.
-
Cell Lines: HEK cells stably expressing the nAChR subtype of interest.[3]
-
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
The test compound is added at various concentrations to determine agonist activity, and the change in fluorescence is measured.
-
To determine antagonist activity, cells are pre-incubated with the test compound before the addition of a known nAChR agonist (e.g., epibatidine), and the inhibition of the agonist-induced fluorescence is measured.[3]
-
-
Data Analysis: Concentration-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
Experimental Workflow Diagram
Caption: Workflow for determining nAChR subtype selectivity of a test compound.
Signaling Pathway Context
The activation of nAChRs, which are ligand-gated ion channels, by an agonist like acetylcholine (or a partial agonist like AT-1001) leads to the opening of the channel pore. This allows the influx of cations, primarily Na+ and Ca2+, into the cell. The resulting depolarization of the cell membrane can trigger various downstream signaling events, including the activation of voltage-gated calcium channels, leading to a further increase in intracellular calcium. This calcium influx acts as a second messenger, initiating a cascade of cellular responses.
Caption: Simplified signaling pathway of nAChR activation by AT-1001.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT-1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology [pubblicazioni.unicam.it]
- 5. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tight Junction Modulators for Researchers
Tight junctions (TJs) are critical multiprotein complexes that form a selective barrier between epithelial and endothelial cells, regulating paracellular transport. The ability to modulate these junctions is of significant interest in drug development for enhancing the delivery of therapeutics across biological barriers and in basic research for understanding tissue homeostasis and disease pathology. This guide provides an objective comparison of common tight junction modulators, supported by experimental data and detailed protocols for their evaluation.
Performance Comparison of Tight Junction Modulators
The efficacy of tight junction modulators is primarily assessed by their impact on the barrier's integrity and permeability. Key quantitative metrics include the reduction in Transepithelial Electrical Resistance (TEER), which measures ion flow, and the increase in paracellular flux of non-ionic tracers of varying sizes.
| Modulator Class | Specific Example | Mechanism of Action | Effect on TEER | Effect on Paracellular Permeability (Tracer) | Target Proteins / Pathway |
| Peptides | Zonula Occludens Toxin (ZOT) fragment, FCIGRL | Interacts with specific receptors, leading to cytoskeletal rearrangement and TJ disassembly.[1] | Significant Decrease | 6.24-fold increase (Inulin)[1] | PKC, Actin Cytoskeleton |
| Peptides | PN159 | Binds to TJ proteins, causing a transient opening of the paracellular pathway. | Reversible Decrease | Increased transport (3 kDa Dextran) | Not fully elucidated |
| Claudin Binders | C-terminal fragment of Clostridium perfringens enterotoxin (c-CPE) | Binds to the extracellular loop of specific claudin subtypes, leading to their removal from the TJ complex.[2] | ~63% decrease (basolateral application)[2] | Size-selective increase | Claudins (e.g., Claudin-4) |
| Calcium Chelators | EGTA | Sequesters extracellular Ca2+, which is essential for the integrity of cadherin-based cell-cell adhesion, leading to TJ disruption.[3] | Rapid and significant decrease[3] | General increase in permeability | Adherens Junctions (indirectly affects TJs) |
| Kinase Activators | Phorbol Esters (e.g., TPA) | Activates Protein Kinase C (PKC), which phosphorylates TJ proteins and associated scaffolding proteins.[4] | Can increase or decrease depending on cell type and context | Modulates permeability | PKC pathway, Occludin, ZO-1[4] |
Key Experimental Protocols
Accurate evaluation of tight junction modulators requires standardized and reproducible assays. Below are detailed protocols for the most common methods used to assess tight junction function.
Transepithelial Electrical Resistance (TEER) Measurement
TEER measurement is a non-invasive method to quantify the integrity of a cell monolayer by measuring its electrical resistance.[5] A decrease in TEER is indicative of increased ion permeability and a potential opening of tight junctions.
Materials:
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes (e.g., STX2) or an EndOhm chamber.[6][7]
-
Cell culture inserts (e.g., Transwells) with a confluent monolayer of epithelial or endothelial cells.
-
Blank cell culture insert (without cells) for background measurement.
-
Pre-warmed sterile buffer (e.g., PBS with Ca2+ and Mg2+) or culture medium.[8]
-
70% ethanol (B145695) or isopropanol (B130326) for sterilization.[8]
Procedure:
-
Sterilization: Sterilize the electrode probe by immersing it in 70% ethanol for approximately 15 minutes and then allow it to air dry completely in a sterile hood.[8]
-
Equilibration: Rinse the probe with sterile, pre-warmed culture medium or PBS to remove any residual ethanol.[6] Ensure the cell culture plate has been out of the incubator for a minimal amount of time, as TEER is temperature-sensitive.[6]
-
Blank Measurement: Place a blank insert (containing medium but no cells) into a well. Add the same volume of medium to the apical (inner) and basolateral (outer) chambers. Insert the electrodes, ensuring the shorter tip is in the apical chamber and the longer tip is in the basolateral chamber. Record the resistance value.[8]
-
Sample Measurement: Carefully remove the electrode, rinse, and place it in a well containing a cell monolayer. Ensure the electrode is positioned consistently in each well, typically perpendicular to the bottom of the plate, and that the tips are submerged without touching the cell monolayer.[6]
-
Recording: Wait for the resistance reading on the EVOM to stabilize before recording the value.[8]
-
Calculation:
-
Subtract the resistance of the blank insert from the resistance of the cell monolayer to get the net resistance.
-
Multiply the net resistance (in Ω) by the surface area of the insert (in cm²) to obtain the final TEER value (Ω·cm²).[5]
-
Paracellular Permeability (Tracer) Assay
This assay measures the flux of membrane-impermeable molecules of known size across the cell monolayer, providing a direct assessment of paracellular pathway permeability.
Materials:
-
Confluent cell monolayers on permeable supports.
-
Fluorescently labeled tracers (e.g., FITC-dextran of various molecular weights like 4 kDa, 10 kDa, 70 kDa, or Lucifer Yellow).[9][10][11]
-
Pre-warmed assay buffer (e.g., HBSS).
-
A fluorescence microplate reader.[9]
-
Black, clear-bottom 96-well plates for fluorescence measurement.
Procedure:
-
Preparation: Wash the cell monolayers gently with pre-warmed assay buffer in both the apical and basolateral compartments.
-
Equilibration: Add fresh, pre-warmed assay buffer to both compartments and allow the cells to equilibrate for at least 30 minutes at 37°C.[11]
-
Tracer Addition: Prepare a stock solution of the fluorescent tracer in the assay buffer. Remove the buffer from the apical chamber and replace it with the tracer solution (e.g., 1 mg/mL FITC-dextran).[9] The basolateral chamber should contain fresh assay buffer without the tracer.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).[9] At specified time points, collect samples from the basolateral chamber. Replace the collected volume with fresh buffer to maintain hydrostatic pressure.
-
Quantification: Transfer the collected samples into a 96-well plate. Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~485 nm/520 nm for FITC).[9]
-
Analysis: Create a standard curve using known concentrations of the tracer. Use this curve to calculate the concentration of the tracer that has passed into the basolateral chamber. The apparent permeability coefficient (Papp) can then be calculated.
Western Blotting for Tight Junction Proteins
Western blotting is used to quantify the expression levels of key tight junction proteins (e.g., occludin, claudins, ZO-1) following treatment with a modulator.[12][13]
Materials:
-
Cell lysates from treated and untreated monolayers.
-
SDS-PAGE gels and electrophoresis equipment.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer and electro-transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).[12]
-
Primary antibodies specific to TJ proteins (e.g., anti-ZO-1, anti-occludin).[12]
-
HRP-conjugated secondary antibodies.[12]
-
Chemiluminescent substrate (ECL).[12]
-
Imaging system.
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay. Prepare samples by adding loading buffer and heating at 95°C for 5 minutes.[12]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 50 µg) into the wells of an SDS-PAGE gel. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane overnight at a constant voltage (e.g., 30 V).[12]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times with TBS-T for 15 minutes each to remove unbound primary antibody.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 2 hours at room temperature.[12]
-
Detection: Wash the membrane again as in step 6. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[12] Densitometric analysis can be used to quantify protein levels relative to a loading control like actin.[15]
Visualizing Mechanisms and Workflows
Understanding the signaling pathways affected by modulators and the experimental process is crucial for comprehensive analysis.
Caption: Workflow for evaluating tight junction modulators.
Caption: PKC signaling pathway in tight junction modulation.
References
- 1. Effect of Tight Junction-Modulating FCIGRL-Modified Peptides on the Intestinal Absorption of Doxorubicin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical basis of tight junction barrier modulation by a pan-claudin-binding molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Role of tight junctions in signal transduction: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellqart.com [cellqart.com]
- 6. medicine.umich.edu [medicine.umich.edu]
- 7. Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2Version 2.0 [protocols.io]
- 8. youtube.com [youtube.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Tight Junction Integrity in Brain Endothelial Cells Based on Tight Junction Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
AT-1001: A Comparative Functional Analysis at α3β4 vs. α4β2 Nicotinic Acetylcholine Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional activity of AT-1001 at α3β4 and α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). The information presented is compiled from peer-reviewed studies and is intended to serve as a resource for understanding the pharmacological profile of this compound.
AT-1001 is a high-affinity ligand that demonstrates notable selectivity for the α3β4 nAChR subtype over the α4β2 subtype.[1][2][3] This selectivity is more pronounced in human receptors compared to rat receptors.[2][4] Functionally, AT-1001 acts as a partial agonist at both human and rat α3β4 nAChRs.[4][5][6] Its activity at α4β2 nAChRs is characterized by significantly lower efficacy, where it behaves as a weak partial agonist.[3][4][5]
Comparative Functional Activity of AT-1001
The functional effects of AT-1001 vary significantly between the α3β4 and α4β2 nAChR subtypes, particularly in terms of potency and efficacy. The following tables summarize the key quantitative data from functional assays performed on human nAChRs.
| Receptor Subtype | Agonist Activity | EC50 (µM) | Efficacy (% of ACh response) | Reference |
| Human α3β4 nAChR | Partial Agonist | 0.37 | 35% | [5][6][7] |
| Human α4β2 nAChR | Weak Partial Agonist | 1.5 | 6% | [5][6][7] |
| Receptor Subtype | Desensitization Potency (DC50) | Species | Reference |
| Human α3β4 nAChR | More Potent | Human | [2][4] |
| Rat α3β4 nAChR | 10-fold less potent than human α3β4 | Rat | [2][4] |
| Human α4β2 nAChR | 30-fold less potent than human α3β4 | Human | [2][4] |
Signaling Pathways and Functional Outcomes
AT-1001's interaction with α3β4 and α4β2 nAChRs initiates a cascade of events that ultimately define its pharmacological profile. As a partial agonist, it elicits a submaximal receptor response compared to the endogenous agonist, acetylcholine (ACh). At the same concentrations at which it activates the receptor, AT-1001 also causes receptor desensitization, leading to an overall functional antagonism at the α3β4 nAChR.[5][6][7]
Experimental Protocols
The functional characterization of AT-1001 has been predominantly carried out using electrophysiological techniques on recombinant human nAChRs expressed in heterologous systems.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for studying the function of ion channels like nAChRs.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs.
-
cRNA Injection: Complementary RNA (cRNA) encoding the human α3 and β4 subunits, or α4 and β2 subunits, are injected into the oocytes.
-
Incubation: The oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: A two-electrode voltage clamp apparatus is used to clamp the oocyte membrane potential, typically at -70 mV.
-
Drug Application: Solutions containing varying concentrations of AT-1001 or acetylcholine (ACh) are perfused over the oocyte.
-
Data Acquisition: The resulting inward currents, caused by the influx of cations through the activated nAChR channels, are recorded.
-
Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the drug concentration. From these curves, the EC50 (the concentration that elicits 50% of the maximal response) and the efficacy (the maximal response relative to a full agonist like ACh) are determined.[5][7]
Patch-Clamp Electrophysiology in HEK-293 Cells
This technique allows for the study of ion channel activity in mammalian cells.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are cultured and transfected with plasmids containing the cDNAs for the desired nAChR subunits (e.g., human α3 and β4).
-
Cell Plating: Transfected cells are plated at a low density to allow for the isolation of single cells for recording.
-
Whole-Cell Patch-Clamp: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Drug Application: Agonists and antagonists are applied to the cell via a rapid perfusion system.
-
Data Recording and Analysis: The currents flowing across the cell membrane in response to drug application are recorded and analyzed to determine parameters such as potency and efficacy.[4]
Comparison with Alternatives: Varenicline (B1221332)
Varenicline, a well-known smoking cessation aid, also targets nAChRs but exhibits a different selectivity profile compared to AT-1001.
| Compound | Primary Target | Functional Activity | Reference |
| AT-1001 | α3β4 nAChR | Partial Agonist | [5][8][9] |
| Varenicline | α4β2 nAChR | Partial Agonist | [8][9] |
While AT-1001 is a partial agonist at α3β4 nAChRs and a weak partial agonist at α4β2 nAChRs, varenicline is a partial agonist at α4β2 nAChRs and a weak agonist at α3β4 nAChRs.[8][9] This distinction in their functional selectivity may underlie their different in vivo effects.[9]
Conclusion
The available data consistently demonstrate that AT-1001 is a functionally selective partial agonist for the α3β4 nAChR over the α4β2 subtype. Its pharmacological profile, characterized by moderate efficacy and potent desensitization at α3β4 receptors, coupled with very low efficacy at α4β2 receptors, suggests a distinct mechanism of action compared to other nAChR ligands like varenicline. These properties make AT-1001 a valuable research tool for elucidating the role of α3β4 nAChRs in various physiological and pathological processes and a potential lead compound for therapeutic development.
References
- 1. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AT-1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide to AT-1001 and Other Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-species pharmacological comparison of AT-1001 with other notable nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, Varenicline (B1221332) and Sazetidine-A. The data presented herein is intended to serve as a valuable resource for researchers engaged in the study of nAChRs and the development of novel therapeutics targeting these receptors.
Introduction to AT-1001
AT-1001 is a high-affinity and selective ligand for the α3β4 subtype of nicotinic acetylcholine receptors.[1][2] Initially characterized as an antagonist at rat α3β4 nAChRs, further studies have revealed it to be a potent partial agonist at both human and rat α3β4 nAChRs.[2] Its selectivity is notably greater for human receptors compared to their rat counterparts.[2] AT-1001 has been investigated for its potential in smoking cessation due to its ability to reduce nicotine (B1678760) self-administration in rats.[1] This guide will delve into the quantitative pharmacology of AT-1001 and compare it to Varenicline, a well-established smoking cessation aid, and Sazetidine-A, another selective nAChR ligand.
Data Presentation: Comparative Pharmacology
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of AT-1001, Varenicline, and Sazetidine-A at human and rat α3β4 and α4β2 nAChR subtypes. These values are critical for understanding the selectivity and potential therapeutic window of these compounds.
Table 1: Binding Affinities (Ki, nM) of nAChR Ligands
| Compound | Receptor Subtype | Human Ki (nM) | Rat Ki (nM) |
| AT-1001 | α3β4 | 0.77[3] | 16[3] |
| α4β2 | 49[3] | 56[3] | |
| Varenicline | α3β4 | ~2000-25000[4][5] | - |
| α4β2 | 0.11[6] | - | |
| Sazetidine-A | α3β4 | 54[7] | 10000[8] |
| α4β2 | 0.26[7] | 0.41[8] |
Table 2: Functional Potencies (EC50, μM) and Efficacy (% of ACh response) of nAChR Ligands
| Compound | Receptor Subtype | Species | EC50 (μM) | Efficacy (% ACh max) |
| AT-1001 | α3β4 | Human | 0.37[9] | 35%[9] |
| α3β4 | Rat | 1.4[3] | 65-70%[2] | |
| α4β2 | Human | 1.5[9] | 6%[9] | |
| Varenicline | α3β4 | Human | 26.3[5] | 96%[5] |
| α4β2 | Human | 0.054[5] | 7%[5] | |
| Sazetidine-A | α4β2 (HS) | Human | 0.0061[7] | 98%[7] |
| α4β2 (LS) | Human | 0.0024[7] | 5.8%[7] |
HS = High Sensitivity Stoichiometry (α4)2(β2)3; LS = Low Sensitivity Stoichiometry (α4)3(β2)2
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data in this guide.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from nAChRs by a test compound.
Materials:
-
HEK293 cells stably expressing the nAChR subtype of interest (e.g., human α3β4).[10]
-
Radioligand (e.g., [³H]-Epibatidine).[10]
-
Test compounds (AT-1001, Varenicline, Sazetidine-A).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[10]
-
Wash Buffer (e.g., Cold 50 mM Tris-HCl, pH 7.4).[10]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[11]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[10]
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[11]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional properties (e.g., EC50, efficacy) of a ligand at an ion channel receptor.
Objective: To characterize the agonist or antagonist activity of a test compound at a specific nAChR subtype expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
Recording solution (e.g., Ba²+ Ringer's solution).
-
Test compounds dissolved in the recording solution.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and inject them with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for several days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Perfuse the oocyte with the recording solution containing known concentrations of the test compound.
-
Data Acquisition: Record the current responses elicited by the application of the test compound.
-
Data Analysis: Construct concentration-response curves by plotting the peak current response against the compound concentration. Fit the data to a sigmoidal dose-response equation to determine the EC50 and the maximum response (efficacy).
Dopamine (B1211576) Release Assay
This assay measures the effect of a compound on neurotransmitter release from brain tissue.
Objective: To determine if a test compound can modulate nicotine-induced dopamine release from rat nucleus accumbens (NAc) synaptosomes.[1]
Materials:
-
Rat nucleus accumbens tissue.
-
[³H]-dopamine.
-
Perfusion system.
-
Scintillation counter.
-
Test compounds and nicotine.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from rat NAc tissue.[1]
-
Loading: Incubate the synaptosomes with [³H]-dopamine to allow for its uptake.
-
Perfusion: Perfuse the loaded synaptosomes with a buffer.
-
Stimulation: Stimulate the synaptosomes with nicotine in the presence or absence of the test compound.[1]
-
Fraction Collection: Collect the perfusate in fractions.
-
Quantification: Measure the amount of [³H]-dopamine in each fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of total [³H]-dopamine released in response to stimulation and determine the effect of the test compound on this release.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the pharmacology of AT-1001.
Caption: Workflow for determining compound binding affinity using a radioligand binding assay.
Caption: Simplified signaling cascade following activation of a nicotinic acetylcholine receptor.
References
- 1. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of AT-1001 and Mecamylamine: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of two nicotinic acetylcholine (B1216132) receptor (nAChR) modulators, AT-1001 and mecamylamine (B1216088), for researchers, scientists, and drug development professionals. The document outlines their distinct mechanisms of action, receptor binding profiles, and functional effects, supported by experimental data.
Introduction
AT-1001 is a high-affinity partial agonist with notable selectivity for the α3β4 nAChR subtype.[1][2] In contrast, mecamylamine is a long-established non-selective and non-competitive antagonist of nAChRs, functioning as a ganglionic blocker.[3][4] Their differing pharmacological profiles suggest distinct therapeutic potentials and research applications. This guide aims to provide a clear, data-driven comparison to inform experimental design and drug development strategies.
Mechanism of Action
AT-1001 acts as a partial agonist at the α3β4 nicotinic acetylcholine receptor.[1][2][5] This means that it binds to the receptor and elicits a response that is lower than that of a full agonist like acetylcholine.[6] Its functional effect can be complex, exhibiting partial agonism at low concentrations and functional antagonism at higher concentrations or in the presence of a full agonist, due to receptor desensitization.[1][6]
Mecamylamine functions as a non-competitive antagonist of nAChRs.[3][4] It does not compete with acetylcholine for the binding site but instead blocks the ion channel when it is in the open state, thereby preventing the influx of ions.[7] This action is voltage-dependent and results in the inhibition of neuronal and ganglionic nAChRs.[8][9]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for AT-1001 and mecamylamine, highlighting their differences in receptor binding affinity, potency, and efficacy.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | α3β4 nAChR | α4β2 nAChR | α7 nAChR | Reference |
| AT-1001 | 2.4 | 476 | 221 | [10] |
Note: As a non-competitive antagonist, Ki values for mecamylamine at the orthosteric binding site are not applicable as it does not compete with radioligands for this site.[10]
Table 2: Functional Potency and Efficacy
| Compound | Parameter | α3β4 nAChR | α4β2 nAChR | α7 nAChR | Reference |
| AT-1001 | EC50 (µM) | 0.37 (human) | 1.5 (human) | - | [1][6] |
| Emax (% of ACh) | 35% (human) | 6% (human) | - | [1][6] | |
| IC50 (nM) | 35.2 (Ca2+ flux) | - | - | [10] | |
| Mecamylamine | IC50 (nM) | 640 | 2500 | 6900 | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Radioligand Binding Assay for AT-1001
This protocol is based on the methodology used to determine the binding affinity of AT-1001 to various nAChR subtypes.[10]
-
Cell Lines and Membrane Preparation: Human embryonic kidney (HEK) cells stably transfected with human nAChR subunits (α3β4, α4β2, or α7) are used. Cell membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Assay Conditions: The binding assay is performed in a 96-well plate format. Membrane homogenates are incubated with a specific radioligand (e.g., [³H]epibatidine) and varying concentrations of the competitor compound (AT-1001).
-
Incubation and Filtration: The mixture is incubated at a specified temperature (e.g., 4°C) for a defined period (e.g., 2-4 hours) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Mecamylamine
This protocol outlines the general procedure for characterizing the inhibitory effects of mecamylamine on nAChRs using whole-cell patch-clamp electrophysiology.[9][11][12]
-
Cell Preparation: Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes injected with nAChR cRNA or cultured neurons) are used.
-
Recording Setup: The cells are placed in a recording chamber on the stage of a microscope and continuously perfused with an external solution. A glass micropipette with a fine tip (filled with an internal solution) is used as the recording electrode.
-
Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal). A brief application of suction ruptures the membrane patch, establishing a whole-cell recording configuration.
-
Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -70 mV). An agonist (e.g., acetylcholine) is applied to elicit an inward current through the nAChRs. The current is recorded using an amplifier and data acquisition software.
-
Drug Application: After recording a stable baseline response to the agonist, mecamylamine is co-applied with the agonist. The reduction in the agonist-evoked current in the presence of mecamylamine is measured. A dose-response curve is generated by applying a range of mecamylamine concentrations.
-
Data Analysis: The IC50 value for mecamylamine is determined by fitting the dose-response data to a sigmoidal equation.
In Vivo Nicotine (B1678760) Self-Administration in Rats
This protocol describes a common model to assess the effects of AT-1001 and mecamylamine on the reinforcing properties of nicotine.[10]
-
Animals and Surgery: Adult male Wistar or Sprague-Dawley rats are typically used. A catheter is surgically implanted into the jugular vein for intravenous drug administration.
-
Operant Conditioning Chambers: The rats are placed in operant conditioning chambers equipped with two levers.
-
Training: The rats are trained to press one lever (the active lever) to receive an intravenous infusion of nicotine. The other lever (the inactive lever) has no programmed consequences. Each nicotine infusion is paired with a cue (e.g., a light or a tone).
-
Drug Testing: Once stable responding for nicotine is established, the rats are pre-treated with either vehicle, AT-1001, or mecamylamine at various doses before the self-administration session.
-
Data Collection and Analysis: The number of presses on the active and inactive levers is recorded. A reduction in active lever pressing following drug pre-treatment indicates that the drug has attenuated the reinforcing effects of nicotine.
Signaling Pathways
The activation of nAChRs initiates a cascade of intracellular signaling events, primarily driven by the influx of cations, particularly Ca²⁺. The distinct mechanisms of AT-1001 and mecamylamine lead to different downstream consequences.
AT-1001 (α3β4 Partial Agonist): As a partial agonist, AT-1001 leads to a submaximal influx of Ca²⁺ through the α3β4 nAChR. This limited Ca²⁺ signal can modulate various downstream effectors, including protein kinases (e.g., PKC, CaMK) and transcription factors (e.g., CREB), albeit to a lesser extent than a full agonist. This can influence neurotransmitter release and neuronal excitability. The desensitizing effect of AT-1001 further dampens the signaling cascade in the presence of a full agonist like nicotine.
Mecamylamine (Non-competitive Antagonist): By blocking the open channel, mecamylamine effectively prevents the influx of Ca²⁺ and Na⁺ mediated by nAChR activation. This leads to a complete shutdown of the immediate downstream signaling events that are dependent on this ion flux. Consequently, processes such as depolarization, activation of voltage-gated calcium channels, and subsequent neurotransmitter release are inhibited.
Conclusion
AT-1001 and mecamylamine represent two distinct classes of nAChR modulators with significantly different pharmacological profiles. AT-1001's high selectivity and partial agonism at the α3β4 subtype make it a valuable tool for dissecting the specific roles of this receptor in nicotine addiction and other neurological processes. In contrast, mecamylamine's broad, non-competitive antagonism provides a means to investigate the overall contribution of nAChRs to physiological and pathological states. The choice between these two compounds will depend on the specific research question, with AT-1001 offering subtype selectivity and mecamylamine providing broad-spectrum nAChR blockade. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their studies.
References
- 1. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Mecamylamine hydrochloride, non-competitive antagonist of nicotinic receptors (CAS 826-39-1) | Abcam [abcam.com]
- 4. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The acetylcholine receptor of the neuromuscular junction recognizes mecamylamine as a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Navigating the Celiac Disease Treatment Landscape: A Comparative Guide to Larazotide Acetate and Emerging Therapies
For researchers, scientists, and drug development professionals, the quest for a non-dietary treatment for celiac disease is a critical frontier. This guide provides an in-depth clinical relevance assessment of Larazotide acetate's mechanism of action, alongside a comparative analysis of its performance against promising therapeutic alternatives. Detailed experimental data, methodologies, and visual pathway diagrams are presented to facilitate a comprehensive understanding of the current therapeutic landscape.
Celiac disease, an autoimmune disorder triggered by gluten ingestion in genetically predisposed individuals, currently has only one approved treatment: a strict, lifelong gluten-free diet. However, the challenges of complete gluten avoidance and the persistence of symptoms in a significant portion of patients underscore the urgent need for pharmacological interventions. Larazotide acetate (B1210297), a first-in-class tight junction regulator, has been a key focus of research. This guide delves into its mechanism and clinical trial outcomes, while also providing a comparative look at other innovative approaches, including enzyme-based therapies, transglutaminase 2 (TG2) inhibitors, and immunotherapies.
Larazotide Acetate: A Tight Junction Modulator
Larazotide acetate is an orally administered, synthetic octapeptide that acts locally in the small intestine to regulate the tight junctions between epithelial cells. In celiac disease, gluten peptides trigger the release of zonulin, a protein that loosens these junctions, increasing intestinal permeability. This "leaky gut" allows gluten fragments to translocate into the lamina propria, where they initiate an inflammatory immune response. Larazotide acetate is designed to inhibit this process by preventing the disassembly of tight junctions, thereby reducing the inflammatory cascade.
Clinical Trial Data
A key Phase 2b clinical trial (NCT01396213) evaluated the efficacy and safety of Larazotide acetate in adults with celiac disease who experienced persistent symptoms despite a gluten-free diet.[1] The primary endpoint was the change in the Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS).
| Outcome Measure | Placebo | Larazotide Acetate (0.5 mg) | p-value |
| Change in CeD-GSRS Score | - | Significant Reduction | 0.022 |
| Reduction in CeD PRO Symptomatic Days | - | 26% | 0.017 |
| Increase in CeD PRO Improved Symptom Days | - | 31% | 0.034 |
| Reduction in Headache and Tiredness | - | Significant Reduction | 0.010 |
CeD PRO: Celiac Disease Patient Reported Outcome
While the 0.5 mg dose of Larazotide acetate met the primary endpoint and showed improvements in patient-reported outcomes, higher doses (1 mg and 2 mg) did not demonstrate a statistically significant difference from placebo.[1]
Discontinuation of Phase 3 Trial
Despite promising Phase 2 results, the Phase 3 clinical trial for Larazotide acetate (CedLara) was discontinued (B1498344). An interim analysis revealed that the sample size required to demonstrate a statistically significant clinical outcome between the drug and placebo groups was impractically large.[2]
Comparative Analysis of Alternative Therapies
Several alternative therapeutic strategies are under investigation, each with a distinct mechanism of action.
ZED1227: A Transglutaminase 2 (TG2) Inhibitor
ZED1227 is an oral inhibitor of tissue transglutaminase 2 (TG2), a key enzyme in the pathogenesis of celiac disease. TG2 deamidates gluten peptides, increasing their immunogenicity and binding affinity to HLA-DQ2/8 molecules on antigen-presenting cells, thereby amplifying the T-cell mediated immune response. By blocking TG2, ZED1227 aims to prevent this initial step in the inflammatory cascade.
A Phase 2a proof-of-concept study demonstrated that ZED1227 attenuated gluten-induced mucosal damage in patients with celiac disease.[3]
| Outcome Measure | Placebo | ZED1227 (10 mg, 50 mg, 100 mg) | p-value |
| Change in Villus Height to Crypt Depth Ratio | Significant Worsening | Attenuated Damage (all doses) | <0.001 (for all doses vs. placebo) |
| Change in Intraepithelial Lymphocyte Density | Increase | Dose-dependent Reduction | - |
Latiglutenase (ALV003): An Enzyme-Based Therapy
Latiglutenase is an orally administered combination of two gluten-specific enzymes that degrade gluten proteins into smaller, non-immunogenic fragments in the stomach and duodenum before they can trigger an immune response in the small intestine.
A Phase 2 clinical trial evaluated the efficacy of Latiglutenase in a gluten challenge setting.
| Outcome Measure | Placebo | Latiglutenase | p-value |
| Change in Villus Height to Crypt Depth Ratio | -0.35 | -0.04 | 0.057 |
| Change in Intraepithelial Lymphocyte Density (cells/mm) | 24.8 | 9.8 | 0.018 |
| Change in Abdominal Pain Severity | 1.63 | 0.22 | 0.231 |
| Change in Bloating Severity | 3.29 | 0.96 | 0.204 |
| Change in Tiredness Severity | 3.20 | 0.02 | 0.113 |
While the primary endpoint of change in villus height to crypt depth ratio did not reach statistical significance, Latiglutenase did show a significant reduction in intraepithelial lymphocyte density and a trend towards reduced symptom severity.[4][5]
Nexvax2: An Immunotherapy Vaccine
Nexvax2 was a therapeutic vaccine designed to induce immune tolerance to gluten in individuals with the HLA-DQ2.5 genetic background. The vaccine contained a mixture of gluten peptides intended to desensitize the immune system to gluten. However, the Phase 2 clinical trial for Nexvax2 was discontinued because an interim analysis showed it did not provide protection from gluten exposure compared to a placebo.[6][7][8][9]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Caption: Larazotide acetate's mechanism of action.
Caption: Mechanisms of alternative celiac disease therapies.
Caption: General experimental workflow for celiac disease clinical trials.
Experimental Protocols
Larazotide Acetate Phase 2b Trial (NCT01396213)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: 342 adults with biopsy-confirmed celiac disease on a gluten-free diet for at least 12 months with persistent symptoms.
-
Intervention: Participants were randomized to receive Larazotide acetate (0.5 mg, 1 mg, or 2 mg) or placebo three times daily for 12 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the weekly average Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.
-
Secondary Endpoints: Included the Celiac Disease Patient-Reported Outcome (CeD PRO) to assess the frequency and severity of symptoms.
ZED1227 Phase 2a Trial
-
Study Design: A proof-of-concept, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Adults with well-controlled celiac disease.
-
Intervention: Participants received one of three doses of ZED1227 (10 mg, 50 mg, or 100 mg) or placebo daily for 6 weeks while undergoing a daily gluten challenge (3g of gluten).
-
Primary Endpoint: Attenuation of gluten-induced duodenal mucosal damage, measured by the change in the villus height to crypt depth ratio.
-
Secondary Endpoints: Included changes in intraepithelial lymphocyte density and patient-reported outcomes.
Latiglutenase Phase 2 Trial
-
Study Design: A randomized, double-blind, placebo-controlled, gluten-challenge study.
-
Participants: Adults with biopsy-confirmed celiac disease on a gluten-free diet.
-
Intervention: Participants received Latiglutenase or placebo and were challenged with 2 grams of gluten daily for 6 weeks.
-
Primary Endpoint: Change in villus height to crypt depth ratio.
-
Secondary Endpoints: Included changes in intraepithelial lymphocyte density and symptom severity.
Conclusion
The clinical development of Larazotide acetate highlighted the potential of targeting tight junction regulation as a therapeutic strategy for celiac disease. While its journey was halted at Phase 3, the insights gained have been invaluable for the field. The current landscape of celiac disease therapeutics is diverse, with promising alternatives like ZED1227 and Latiglutenase showing efficacy in early-phase trials. ZED1227's targeted inhibition of TG2 represents a mechanistically distinct and promising approach, while Latiglutenase offers a pragmatic strategy to mitigate the effects of inadvertent gluten exposure. The discontinuation of Nexvax2 underscores the challenges of developing effective immunotherapies for this complex autoimmune disease. Continued research and well-designed clinical trials are essential to bring safe and effective non-dietary treatments to patients with celiac disease. This comparative guide serves as a resource for the scientific community to navigate the complexities of this evolving field and to inform the next generation of drug development.
References
- 1. Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beyondceliac.org [beyondceliac.org]
- 3. Dr. Falk Pharma and Zedira announce successful completion of the ... - 2021 - News - Zedira GmbH [zedira.com]
- 4. Latiglutenase protects the mucosa and attenuates symptom severity in patients with celiac disease... : Falk Foundation [falkfoundation.org]
- 5. Latiglutenase Protects the Mucosa and Attenuates Symptom Severity in Patients with Celiac Disease Exposed to a Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beyondceliac.org [beyondceliac.org]
- 7. Discontinuation of the Nexvax2 Phase 2 trial - Coeliac New Zealand [coeliac.org.nz]
- 8. Trials for coeliac disease vaccine discontinued - Coeliac UK [coeliac.org.uk]
- 9. Promising Celiac Disease "Vaccine" Nexvax2 Goes Down in Flames - Celiac.com [celiac.com]
Validating the Therapeutic Potential of α3β4 Nicotinic Acetylcholine Receptor Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) has emerged as a significant target in the development of therapeutics for a range of central nervous system disorders, most notably nicotine (B1678760) addiction. Antagonism of this receptor subtype, predominantly expressed in the medial habenula and interpeduncular nucleus, offers a promising strategy to modulate dopamine (B1211576) release associated with the rewarding effects of nicotine. This guide provides a comparative analysis of key α3β4 nAChR antagonists, supported by experimental data, to aid researchers in evaluating their therapeutic potential.
Comparative Analysis of α3β4 nAChR Antagonists
The therapeutic efficacy of α3β4 nAChR antagonists is benchmarked by their potency, selectivity, and in vivo effects. Below is a compilation of quantitative data for prominent antagonists, offering a side-by-side comparison of their performance.
Table 1: Comparative Binding Affinities (Ki in nM) of α3β4 nAChR Antagonists
| Compound | α3β4 | α4β2 | α7 | α3β2 | Selectivity (α4β2/α3β4) | Selectivity (α7/α3β4) |
| AT-1001 | 2.4 | 476 | 221 | - | ~198 | ~92 |
| α-Conotoxin AuIB | 750 (IC50) | >75,000 (IC50) | ~7,500 (IC50) | >75,000 (IC50) | >100 | ~10 |
| 18-Methoxycoronaridine (18-MC) | Binds to mecamylamine (B1216088) site | - | - | - | Not Applicable | Not Applicable |
Note: Data is compiled from various sources and experimental conditions may vary. 18-MC is a non-competitive antagonist and does not compete with [³H]epibatidine for the orthosteric binding site, hence a Ki value is not applicable in this context.
Table 2: Comparative Functional Inhibitory Concentrations (IC50 in µM)
| Compound | α3β4 | α4β2 | α7 | α3β2 |
| AT-1001 | Potent antagonist/partial agonist activity | Weaker partial agonist activity | - | - |
| α-Conotoxin AuIB | 0.75 | >75 | ~7.5 | >75 |
| Mecamylamine | ~0.53 (sympathetic neurons) | - | - | - |
Key Experimental Validations
The therapeutic potential of these antagonists is further validated through a series of in vitro and in vivo experiments designed to assess their functional effects on receptor activity and addiction-related behaviors.
Nicotine Self-Administration in Rats
A primary behavioral model to evaluate the anti-addictive properties of α3β4 nAChR antagonists is the nicotine self-administration paradigm in rats. In this model, rats are trained to press a lever to receive intravenous infusions of nicotine. Effective antagonists are expected to reduce the rate of lever pressing for nicotine, indicating a decrease in its reinforcing effects. For instance, AT-1001 has been shown to potently and dose-dependently block nicotine self-administration in rats without affecting responding for food, highlighting its specificity in targeting nicotine reward pathways.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in α3β4 nAChR antagonism is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
The above diagram illustrates the logical flow from in vitro characterization of antagonist properties to in vivo validation of their therapeutic potential in a behavioral model of addiction.
This diagram depicts the signaling cascade initiated by nicotine binding to the α3β4 nAChR and how antagonists interfere with this process. Activation of the receptor leads to calcium influx and subsequent activation of downstream protein kinases such as PKA and ERK, ultimately leading to changes in gene expression that underlie the reinforcing properties of nicotine. Antagonists block this cascade at its inception.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To quantify the affinity of a test compound for the α3β4 nAChR.
Materials:
-
HEK293 cells stably expressing the human α3β4 nAChR.
-
Membrane preparation from these cells.
-
[³H]Epibatidine (radioligand).
-
Test antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the α3β4 nAChR. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of 0.5-1 mg/mL.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: 50 µL membrane preparation + 50 µL [³H]Epibatidine + 50 µL assay buffer.
-
Non-specific Binding: 50 µL membrane preparation + 50 µL [³H]Epibatidine + 50 µL of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM nicotine).
-
Competitive Binding: 50 µL membrane preparation + 50 µL [³H]Epibatidine + 50 µL of various concentrations of the test antagonist.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test antagonist to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[1][2][3][4]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the ion flow through receptor channels in response to agonist application and the blocking effect of antagonists.
Objective: To determine the functional inhibitory concentration (IC50) of an antagonist on α3β4 nAChRs.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding human α3 and β4 nAChR subunits.
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and recording setup.
-
Recording solution (e.g., ND96).
-
Agonist (e.g., Acetylcholine).
-
Test antagonist.
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNA for the α3 and β4 subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a concentration of acetylcholine that elicits a submaximal current response (e.g., EC20).
-
Antagonist Application: Co-apply the agonist with varying concentrations of the test antagonist and record the resulting current.
-
Data Analysis: Measure the peak current amplitude in the presence of different antagonist concentrations. Plot the percentage of inhibition of the agonist-induced current against the log concentration of the antagonist to determine the IC50 value.[5][6][7][8][9][10][11]
Calcium Flux Assay
This cell-based assay measures changes in intracellular calcium concentration upon receptor activation, providing a functional readout of receptor activity.
Objective: To assess the ability of an antagonist to block agonist-induced calcium influx through α3β4 nAChRs.
Materials:
-
HEK293 cells expressing the α3β4 nAChR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist (e.g., Nicotine).
-
Test antagonist.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Plating: Plate the HEK293-α3β4 cells in the microplates and allow them to adhere overnight.
-
Dye Loading: Load the cells with the Fluo-4 AM dye by incubating them with a dye-loading solution for approximately 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined period.
-
Agonist Stimulation and Fluorescence Reading: Place the plate in a fluorescence microplate reader. Add a specific concentration of the agonist to all wells and immediately begin recording the fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the percentage of inhibition of the agonist-induced calcium flux by the antagonist at each concentration. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.[12][13][14][15][16][17][18]
Nicotine Self-Administration in Rats
This in vivo behavioral paradigm is a gold standard for assessing the reinforcing (addictive) properties of drugs and the potential of a compound to treat addiction.
Objective: To evaluate the effect of an α3β4 nAChR antagonist on the motivation to self-administer nicotine.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Operant conditioning chambers equipped with two levers and an intravenous infusion system.
-
Intravenous catheters.
-
Nicotine solution for infusion.
-
Test antagonist.
Procedure:
-
Surgery: Surgically implant an intravenous catheter into the jugular vein of each rat. Allow the rats to recover for at least 5-7 days.
-
Acquisition of Self-Administration: Train the rats in the operant chambers to press a designated "active" lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion). The other lever is "inactive" and has no consequence. Training sessions are typically 1-2 hours daily for 10-15 days until a stable baseline of responding is established.
-
Antagonist Treatment: Once stable self-administration is achieved, administer the test antagonist via an appropriate route (e.g., subcutaneous, intraperitoneal) at various doses prior to the self-administration session.
-
Testing: Place the rats back in the operant chambers and allow them to self-administer nicotine for the standard session duration.
-
Data Analysis: Record the number of active and inactive lever presses for each rat under each treatment condition. A significant decrease in active lever pressing following antagonist administration, without a significant change in inactive lever pressing, indicates a reduction in the reinforcing effects of nicotine.[19][2][3][5][14][20][21][22][23]
References
- 1. α-Conotoxin AuIB Isomers Exhibit Distinct Inhibitory Mechanisms and Differential Sensitivity to Stoichiometry of α3β4 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Validation of a nicotine vapor self-administration model in rats with relevance to electronic cigarette use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 5. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 6. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Oral Nicotine Self-Administration in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. G Protein-Dependent Activation of the PKA-Erk1/2 Pathway by the Striatal Dopamine D1/D3 Receptor Heteromer Involves Beta-Arrestin and the Tyrosine Phosphatase Shp-2 [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Threshold of Adulthood for the Onset of Nicotine Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exposure to nicotine vapor in male adolescent rats produces a withdrawal-like state and facilitates nicotine self-administration during adulthood - PMC [pmc.ncbi.nlm.nih.gov]
Larazotide Acetate in Celiac Disease: A Comparative Analysis of its Impact on Inflammatory Markers
For Immediate Release
This guide provides a detailed comparison of larazotide (B1674505) acetate's performance against other emerging therapies for celiac disease, with a specific focus on their respective impacts on key inflammatory markers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current therapeutic landscape beyond a gluten-free diet.
Larazotide acetate (B1210297), a first-in-class oral peptide, functions as a tight junction regulator by inhibiting zonulin, a protein that modulates intestinal permeability.[1][2] In celiac disease, gluten triggers the release of zonulin, leading to the opening of tight junctions between intestinal epithelial cells. This increased permeability allows gluten peptides to enter the lamina propria, initiating an inflammatory cascade.[3][4] Larazotide acetate aims to prevent this initial step, thereby reducing the subsequent immune response and inflammation.[3]
Comparative Impact on Inflammatory Markers
The following tables summarize the quantitative data from clinical trials on the effects of larazotide acetate and alternative therapies on primary inflammatory markers in celiac disease.
Table 1: Effect on Anti-Tissue Transglutaminase (tTG) IgA Levels
| Therapeutic Agent | Mechanism of Action | Dosage | Study Population | Gluten Challenge | Change in Anti-tTG IgA Levels | Reference(s) |
| Larazotide Acetate | Zonulin Antagonist | 1 mg, 4 mg, 8 mg (tid) | 184 adults with celiac disease on a GFD | 2.7 g/day for 6 weeks | Mean ratio of anti-tTG IgA over baseline was 19.0 in the placebo group, compared with 5.78 (1 mg), 3.88 (4 mg), and 7.72 (8 mg).[2][5][6][7][8] | [2][5][6][7][8] |
| Latiglutenase | Gluten-degrading enzyme | 1200 mg | 50 adults with celiac disease | 2 g/day for 6 weeks | Data on anti-tTG IgA not prominently reported; focus on histology and symptoms.[9][10] | [9][10] |
| ZED1227 | Transglutaminase 2 (TG2) Inhibitor | 100 mg/day | 58 adults with celiac disease | 3 g/day for 6 weeks | Data on anti-tTG IgA not prominently reported; focus on histology and molecular markers of inflammation.[11][12][13] | [11][12][13] |
| TAK-101 | Immune Tolerance Induction (Nanoparticle encapsulating gliadin) | IV infusion | 33 adults with celiac disease | 12 g/day for 3 days, then 6 g/day for 11 days | Data on anti-tTG IgA not prominently reported; focus on T-cell response.[3][14][15] | [3][14][15] |
| Nexvax2 | Therapeutic Vaccine | Subcutaneous injection | Adults with celiac disease (HLA-DQ2.5+) | Bolus gluten challenge | Clinical trial discontinued (B1498344) due to ineffectiveness.[16][17][18] | [16][17][18] |
Table 2: Effect on Cytokine Levels (IFN-γ)
| Therapeutic Agent | Mechanism of Action | Dosage | Study Population | Gluten Challenge | Change in IFN-γ Levels | Reference(s) |
| Larazotide Acetate | Zonulin Antagonist | Not specified | Patients with celiac disease | Single dose gluten exposure | In one trial, IFN-γ levels increased by 57% in the placebo group versus 29% in the larazotide acetate group (not statistically significant).[7] | [7] |
| Latiglutenase | Gluten-degrading enzyme | 1200 mg | 50 adults with celiac disease | 2 g/day for 6 weeks | Data on IFN-γ not reported. | [9][10] |
| ZED1227 | Transglutaminase 2 (TG2) Inhibitor | 100 mg/day | 58 adults with celiac disease | 3 g/day for 6 weeks | Prevented gluten-induced T-cell-mediated inflammation.[11][12] | [11][12] |
| TAK-101 | Immune Tolerance Induction (Nanoparticle encapsulating gliadin) | IV infusion | 33 adults with celiac disease | 14-day gluten challenge | 88% reduction in the change from baseline in IFN-γ spot-forming units versus placebo (2.01 vs 17.58, P = .006).[14][15] | [14][15] |
| Nexvax2 | Therapeutic Vaccine | Subcutaneous injection | Adults with celiac disease (HLA-DQ2.5+) | Bolus gluten challenge | Clinical trial discontinued due to ineffectiveness.[16][17][18] | [16][17][18] |
Experimental Protocols
A standardized methodology is crucial for comparing the efficacy of different therapeutic agents. Most clinical trials in celiac disease utilize a gluten challenge to assess the protective effects of the investigational drug.
Key Components of a Typical Gluten Challenge Protocol:
-
Patient Population: Adult patients with biopsy-confirmed celiac disease who have been on a strict gluten-free diet (GFD) for at least 6-12 months.[2][6][19][20]
-
Run-in Period: A period where patients maintain their GFD to establish a baseline for symptoms and inflammatory markers.[2][6][7][20]
-
Randomization: Patients are randomly assigned to receive either the active drug or a placebo in a double-blind manner.[2][5][6][7][20][21]
-
Gluten Challenge: Participants consume a specified amount of gluten daily (ranging from 2 to 12 grams) for a set period (e.g., 14 days to 6 weeks).[2][3][5][6][21]
-
Outcome Measures:
-
Serological Markers: Blood samples are collected at baseline and at various time points during the study to measure levels of anti-tTG IgA and other antibodies.[2][5][6][20][21]
-
Cytokine Assays: Assays such as ELISpot are used to quantify the number of IFN-γ producing T-cells in response to gluten.[3][14][15][22]
-
Histology: Duodenal biopsies may be taken before and after the gluten challenge to assess changes in villus height to crypt depth ratio (Vh:Cd).[1][9][10][13]
-
Symptom Reporting: Patients often complete daily or weekly diaries to report the severity of gastrointestinal symptoms.[2][5][6][7][8][20][21]
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of larazotide acetate, a typical experimental workflow, and a comparison of therapeutic approaches.
Conclusion
Larazotide acetate demonstrates a notable effect in reducing the rise of anti-tTG IgA levels following a gluten challenge, a key serological marker of celiac disease activity. While its impact on cytokine markers like IFN-γ is less consistently reported in a quantitative manner, its mechanism of action provides a strong rationale for its anti-inflammatory effects.
Alternative therapies target different stages of the celiac disease pathogenesis. TAK-101 shows significant promise in directly modulating the T-cell response, as evidenced by the substantial reduction in IFN-γ producing cells. ZED1227 and latiglutenase, on the other hand, have primarily been evaluated based on their ability to prevent histological damage and alleviate symptoms, with less available data on their specific effects on serological and cytokine inflammatory markers. The discontinuation of the Nexvax2 trial underscores the challenges in developing effective immunotherapies for celiac disease.
This comparative analysis highlights the diverse strategies being employed to treat celiac disease. For researchers and drug development professionals, the choice of primary endpoints in clinical trials—be they serological, cellular, histological, or symptom-based—will be critical in demonstrating the unique benefits of each therapeutic approach. Further head-to-head trials would be invaluable in establishing a clear hierarchy of efficacy among these promising new agents.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. Larazotide acetate in patients with coeliac disease undergoing a gluten challenge: a randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beyondceliac.org [beyondceliac.org]
- 4. mayo.edu [mayo.edu]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. ovid.com [ovid.com]
- 7. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Latiglutenase protects the mucosa and attenuates symptom severity in patients with celiac disease... : Falk Foundation [falkfoundation.org]
- 10. Latiglutenase Protects the Mucosa and Attenuates Symptom Severity in Patients with Celiac Disease Exposed to a Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. celiac.org [celiac.org]
- 12. news-medical.net [news-medical.net]
- 13. beyondceliac.org [beyondceliac.org]
- 14. TAK-101 Nanoparticles Induce Gluten-Specific Tolerance in Celiac Disease: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TAK-101 Nanoparticles Induce Gluten-Specific Tolerance in Celiac Disease: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. beyondceliac.org [beyondceliac.org]
- 18. hcplive.com [hcplive.com]
- 19. clinicaltrials.takeda.com [clinicaltrials.takeda.com]
- 20. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Randomized, Double-Blind Study of Larazotide Acetate to Prevent the Activation of Celiac Disease During Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Meta-Analysis of AT-1001 for Nicotine Addiction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical studies on AT-1001, a novel therapeutic agent for nicotine (B1678760) addiction. It objectively compares the pharmacological and behavioral profile of AT-1001 with established smoking cessation therapies, including varenicline (B1221332), bupropion, and nicotine replacement therapy (NRT), as well as the non-selective antagonist mecamylamine. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action and therapeutic potential.
Executive Summary
Nicotine addiction is a complex neurological disorder primarily mediated by nicotinic acetylcholine (B1216132) receptors (nAChRs). While existing therapies have aided many in their attempts to quit smoking, relapse rates remain high, underscoring the need for novel therapeutic strategies. AT-1001 has emerged as a promising candidate, demonstrating a distinct pharmacological profile centered on the α3β4 nAChR subtype, which is implicated in the reinforcing effects of nicotine. This guide synthesizes the available preclinical data to offer a clear comparison of AT-1001's performance against current treatments.
Comparative Pharmacological Profiles
The following tables summarize the quantitative data from in vitro studies, offering a direct comparison of the binding affinities and functional activities of AT-1001 and alternative therapies at key nAChR subtypes.
Table 1: Comparative nAChR Binding Affinities (Ki, nM)
| Compound | α3β4 nAChR | α4β2 nAChR | α7 nAChR | Primary Target & Selectivity |
| AT-1001 | 2.4 [1] | 476[1] | 221[1] | High affinity and >90-fold selectivity for α3β4 over α4β2 and α7 subtypes.[1] |
| Varenicline | >500-fold lower affinity than for α4β2[2] | 0.06 - 0.4[3][4] | 322 - 125[3][4] | High affinity and selectivity for α4β2.[2] |
| Bupropion | Weak Antagonist | Weak Antagonist | Weak Antagonist | Primarily a norepinephrine-dopamine reuptake inhibitor; also a weak, non-competitive nAChR antagonist. |
| Mecamylamine | Non-selective | Non-selective | Non-selective | Non-selective nAChR antagonist. |
| Nicotine | - | ~1.6 - 6.1[3] | ~1600[4] | Agonist at multiple nAChR subtypes, with high affinity for α4β2. |
Table 2: Comparative nAChR Functional Activity (EC50/IC50, nM)
| Compound | Assay Type | α3β4 nAChR | α4β2 nAChR | Mechanism of Action |
| AT-1001 | Ca2+ Flux (antagonist activity) | IC50: 35.2 [1] | - | Partial agonist at human α3β4 nAChRs, but acts as a functional antagonist.[5] |
| Varenicline | Electrophysiology (agonist activity) | EC50: 26,300 (full agonist)[2] | EC50: 54.3 (partial agonist)[2] | Partial agonist at α4β2 nAChRs; full agonist at α3β4 and α7 nAChRs. |
| Bupropion | Electrophysiology (antagonist activity) | Inhibits | Inhibits | Non-competitive antagonist at nAChRs. |
| Mecamylamine | Ca2+ Flux (antagonist activity) | IC50: ~80 | - | Non-selective nAChR antagonist. |
Signaling Pathways and Mechanisms of Action
The diagrams below, generated using Graphviz, illustrate the key signaling pathways in nicotine addiction and the distinct mechanisms by which AT-1001 and its alternatives intervene.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments cited in the analysis of AT-1001 and comparable agents.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for specific nAChR subtypes.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the desired human nAChR subunits (e.g., α3 and β4).[6]
-
Radioligand: [³H]-Epibatidine, a high-affinity nAChR agonist.[6]
-
Competitor (for non-specific binding): A high concentration of a known nAChR ligand (e.g., nicotine).[6]
-
Test Compounds: AT-1001 and comparators, prepared in serial dilutions.
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) and wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).[6]
-
Equipment: Cell harvester, scintillation counter, glass fiber filters.[6]
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target nAChR subtype to confluency.
-
Harvest and homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.[6]
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add membrane preparation, [³H]-Epibatidine, and assay buffer.[6]
-
Non-specific Binding: Add membrane preparation, [³H]-Epibatidine, and a high concentration of a non-labeled competitor (e.g., nicotine).[6]
-
Competitive Binding: Add membrane preparation, [³H]-Epibatidine, and varying concentrations of the test compound.[6]
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the competition binding data.
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vivo Nicotine Self-Administration in Rats
Objective: To assess the effect of a test compound on the reinforcing properties of nicotine.
Materials:
-
Subjects: Adult male or female Wistar or Sprague-Dawley rats.
-
Surgical Equipment: For the implantation of intravenous jugular catheters.
-
Operant Chambers: Equipped with two levers (active and inactive), a cue light, and an infusion pump connected to the rat's catheter.
-
Drugs: Nicotine hydrogen tartrate (for self-administration), test compounds (e.g., AT-1001), and saline.
Procedure:
-
Surgery: Implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow for a recovery period.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily sessions (e.g., 1-2 hours).
-
A press on the active lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) paired with a cue light.[7][8]
-
A press on the inactive lever has no programmed consequences.
-
Continue training until stable responding on the active lever is established.
-
-
Drug Testing:
-
Once stable self-administration is achieved, administer the test compound (e.g., AT-1001 at various doses) or vehicle before the start of the session.
-
Record the number of presses on both the active and inactive levers.
-
-
Data Analysis:
-
Compare the number of nicotine infusions earned following treatment with the test compound to the vehicle control condition.
-
A significant reduction in active lever pressing without a corresponding decrease in inactive lever pressing suggests that the compound reduces the reinforcing effects of nicotine.
-
References
- 1. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An enzymatic approach reverses nicotine dependence, decreases compulsive-like intake, and prevents relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for AT-1001: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the proper disposal procedures for the research compound designated as AT-1001. It is critical to note that "AT-1001" has been used to identify at least two distinct chemical entities. Therefore, the first and most crucial step is to positively identify the specific AT-1001 compound in your possession by checking the CAS number on the container or accompanying documentation.
Identifying Your AT-1001 Compound
The designation "AT-1001" has been primarily associated with two different research compounds:
-
Larazotide acetate (B1210297) (CAS: 881851-50-9): A synthetic octapeptide investigated for its effects on tight junctions and its potential therapeutic applications in conditions like celiac disease.[1][2][3][4][5][6][7][8][9]
-
N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS: 1314801-63-2): A high-affinity and selective ligand for the α3β4 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), under investigation for its potential in smoking cessation therapies.[10][11][12][13]
The disposal procedures for these two compounds will differ based on their chemical properties and associated hazards.
Disposal of Larazotide Acetate (CAS: 881851-50-9)
Safety Data Sheets (SDS) for Larazotide acetate provide specific, albeit slightly conflicting, hazard classifications. One SDS classifies the compound as hazardous, while another indicates it is not a hazardous substance or mixture.[1][2] In the interest of laboratory safety, it is best practice to handle and dispose of the material with the higher degree of caution.
Summary of Hazard Information for Larazotide Acetate
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Experimental Protocol: Disposal of Larazotide Acetate
This protocol outlines the recommended step-by-step procedure for the safe disposal of Larazotide acetate in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields.
2. Waste Collection:
-
Collect waste Larazotide acetate, including any unused or expired material, in a dedicated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept securely closed when not in use.
-
Do not mix with other waste streams unless compatibility has been confirmed.
3. Contaminated Materials:
-
Any materials that have come into contact with Larazotide acetate, such as pipette tips, weighing boats, and contaminated bench paper, should also be placed in the designated hazardous waste container.
4. Spill Cleanup:
-
In the event of a spill, avoid generating dust.
-
For small spills, gently cover with an absorbent material, such as vermiculite (B1170534) or sand.
-
Carefully scoop the absorbed material into the hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water, followed by a detergent), and collect the cleaning materials for disposal as hazardous waste.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Ensure that all required waste manifests and documentation are completed accurately.
-
Do not dispose of Larazotide acetate down the drain or in the regular trash.
Disposal of N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS: 1314801-63-2)
General Guidance for Disposal
In the absence of a specific SDS, the following general procedures should be followed. These are based on standard practices for handling research chemicals of unknown or uncertain toxicity.
1. Assume the Compound is Hazardous:
-
Until a definitive SDS is obtained and reviewed, treat this compound as potentially hazardous.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.
3. Waste Segregation:
-
Collect all waste material, including unused product and contaminated items, in a designated hazardous waste container.
-
The container should be clearly labeled with the full chemical name and CAS number.
4. Professional Disposal:
-
Dispose of the waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Provide as much information as possible about the compound to the disposal professionals.
5. Seek a Specific SDS:
-
It is strongly recommended to contact the supplier or manufacturer of the compound to request a specific Safety Data Sheet. The SDS will provide detailed information on hazards, handling, and proper disposal methods.
Decision Workflow for AT-1001 Disposal
The following diagram illustrates the logical steps to ensure the proper and safe disposal of a compound labeled "AT-1001".
Caption: A workflow diagram illustrating the decision-making process for the proper disposal of AT-1001.
By following these guidelines and prioritizing safety, researchers can ensure the responsible management and disposal of AT-1001 in their laboratories, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal protocols.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Larazotide (acetate) - MedChem Express [bioscience.co.uk]
- 5. Larazotide | 881851-50-9 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Larazotide (acetate) | CAS 881851-50-9 | Cayman Chemical | Biomol.com [biomol.com]
- 8. Medchemexpress LLC HY-106268A 10mg Medchemexpress, Larazotide (acetate) | Fisher Scientific [fishersci.com]
- 9. arctomsci.com [arctomsci.com]
- 10. targetmol.com [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one(552-70-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Essential Safety Protocols for Handling UN 1001: Acetylene, Dissolved
For Immediate Reference by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of UN 1001, identified as Acetylene (B1199291), dissolved. Acetylene is a highly flammable gas that poses significant risks if not managed with strict adherence to safety protocols. It is imperative that all personnel engaged in its use are thoroughly familiar with the following procedures to ensure a safe operational environment.
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment are the first line of defense against the hazards associated with Acetylene. The following table summarizes the required PPE for various operations.
| Operation | Required Personal Protective Equipment |
| Standard Handling & Use | Safety glasses with side shields, Flame-retardant lab coat, Leather gloves |
| Connecting/Disconnecting Cylinders | Safety glasses with side shields, Flame-retardant lab coat, Leather gloves, Hearing protection (if venting) |
| Emergency (e.g., Leak) | Self-Contained Breathing Apparatus (SCBA), Flame-retardant full-body suit, Chemical-resistant gloves, Safety boots |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to mitigate the risk of fire and explosion.
Key Handling Guidelines:
-
Always use in a well-ventilated area.[1]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[1][2]
-
Use only with equipment rated for acetylene service.
-
Never use acetylene at pressures exceeding 15 psig (103 kPa).[1]
-
Cylinders should be stored upright and firmly secured to prevent falling.
-
Perform leak checks with a suitable leak detection solution after connecting equipment.
Storage Requirements:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizers.
-
Cylinder storage areas should be clearly marked with "No Smoking" signs.
-
Ensure that cylinder valve protection caps (B75204) are in place when not in use.
Disposal Plan
Proper disposal of acetylene cylinders and related waste is crucial to prevent environmental contamination and safety hazards.
| Waste Stream | Disposal Procedure |
| Empty Acetylene Cylinders | Return to the gas supplier. Do not attempt to refill or dispose of the cylinder yourself. |
| Contaminated Materials (e.g., oily rags) | Place in a designated, sealed, and properly labeled metal container. Dispose of as hazardous waste according to institutional and local regulations. |
| Unused or Excess Acetylene | Consult with your institution's Environmental Health and Safety (EHS) department for guidance on returning or disposing of surplus gas. |
Emergency Response
In the event of an emergency, immediate and correct action is vital.
| Emergency Scenario | Immediate Action |
| Gas Leak | 1. Evacuate the area immediately. 2. If safe to do so, shut off the gas supply at the cylinder. 3. Ventilate the area. 4. Eliminate all ignition sources. 5. Contact your institution's emergency response team. |
| Fire | 1. If the fire is small and you are trained, use a dry chemical or CO2 fire extinguisher. 2. If the cylinder is involved in the fire, evacuate the area immediately and call the fire department. Cool the cylinder with water from a safe distance if possible. |
| Personnel Exposure (Inhalation) | 1. Move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention.[3] |
Experimental Workflow for Handling Acetylene
The following diagram outlines the standard workflow for the safe use of acetylene in a laboratory setting.
Caption: Workflow for the safe handling of acetylene cylinders in a laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
